3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide
Beschreibung
Eigenschaften
Molekularformel |
C9H13FN2O3S |
|---|---|
Molekulargewicht |
248.28 g/mol |
IUPAC-Name |
3-fluoro-4-[2-(methylamino)ethoxy]benzenesulfonamide |
InChI |
InChI=1S/C9H13FN2O3S/c1-12-4-5-15-9-3-2-7(6-8(9)10)16(11,13)14/h2-3,6,12H,4-5H2,1H3,(H2,11,13,14) |
InChI-Schlüssel |
KOWXJSVDBYMIMS-UHFFFAOYSA-N |
Kanonische SMILES |
CNCCOC1=C(C=C(C=C1)S(=O)(=O)N)F |
Herkunft des Produkts |
United States |
An In-depth Technical Guide to the Mechanism of Action of 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide (WAY-208466): A Potent 5-HT6 Receptor Agonist
Abstract
This technical guide provides a comprehensive analysis of the mechanism of action of 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide, a compound identified as WAY-208466. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of neuroscience, pharmacology, and medicinal chemistry. We will delve into the molecular interactions, signaling pathways, and neurochemical consequences of this potent and selective 5-HT6 receptor agonist. The guide will further detail the experimental methodologies employed to elucidate its pharmacological profile, offering field-proven insights into the causality behind these experimental choices.
Introduction: Unveiling a Selective Modulator of the Serotonergic System
The serotonin 6 (5-HT6) receptor, one of the most recently identified serotonin receptor subtypes, is expressed almost exclusively in the central nervous system (CNS).[1] Its unique distribution in brain regions implicated in cognition, mood, and anxiety, such as the cortex, hippocampus, striatum, and hypothalamus, has rendered it a compelling target for novel therapeutic agents.[2] 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide, also known as WAY-208466, has emerged as a critical research tool and potential therapeutic candidate due to its high affinity and selectivity as a full agonist for the human 5-HT6 receptor.[1][3] This guide will systematically dissect the molecular and cellular mechanisms that underpin the pharmacological effects of WAY-208466.
Molecular Mechanism of Action: Targeting the 5-HT6 Receptor
The primary mechanism of action of WAY-208466 is its direct interaction with and activation of the 5-HT6 receptor. This receptor is a G-protein coupled receptor (GPCR) that is positively coupled to the Gs alpha subunit.[2]
High-Affinity Binding and Agonist Profile
WAY-208466 exhibits high-affinity binding to the human 5-HT6 receptor, with a reported binding affinity (Ki) of 4.8 nM.[1] Functional assays have confirmed its role as a full agonist, meaning it is capable of eliciting the maximum possible response from the receptor. In cellular systems, WAY-208466 stimulates cyclic AMP (cAMP) formation with an EC50 of 7.3 nM and a maximal effect (Emax) of 100%.[1] This potent agonist activity is the cornerstone of its pharmacological effects.
Downstream Signaling Cascade
The activation of the 5-HT6 receptor by WAY-208466 initiates a well-defined intracellular signaling cascade. This pathway is pivotal to understanding the compound's influence on neuronal function.
As depicted in Figure 1, the binding of WAY-208466 to the 5-HT6 receptor leads to the activation of the associated Gs protein. This, in turn, stimulates adenylyl cyclase, the enzyme responsible for converting ATP into cyclic AMP (cAMP). The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), ultimately leading to changes in gene expression and neuronal function.[4]
Neurochemical Effects: Modulation of Neurotransmitter Systems
The activation of 5-HT6 receptors by WAY-208466 has profound effects on various neurotransmitter systems, most notably the GABAergic system.
Enhancement of GABAergic Transmission
A key and consistent finding is that WAY-208466 preferentially elevates extracellular GABA levels in several brain regions.[3][5] Acute and chronic administration of WAY-208466 has been shown to increase GABA concentrations in the frontal cortex.[3][5] This effect is significant as it suggests that repeated stimulation of the 5-HT6 receptor does not lead to neurochemical tolerance.[1][3] The elevation of GABA is not ubiquitous, with no significant effects observed in the nucleus accumbens or thalamus.[3][5] This regional selectivity highlights the nuanced role of 5-HT6 receptors in modulating neural circuits.
The mechanism underlying this GABAergic modulation is believed to involve the localization of 5-HT6 receptors on GABAergic interneurons.[4] Tonic activation of these receptors by agonists like WAY-208466 leads to the induction of GABA release.[4]
Attenuation of Stimulated Glutamate Release
In addition to its effects on the GABAergic system, 5-HT6 receptor agonism has been shown to modulate glutamate transmission. In vitro studies using hippocampal slice preparations have demonstrated that activation of 5-HT6 receptors can attenuate the stimulated release of glutamate.[1][5] This suggests a potential role for 5-HT6 agonists in conditions characterized by excessive glutamatergic activity.
The interplay between the enhancement of inhibitory GABAergic tone and the reduction of excitatory glutamatergic transmission positions 5-HT6 receptor agonists as potential therapeutic agents for disorders involving an imbalance of these systems.
Experimental Protocols for Mechanistic Elucidation
The characterization of WAY-208466's mechanism of action relies on a suite of well-established experimental techniques. The following protocols provide a framework for replicating and extending these findings.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of WAY-208466 for the human 5-HT6 receptor.
Methodology:
-
Membrane Preparation: Human embryonic kidney (HEK293) cells stably expressing the human 5-HT6 receptor are cultured and harvested. The cells are then homogenized in a buffered solution and centrifuged to isolate the cell membranes containing the receptors.
-
Binding Reaction: The prepared membranes are incubated with a known concentration of a radiolabeled 5-HT6 receptor ligand (e.g., [3H]LSD) and varying concentrations of the test compound (WAY-208466).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation.
Causality of Experimental Choices: This in vitro assay provides a direct measure of the compound's affinity for its target receptor, independent of cellular signaling processes. The use of a competitive binding format with a well-characterized radioligand is a robust and validated method for determining binding affinity.
cAMP Accumulation Assay
Objective: To determine the functional activity (EC50 and Emax) of WAY-208466 at the 5-HT6 receptor.
Methodology:
-
Cell Culture: Cells expressing the 5-HT6 receptor (e.g., HEK293 cells) are seeded in multi-well plates.
-
Compound Treatment: The cells are pre-incubated with a phosphodiesterase inhibitor to prevent the breakdown of cAMP. Subsequently, the cells are treated with varying concentrations of WAY-208466.
-
Cell Lysis and Detection: After a defined incubation period, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The concentration-response curve is plotted, and the EC50 and Emax values are determined using non-linear regression.
Causality of Experimental Choices: This cell-based functional assay directly measures the downstream consequence of receptor activation (cAMP production), providing a quantitative measure of the compound's potency and efficacy as an agonist. The inclusion of a phosphodiesterase inhibitor is crucial for amplifying the signal and ensuring accurate measurement of cAMP accumulation.
In Vivo Microdialysis
Objective: To measure the effect of WAY-208466 on extracellular neurotransmitter levels in specific brain regions of freely moving animals.
Methodology:
-
Surgical Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., frontal cortex) of an anesthetized rat.
-
Recovery and Baseline Collection: The animal is allowed to recover from surgery. On the day of the experiment, the probe is perfused with artificial cerebrospinal fluid (aCSF), and baseline dialysate samples are collected.
-
Drug Administration: WAY-208466 is administered systemically (e.g., subcutaneously).
-
Sample Collection and Analysis: Dialysate samples are collected at regular intervals and analyzed for neurotransmitter content (e.g., GABA, glutamate) using high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection.
-
Data Analysis: Neurotransmitter levels are expressed as a percentage of the baseline and compared between treatment and vehicle groups.
Causality of Experimental Choices: This in vivo technique provides a dynamic measure of neurochemical changes in a physiologically relevant context. It allows for the direct assessment of how a compound modulates neurotransmitter release in the brain of a conscious and behaving animal, offering a crucial link between molecular action and potential physiological effects.
Quantitative Data Summary
| Parameter | Value | Assay | Reference |
| Binding Affinity (Ki) | 4.8 nM | Radioligand Binding (Human 5-HT6) | [1] |
| Functional Potency (EC50) | 7.3 nM | cAMP Accumulation | [1] |
| Functional Efficacy (Emax) | 100% | cAMP Accumulation | [1] |
| In Vivo Effect | Increased cortical GABA levels | Microdialysis (Rat) | [3][5] |
Conclusion and Future Directions
3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide (WAY-208466) is a potent and selective 5-HT6 receptor full agonist. Its mechanism of action is centered on the activation of the Gs-coupled 5-HT6 receptor, leading to increased intracellular cAMP and subsequent modulation of downstream signaling pathways. The most prominent neurochemical consequence of this activation is the enhancement of GABAergic transmission in specific brain regions. The collective in vitro and in vivo data provide a robust and self-validating understanding of its pharmacological profile.
Future research should continue to explore the therapeutic potential of 5-HT6 receptor agonists like WAY-208466 in CNS disorders. Further elucidation of the specific neuronal circuits modulated by these compounds and their long-term effects on synaptic plasticity will be crucial for advancing this class of molecules into the clinic.
References
- The Serotonin-6 Receptor as a Novel Therapeutic Target - PMC. (n.d.).
- Neuropharmacological Profile of Novel and Selective 5-HT6 Receptor Agonists: WAY-181187 and WAY-208466 - R Discovery. (2007, July 11).
- Exploring the Neurochemical Impact of 5-HT6 Receptor Agonists WAY-181187 and WAY-208466 - Patsnap Synapse. (2024, June 3).
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Schechter, L. E., Lin, Q., Smith, D. L., Zhang, G., Shan, Q., Platt, B., ... & Beyer, C. E. (2008). Neuropharmacological profile of novel and selective 5-HT6 receptor agonists: WAY-181187 and WAY-208466. Neuropsychopharmacology, 33(6), 1323–1335. Retrieved from [Link]
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Fiseha, T. (2020). Serotonin Type 6 and 7 Receptors as a Novel Therapeutic Target for the Treatment of Schizophrenia. Neuropsychiatric Disease and Treatment, 16, 2649–2664. Retrieved from [Link]
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- 3. Neuropharmacological Profile of Novel and Selective 5-HT6 Receptor Agonists: WAY-181187 and WAY-208466 - R Discovery [discovery.researcher.life]
- 4. dovepress.com [dovepress.com]
- 5. Exploring the Neurochemical Impact of 5-HT6 Receptor Agonists WAY-181187 and WAY-208466 [synapse.patsnap.com]
3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide pharmacokinetic profile
An In-Depth Technical Guide to the Prospective Pharmacokinetic Profile of 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide
Abstract
This technical guide provides a comprehensive framework for the characterization of the pharmacokinetic profile of the novel investigational compound, 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide. In the absence of direct experimental data for this specific molecule, this document serves as a predictive and methodological resource for researchers, scientists, and drug development professionals. It outlines a systematic approach, integrating in silico predictions with detailed, field-proven in vitro and in vivo experimental protocols. The guide explains the causality behind experimental design, ensuring a robust and self-validating approach to determining the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this sulfonamide derivative.
Introduction and Molecular Overview
3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide is a novel chemical entity featuring a sulfonamide functional group, which is a well-established pharmacophore in medicinal chemistry.[1][2] The molecule's structure, characterized by a fluorinated benzene sulfonamide core linked to a methylamino-ethoxy side chain, suggests potential for biological activity. A thorough understanding of its pharmacokinetic (PK) profile—how the body absorbs, distributes, metabolizes, and excretes the compound—is critical for its development as a therapeutic agent.[1] This guide outlines the essential studies required to construct a comprehensive ADME profile, enabling early assessment of the compound's drug-like properties and de-risking its progression toward clinical evaluation.[3]
Predictive ADME Profile and Physicochemical Properties
Early-stage drug discovery leverages in silico tools to predict the ADME properties of new chemical entities.[1][4] These predictions, while not a substitute for experimental data, are invaluable for prioritizing candidates and designing appropriate in vitro and in vivo studies.
Predicted Physicochemical Characteristics
The physicochemical properties of a compound are foundational to its pharmacokinetic behavior. Based on its structure, we can anticipate the following characteristics for 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide.
| Property | Predicted Value/Range | Implication for Pharmacokinetics |
| Molecular Weight | ~264 g/mol | Compliant with Lipinski's Rule of Five, favoring good absorption and distribution.[5] |
| logP (Lipophilicity) | 1.5 - 2.5 | A balanced lipophilicity suggests good membrane permeability without excessive metabolic liability or poor solubility.[6] |
| Aqueous Solubility | Moderate | The presence of polar functional groups (sulfonamide, ether, amine) should confer adequate solubility for dissolution in the gastrointestinal tract. |
| pKa | Basic (amine) and Acidic (sulfonamide) | The ionization state will vary in different physiological compartments, influencing absorption and distribution. |
In Silico ADME Predictions
Several computational models can provide a preliminary assessment of the compound's ADME profile.
| ADME Parameter | Prediction | Rationale and Justification |
| Human Intestinal Absorption | High | The compound's molecular weight and predicted logP fall within the range for good passive diffusion across the intestinal epithelium.[7] |
| CNS Penetration | Low to Moderate | While the logP is favorable, the polar surface area contributed by the sulfonamide and ether groups may limit blood-brain barrier penetration. |
| Plasma Protein Binding | Moderate to High | Sulfonamides are known to bind to plasma proteins, primarily albumin.[8] The extent of binding will influence the free fraction of the drug available for therapeutic action.[9] |
| Metabolic Liability | Probable | The molecule presents several sites for metabolism, including the aromatic ring, the ether linkage, and the N-methyl group, primarily via cytochrome P450 (CYP) enzymes.[10] |
| hERG Inhibition | Low Probability | While requiring experimental confirmation, initial structural assessment does not reveal common motifs strongly associated with hERG liability.[7] |
Proposed In Vitro Experimental Protocols for ADME Profiling
The following section details the essential in vitro assays to experimentally determine the ADME characteristics of 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide. These protocols are designed to be self-validating through the inclusion of appropriate controls.
Overall Workflow for Pharmacokinetic Characterization
The systematic evaluation of a new chemical entity involves a tiered approach, starting with in silico predictions and progressing through in vitro assays to in vivo studies. This workflow ensures that resources are focused on the most promising candidates.
Caption: Workflow for Pharmacokinetic Characterization.
Absorption: Caco-2 Permeability Assay
This assay is the industry standard for predicting in vivo oral drug absorption.[3][11] It utilizes a monolayer of Caco-2 cells, which differentiate to form a barrier with tight junctions and express key efflux transporters, mimicking the human intestinal epithelium.[12][13]
Caption: Caco-2 Permeability Assay Workflow.
Step-by-Step Protocol:
-
Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.[12]
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the tight junctions. Only use monolayers with TEER values >600 Ω·cm².[12]
-
Transport Experiment (A→B):
-
Wash the apical (A) and basolateral (B) compartments with transport buffer (HBSS, pH 7.4).
-
Add the test compound (e.g., 10 µM) and control compounds (propranolol for high permeability, atenolol for low permeability) to the apical compartment.
-
Add fresh transport buffer to the basolateral compartment.
-
Incubate at 37°C with gentle shaking for 2 hours.[14]
-
Collect samples from both compartments at the end of the incubation period.
-
-
Efflux Assessment (B→A): To determine if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), perform the experiment in the reverse direction by adding the compound to the basolateral compartment and sampling from the apical side.[3]
-
Sample Analysis: Quantify the concentration of the compound in all samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) and the efflux ratio.
Distribution: Plasma Protein Binding (PPB) Assay
The extent to which a drug binds to plasma proteins determines its free concentration, which is the fraction available to interact with its target and be cleared.[8] Equilibrium dialysis is the gold-standard method, minimizing non-specific binding.[15]
Step-by-Step Protocol:
-
Apparatus Setup: Use a 96-well equilibrium dialysis apparatus with a semipermeable membrane (molecular weight cutoff of ~10,000 Da).[8]
-
Procedure:
-
Add plasma (human, rat) containing the test compound (e.g., 1-5 µM) to one side of the membrane (the plasma chamber).
-
Add protein-free buffer (phosphate-buffered saline, pH 7.4) to the other side (the buffer chamber).
-
Incubate the sealed plate at 37°C in a shaking incubator for 4-6 hours to allow the free drug to reach equilibrium across the membrane.[16]
-
-
Sample Collection: After incubation, collect aliquots from both the plasma and buffer chambers.
-
Sample Analysis: Determine the concentration of the compound in both sets of samples by LC-MS/MS.
-
Data Analysis:
-
% Bound = [ (C_plasma - C_buffer) / C_plasma ] * 100
-
% Free = 100 - % Bound
-
Metabolism: Liver Microsomal Stability Assay
This high-throughput assay provides a measure of a compound's susceptibility to Phase I metabolism, primarily by CYP enzymes.[17][18] The rate of compound depletion is used to calculate its intrinsic clearance.
Caption: Liver Microsomal Stability Assay Workflow.
Step-by-Step Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, pre-warm a mixture of the test compound (e.g., 1 µM) and liver microsomes (human or rat, e.g., 0.5 mg/mL) in phosphate buffer (pH 7.4) at 37°C.[19]
-
Initiation: Start the metabolic reaction by adding the cofactor NADPH.[20] Include a control incubation without NADPH to assess non-CYP-mediated degradation.
-
Time-Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a separate plate containing cold acetonitrile and an internal standard to stop the reaction and precipitate the proteins.[19]
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein and transfer the supernatant for analysis.
-
Analysis: Quantify the remaining parent compound at each time point by LC-MS/MS.
-
Data Analysis:
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Half-life (t½) = 0.693 / k
-
Intrinsic Clearance (CLint) (µL/min/mg protein) = (0.693 / t½) / (mg microsomal protein/mL) [19]
-
Metabolism: Cytochrome P450 (CYP) Inhibition Assay
This assay is crucial for assessing the potential for drug-drug interactions (DDIs).[21] It determines if the test compound can inhibit the activity of major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4).[22][23]
Step-by-Step Protocol:
-
Incubation: In separate wells for each CYP isoform, incubate human liver microsomes, a specific probe substrate for that isoform, and varying concentrations of the test compound.
-
Reaction Initiation: Start the reaction by adding NADPH.
-
Termination: After a short incubation period, stop the reaction with cold acetonitrile.
-
Analysis: Quantify the formation of the specific metabolite from the probe substrate using LC-MS/MS.
-
Data Analysis:
-
Calculate the percent inhibition of metabolite formation at each concentration of the test compound relative to a vehicle control.
-
Plot percent inhibition versus the log of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of the test compound that causes 50% inhibition).[22]
-
Proposed Metabolic Pathways
Based on the structure of 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide, several metabolic pathways are plausible. The primary routes of metabolism are expected to be mediated by CYP450 enzymes in the liver.
Caption: Predicted Metabolic Pathways.
-
O-dealkylation: Cleavage of the ether linkage is a common metabolic pathway for aryl ethers, potentially catalyzed by CYP450 enzymes.[24]
-
N-demethylation: The secondary amine is a likely site for CYP-mediated N-demethylation to form the primary amine metabolite.
-
Aromatic Hydroxylation: The benzene ring can be hydroxylated, likely at the position ortho to the sulfonamide group.
-
Oxidative Deamination: The primary amine metabolite formed from N-demethylation could undergo further oxidation.
-
Phase II Conjugation: The hydroxylated metabolites and the primary amine can undergo conjugation with glucuronic acid or sulfate to form more water-soluble metabolites for excretion.
Bioanalytical Method: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative bioanalysis of drugs and their metabolites in complex biological matrices due to its high sensitivity and selectivity.[25][26]
Method Development and Validation
A robust and reliable LC-MS/MS method must be developed and validated according to regulatory guidelines.[27]
Key Steps:
-
Sample Preparation: Develop an efficient extraction method to isolate the analyte from plasma, urine, or tissue homogenates. Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction.[28]
-
Chromatography: Optimize the LC conditions (column, mobile phase, gradient) to achieve good peak shape and separation from endogenous matrix components.
-
Mass Spectrometry: Tune the mass spectrometer parameters for the analyte and a suitable internal standard. Operate in Multiple Reaction Monitoring (MRM) mode for optimal selectivity and sensitivity.[25]
-
Validation: Validate the method for linearity, accuracy, precision, selectivity, matrix effects, recovery, and stability (freeze-thaw, short-term, long-term).[27]
Prospective In Vivo Pharmacokinetic Study Design
Following in vitro characterization, an in vivo study in a preclinical species (e.g., Sprague-Dawley rats) is essential to understand the compound's behavior in a whole organism.
Example Protocol:
-
Animal Model: Male Sprague-Dawley rats (n=3-4 per group).
-
Dosing:
-
Intravenous (IV) Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein to determine clearance, volume of distribution, and terminal half-life.
-
Oral (PO) Group: Administer a single oral gavage dose (e.g., 10 mg/kg) to determine oral absorption and bioavailability.[29]
-
-
Blood Sampling: Collect serial blood samples from the jugular or tail vein at multiple time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).
-
Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the plasma concentrations of the parent drug using the validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., WinNonlin) to calculate key PK parameters:
-
IV Data: Clearance (CL), Volume of Distribution (Vd), Half-life (t½), Area Under the Curve (AUC).
-
PO Data: Maximum Concentration (Cmax), Time to Maximum Concentration (Tmax), AUC.
-
Bioavailability (F%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
Conclusion and Integrated Perspective
This guide provides a comprehensive, albeit prospective, framework for elucidating the pharmacokinetic profile of 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide. By systematically executing the described in silico, in vitro, and in vivo studies, researchers can build a robust data package. This integrated profile will be instrumental in making informed decisions regarding the compound's potential for further development, guiding dose selection for efficacy and toxicology studies, and ultimately assessing its viability as a clinical candidate. The interplay between permeability, metabolic stability, and plasma protein binding will define the compound's in vivo exposure and disposition, forming the cornerstone of its preclinical characterization.
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Domainex. Microsomal Clearance/Stability Assay. Available from: [Link]
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Creative Bioarray. Plasma Protein Binding Assay. Available from: [Link]
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JRC Big Data Analytics Platform. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. 2013. Available from: [Link]
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BioDuro. ADME Caco-2 Permeability Assay. Available from: [Link]
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Concept Life Sciences. Assays | ADMET & DMPK | Caco-2 Permeability. Available from: [Link]
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Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions. Available from: [Link]
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Visikol. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. 2022. Available from: [Link]
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ResearchGate. Prediction of ADME properties for sulfonamide compound. Available from: [Link]
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QPS. Plasma Protein Binding. Available from: [Link]
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BioDuro. ADME Microsomal Stability Assay. Available from: [Link]
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Domainex. Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. 2022. Available from: [Link]
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ACS Publications. New Methodology for Determining Plasma Protein Binding Kinetics Using an Enzyme Reporter Assay Coupling with High-Resolution Mass Spectrometry. 2023. Available from: [Link]
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- Fahim, A. M., et al. (2023). Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole or pyridine as anti-diabetic and anti-Alzheimer's agents. RSC Advances, 13(45), 31597-31613.
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LifeNet Health LifeSciences. CYP inhibition assay services based on FDA Guidance. Available from: [Link]
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Evotec. Cytochrome P450 (CYP) Inhibition assay (IC50). Available from: [Link]
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Charles River Laboratories. Cytochrome P450 Assays. Available from: [Link]
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Creative Diagnostics. CYP450 Inhibition and Induction Assay. 2024. Available from: [Link]
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Journal of Applied Pharmaceutical Science. LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. 2018. Available from: [Link]
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International Journal of Science and Research. In silico Prediction of Anti-bacterial Potentials of Some Synthesized Sulfonamide Compounds. 2024. Available from: [Link]
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ResearchGate. Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. Available from: [Link]
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Intertek. LC-MS Method Development. Available from: [Link]
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ResearchGate. A new metabolic pathway for a sulfonamide group. Available from: [Link]
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3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide physicochemical properties
An In-Depth Technical Guide to the Physicochemical Characterization of 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide
Abstract
This technical guide provides a comprehensive framework for the physicochemical characterization of 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide, a novel sulfonamide derivative. Recognizing that extensive empirical data for this specific molecule is not yet prevalent in public literature, this document emphasizes the foundational principles and robust experimental methodologies required for its thorough evaluation. For researchers, scientists, and drug development professionals, this guide serves as a self-validating system for determining critical parameters such as solubility, pKa, and lipophilicity (LogP), which are paramount in predicting a compound's pharmacokinetic and pharmacodynamic behavior. By detailing the causality behind experimental choices and grounding protocols in authoritative standards, we aim to equip researchers with the necessary tools to advance novel sulfonamides from discovery to application.
Introduction: The Significance of Sulfonamides
The sulfonamide functional group is a cornerstone in medicinal chemistry, representing a versatile synthon that has given rise to a wide array of therapeutic agents.[1][2] Since their discovery as the first class of synthetic systemic antimicrobial agents, sulfonamides have been integral to the development of drugs for various conditions.[3] Their mechanism often involves the competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS), a key step in folic acid synthesis.[3][4]
The molecule of interest, 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide, incorporates several key structural features: a fluorinated benzene ring, an ether linkage, a secondary amine, and the core sulfonamide moiety. Each of these can significantly influence its physicochemical properties and, by extension, its biological activity. A thorough characterization of these properties is not merely an academic exercise; it is a critical prerequisite for understanding the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, guiding formulation strategies, and predicting its efficacy and safety.[3][5]
Molecular Profile
A precise understanding of the molecular structure is the starting point for all subsequent characterization.
-
IUPAC Name: 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide
-
Molecular Formula: C₉H₁₃FN₂O₃S
-
Molecular Weight: 264.28 g/mol
Caption: Chemical structure of 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide.
Core Physicochemical Properties: A Quantitative Overview
The following table summarizes the critical physicochemical properties that must be determined. While specific experimental values for this molecule are pending, the table outlines the significance of each parameter in the context of drug development.
| Property | Symbol | Importance in Drug Development |
| Solubility | S | Directly impacts bioavailability and formulation. Poor aqueous solubility can limit absorption.[6][7] |
| Acid Dissociation Constant | pKa | Determines the ionization state of the molecule at different physiological pH values, affecting solubility, permeability, and receptor binding.[5] |
| Partition Coefficient | LogP | A measure of lipophilicity, which influences the ability of a drug to cross cell membranes and the blood-brain barrier. Governs ADME properties.[6][8][9] |
| Stability | T½ | Critical for determining shelf-life, storage conditions, and potential degradation pathways that could lead to loss of efficacy or toxic byproducts.[10] |
Methodologies for Experimental Determination
This section provides detailed, self-validating protocols for quantifying the core physicochemical properties. The rationale behind key steps is explained to provide a deeper understanding of the experimental design.
Aqueous Solubility Determination
Principle: The "shake-flask" method is the gold-standard for determining thermodynamic equilibrium solubility.[11][12][13] It measures the maximum concentration of a compound that can dissolve in a specific solvent at a given temperature when the solution is in equilibrium with an excess of the solid compound.
Protocol:
-
Preparation: Add an excess amount of solid 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide to a series of vials containing aqueous buffers at different physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).[13]
-
Causality: Using multiple pH values is crucial as the solubility of ionizable compounds like this sulfonamide (due to the amine and sulfonamide groups) is highly pH-dependent.[5]
-
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 37 ± 1 °C) for a predetermined period (typically 24-72 hours).[7][11]
-
Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the saturated solution from the excess solid, typically by centrifugation followed by filtration through a low-binding syringe filter (e.g., 0.22 µm PTFE).[7][11]
-
Causality: This step is critical to prevent undissolved solid particles from inflating the measured concentration. The filter material must be validated to ensure it does not adsorb the compound.[7]
-
-
Quantification: Accurately quantify the concentration of the compound in the clear filtrate using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[11]
-
Causality: HPLC provides the necessary specificity and sensitivity for accurate quantification. A calibration curve with known standards must be generated to ensure accuracy.[11]
-
-
Solid-State Analysis: Analyze the remaining solid using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to confirm that no polymorphic transformation or salt disproportionation occurred during the experiment.[7][13]
Caption: Workflow for Equilibrium Solubility Determination via the Shake-Flask Method.
pKa Determination
Principle: The pKa is the pH at which a molecule exists in a 50:50 ratio of its protonated and deprotonated forms.[14] For drug molecules with ionizable groups, the pKa is a critical determinant of their behavior in the body. Potentiometric titration is a highly accurate and common method for its determination.[5][15]
Protocol:
-
Solution Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent, often a co-solvent system (e.g., methanol/water) if aqueous solubility is low.[5]
-
Titration: Place the solution in a thermostatted vessel and slowly titrate with a standardized acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH), depending on the expected pKa.
-
Data Acquisition: Monitor the pH of the solution using a calibrated pH electrode after each addition of the titrant. Record the pH value versus the volume of titrant added.
-
Data Analysis: Plot the pH (y-axis) versus the volume of titrant (x-axis) to generate a titration curve. The pKa is determined from the inflection point of this sigmoid curve, which corresponds to the half-equivalence point.[16]
-
Causality: At the inflection point, exactly half of the ionizable group has been neutralized, and according to the Henderson-Hasselbalch equation, the pH at this point is equal to the pKa.[14]
-
Caption: Principle of pKa determination from a potentiometric titration curve.
Lipophilicity (LogP) Determination
Principle: LogP, the logarithm of the partition coefficient, quantifies the differential solubility of a neutral compound in a biphasic system of two immiscible liquids, typically n-octanol and water.[6] It is a key indicator of a drug's ability to cross lipid membranes. The shake-flask method is considered the definitive technique for its measurement.[6][17]
Protocol:
-
System Preparation: Prepare a biphasic system by adding equal volumes of n-octanol (pre-saturated with water) and water (pre-saturated with n-octanol) to a separation vessel.
-
Causality: Pre-saturating the solvents prevents volume changes during the experiment, ensuring the accuracy of the final concentration measurements.
-
-
Compound Addition: Add a known amount of 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide to the biphasic system. The concentration should be low enough to avoid saturation in either phase.
-
Equilibration: Agitate the mixture vigorously for a sufficient time (e.g., several hours) to allow the compound to partition between the two phases and reach equilibrium.[6]
-
Phase Separation: Allow the phases to separate completely, typically aided by centrifugation.
-
Quantification: Carefully sample each phase and determine the concentration of the compound in both the n-octanol ([organic]) and aqueous ([aqueous]) layers using a suitable analytical technique like HPLC-UV or LC-MS.[6]
-
Calculation: Calculate the partition coefficient (P) and its logarithm (LogP) using the following formulas:
-
P = [organic] / [aqueous]
-
LogP = log₁₀(P)[9]
-
Note: Since the target molecule has ionizable centers, it is often more relevant to determine the Distribution Coefficient (LogD) , which is the effective lipophilicity at a specific pH (e.g., physiological pH 7.4). The protocol is identical, but the aqueous phase is a buffer of the desired pH.[8]
Stability Assessment
Principle: Stability studies evaluate how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[10] Sulfonamides can be susceptible to hydrolysis, particularly under acidic conditions, and photodegradation.[10]
Protocol (General Outline):
-
Sample Preparation: Prepare solutions of the compound in various aqueous buffers (acidic, neutral, basic) and also store samples of the solid compound.
-
Storage Conditions: Store aliquots under a range of conditions as per ICH guidelines (e.g., accelerated stability at 40°C/75% RH, long-term stability at 25°C/60% RH, and photostability by exposure to a defined light source).[18]
-
Time-Point Analysis: At specified time intervals (e.g., 0, 1, 3, 6, 12 months), withdraw samples and analyze them using a stability-indicating HPLC method.
-
Causality: A stability-indicating method is one that can separate the intact drug from its degradation products, allowing for the accurate quantification of both.
-
-
Data Evaluation: Monitor for any decrease in the concentration of the parent compound and the appearance of degradation products. This data is used to determine the shelf-life and recommend appropriate storage conditions.
Expected Spectral Properties
Structural confirmation is achieved through a combination of spectroscopic techniques.[19]
-
¹H NMR: Will show characteristic signals for the aromatic protons (with splitting patterns influenced by the fluorine and other substituents), the ethoxy and methyl protons, and the exchangeable amine and sulfonamide protons.
-
¹³C NMR: Will confirm the number of unique carbon atoms in the molecule.
-
¹⁹F NMR: Will show a signal characteristic of the aryl fluoride.[20][21]
-
IR Spectroscopy: Will display characteristic absorption bands for N-H stretching (amine and sulfonamide), S=O stretching (sulfonamide), and C-F stretching.[22]
-
Mass Spectrometry (MS): Will determine the molecular weight of the compound and can provide structural information through fragmentation patterns.[23]
Conclusion
The systematic physicochemical characterization of 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide is an indispensable step in its development as a potential therapeutic agent. While specific data for this molecule requires experimental determination, the established protocols and principles outlined in this guide provide a robust and scientifically rigorous path forward. By meticulously measuring solubility, pKa, LogP, and stability, researchers can build a comprehensive data package. This information is crucial for making informed decisions in lead optimization, formulation development, and preclinical studies, ultimately bridging the gap between a promising molecular structure and a viable drug candidate.
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- Kavitha, S., & Nasarullah, Z. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE-BASED 1,3,4-OXADIAZOLE DERIVATIVES. Semantic Scholar.
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binding affinity of 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide to target receptors
An In-Depth Technical Guide to the Characterization of 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide: From Target Identification to Binding Affinity Determination
Abstract
This guide provides a comprehensive, technically-grounded framework for the preclinical characterization of the novel chemical entity, 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide. As a Senior Application Scientist, this document moves beyond simple protocol recitation to detail the scientific rationale and causality behind the proposed experimental workflow. The primary objective is to elucidate the target receptor(s) of this compound and to precisely quantify its binding affinity. The methodologies described herein are designed to be self-validating, incorporating orthogonal assays to ensure data robustness and trustworthiness. All claims and protocols are supported by authoritative, citable references from peer-reviewed literature and established scientific standards.
Part 1: Structural Analysis and Target Hypothesis Generation
The rational assessment of a novel compound begins with a thorough analysis of its chemical structure to generate plausible hypotheses about its biological targets. The structure of 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide presents several key pharmacophores that guide our initial investigation.
-
Benzene-1-sulfonamide Core: The sulfonamide group is a well-known pharmacophore present in a wide array of therapeutic agents. Notably, it is a classic zinc-binding group, suggesting a potential interaction with metalloenzymes. The most prominent class of targets for aromatic sulfonamides are the carbonic anhydrases (CAs) , a family of zinc-containing enzymes crucial in physiological pH regulation.
-
2-(Methylamino)ethoxy Side Chain: This flexible, basic side chain is a common feature in ligands that bind to G-protein coupled receptors (GPCRs) , particularly aminergic receptors. The terminal secondary amine can form ionic interactions with acidic residues (e.g., aspartate) in the transmembrane domains of receptors such as serotonin (5-HT), dopamine (D), and adrenergic receptors.
-
Fluorine Substitution: The fluorine atom on the benzene ring can significantly modulate the compound's physicochemical properties, including its pKa, lipophilicity, and metabolic stability. It can also engage in hydrogen bonding or other non-covalent interactions within a receptor binding pocket, thereby influencing both affinity and selectivity.
Based on this analysis, a dual-pronged investigation is warranted, focusing on two primary, mechanistically distinct target classes: Carbonic Anhydrases and Aminergic GPCRs.
Part 2: A Tiered Strategy for Target Identification and Validation
A logical, tiered approach is essential to efficiently identify the primary biological target(s) from a vast landscape of possibilities. This strategy prioritizes broad, cost-effective screening initially, followed by more focused and resource-intensive validation studies.
Caption: Overall workflow for target identification and affinity characterization.
Tier 1: Broad-Based Target Screening
The initial step is to perform a broad screen against a diverse panel of receptors, enzymes, and ion channels. This is a hypothesis-generating phase designed to identify unexpected interactions and confirm predicted ones. Commercial services offer panels that cover hundreds of potential targets.
Experimental Protocol: Broad Panel Screening
-
Compound Preparation: Prepare a high-concentration stock solution of 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide (e.g., 10 mM in 100% DMSO).
-
Assay Concentration: Submit the compound for screening at one or two standard concentrations, typically 1 µM and 10 µM.
-
Target Panels: Select panels relevant to the structural hypotheses.
-
Essential: Full GPCR panel (especially aminergic receptors) and a panel of human carbonic anhydrase isoforms.
-
Recommended: A broader safety panel that includes key kinases, ion channels, and nuclear receptors to proactively identify potential off-target liabilities.
-
-
Data Analysis: The output is typically reported as "% Inhibition" or "% Activation" relative to a control compound. A common threshold for a "hit" is >50% inhibition or activation at 10 µM.
Tier 2: Hit Confirmation and Orthogonal Validation
Any "hits" from the broad screen must be validated. This involves re-testing in the primary assay and, crucially, confirming the interaction using an orthogonal assay—a method with a different technological principle. This is a cornerstone of building a trustworthy data package.
For our hypothetical compound, let's assume the broad screen identified two primary hits:
-
Carbonic Anhydrase IX (CA IX): 85% inhibition at 10 µM.
-
Serotonin Receptor 5-HT2A: 78% inhibition of radioligand binding at 10 µM.
We will now proceed with detailed, quantitative characterization for both of these putative targets.
Part 3: Quantitative Binding Affinity Determination for 5-HT2A Receptor
Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a receptor.[1][2] They directly measure the interaction between a compound and its target, typically using membranes from cells overexpressing the receptor of interest.[3] The most common format is a competition assay, where the test compound's ability to displace a high-affinity radiolabeled ligand is measured.[1][3]
Experimental Protocol: [³H]-Ketanserin Competition Binding Assay for 5-HT2A
This protocol describes how to determine the binding affinity (Ki) of our test compound at the human 5-HT2A receptor by measuring its ability to compete with the well-characterized radiolabeled antagonist, [³H]-Ketanserin.
Materials:
-
Receptor Source: Frozen cell membranes from HEK293 cells stably expressing the human 5-HT2A receptor.
-
Radioligand: [³H]-Ketanserin (specific activity ~70-90 Ci/mmol).
-
Test Compound: 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Non-Specific Determinand: Mianserin (10 µM final concentration).
-
Apparatus: 96-well plates, vacuum filtration manifold, glass fiber filters (e.g., GF/B), liquid scintillation counter.
Step-by-Step Methodology:
-
Membrane Preparation: On the day of the assay, thaw the 5-HT2A receptor membranes and dilute to the desired concentration (e.g., 10-20 µg protein per well) in ice-cold Assay Buffer.[4]
-
Compound Dilution: Prepare a serial dilution of the test compound in Assay Buffer. A typical 11-point concentration curve might range from 100 µM to 1 pM.
-
Assay Plate Setup: In a 96-well plate, combine the following in a final volume of 200 µL:[4]
-
Total Binding Wells: 50 µL Assay Buffer + 50 µL [³H]-Ketanserin + 100 µL Membrane Suspension.
-
Non-Specific Binding (NSB) Wells: 50 µL Mianserin + 50 µL [³H]-Ketanserin + 100 µL Membrane Suspension.
-
Test Compound Wells: 50 µL Test Compound Dilution + 50 µL [³H]-Ketanserin + 100 µL Membrane Suspension.
-
Note: The final concentration of [³H]-Ketanserin should be approximately equal to its Kd for the 5-HT2A receptor (typically ~1-2 nM).
-
-
Incubation: Incubate the plate at room temperature (or 37°C) for a predetermined time (e.g., 60-90 minutes) to allow the binding reaction to reach equilibrium.[4]
-
Termination & Filtration: Rapidly terminate the binding reaction by vacuum filtration through a PEI-presoaked glass fiber filter plate. This separates the membrane-bound radioligand from the unbound. Immediately wash the filters 3-4 times with ice-cold Assay Buffer.[4]
-
Scintillation Counting: Dry the filter mat, add liquid scintillation cocktail to each well, and quantify the amount of bound radioactivity using a scintillation counter.
Caption: Workflow for a competitive radioligand binding assay.
Data Analysis and Affinity Calculation
The raw data (counts per minute, CPM) are first converted to specific binding.
-
Specific Binding Calculation:
-
Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM)
-
-
IC₅₀ Determination:
-
Plot the % specific binding (relative to control wells with no compound) against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a non-linear regression algorithm (e.g., in GraphPad Prism). This will yield the IC₅₀ , the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
-
Kᵢ Calculation (Cheng-Prusoff Equation):
-
The IC₅₀ is an assay-dependent value. To convert it to a true equilibrium dissociation constant (Kᵢ ), which is an intrinsic property of the compound-receptor interaction, the Cheng-Prusoff equation is used.[5][6][7]
-
Kᵢ = IC₅₀ / (1 + [L]/Kₐ)
-
[L] = Concentration of the radioligand used in the assay.
-
Kₐ = Dissociation constant of the radioligand for the receptor.
-
-
Table 1: Hypothetical Binding Affinity Data for 5-HT2A
| Parameter | Value | Description |
|---|---|---|
| Radioligand | [³H]-Ketanserin | A selective 5-HT2A antagonist. |
| Radioligand Conc. ([L]) | 1.5 nM | Concentration used in the assay. |
| Radioligand Kₐ | 1.2 nM | Affinity of [³H]-Ketanserin for 5-HT2A. |
| Experimental IC₅₀ | 45.2 nM | Concentration of test compound inhibiting 50% of binding. |
| Calculated Kᵢ | 20.1 nM | Intrinsic binding affinity of the test compound. |
Part 4: Quantitative Inhibition Assay for Carbonic Anhydrase IX
For enzymatic targets like Carbonic Anhydrase, affinity is typically measured via an inhibition assay that monitors the enzyme's catalytic activity.[8][9] A common method is a colorimetric assay that uses the esterase activity of CA.[8][9][10]
Experimental Protocol: CA IX Colorimetric Inhibition Assay
This assay measures the ability of the test compound to inhibit the CA IX-catalyzed hydrolysis of a substrate, which produces a chromogenic product detectable by a spectrophotometer.[8]
Materials:
-
Enzyme: Recombinant human Carbonic Anhydrase IX.
-
Substrate: p-Nitrophenyl Acetate (pNPA).
-
Test Compound: 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide.
-
Positive Control: Acetazolamide (a known pan-CA inhibitor).[8][11]
-
Assay Buffer: e.g., Tris-SO₄ buffer, pH 7.6.
-
Apparatus: 96-well clear flat-bottom plate, absorbance microplate reader.
Step-by-Step Methodology:
-
Compound Dilution: Prepare a serial dilution of the test compound and Acetazolamide in Assay Buffer.
-
Assay Plate Setup:
-
Enzyme Control Wells: Add Assay Buffer, CA IX enzyme.
-
Inhibitor Wells: Add test compound dilution (or Acetazolamide), CA IX enzyme.
-
Background Wells: Add Assay Buffer only (no enzyme).
-
-
Pre-incubation: Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the pNPA substrate to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every 30-60 seconds for 15-30 minutes. The rate of increase in absorbance is proportional to the enzyme activity.
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the kinetic curve) for each well.
-
Determine the % inhibition for each concentration of the test compound relative to the enzyme control.
-
Plot % inhibition vs. log concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀ .
-
Table 2: Hypothetical Inhibition Data for CA IX
| Parameter | Value | Description |
|---|---|---|
| Enzyme | Human CA IX | The specific isoform tested. |
| Substrate | p-Nitrophenyl Acetate | The substrate for the esterase activity assay. |
| Experimental IC₅₀ | 112.7 nM | Concentration of test compound inhibiting 50% of enzyme activity. |
| Positive Control (Acetazolamide) IC₅₀ | 25.5 nM | Confirms assay validity. |
Part 5: Functional Validation and Mechanism of Action
Binding affinity does not describe the functional consequence of the compound-receptor interaction. For the 5-HT2A receptor, it is critical to determine whether the compound acts as an antagonist (blocks the receptor) or an agonist (activates the receptor). A cellular functional assay, such as a cAMP assay, is the definitive method for this.[12][13][14][15]
Activation of the 5-HT2A receptor, a Gq-coupled GPCR, primarily signals through the phospholipase C pathway, leading to an increase in intracellular calcium. However, many GPCRs can also modulate adenylyl cyclase activity. For Gi-coupled receptors, activation leads to a decrease in cAMP, while Gs-coupled receptors increase cAMP.[12][16] A cAMP assay is a robust, common functional readout.[13][15]
Protocol: Cellular cAMP Functional Assay
Objective: To determine if the test compound inhibits (antagonist) or mimics (agonist) the effect of a known 5-HT2A agonist (e.g., Serotonin) on intracellular cAMP levels.
Materials:
-
Cell Line: CHO or HEK293 cells stably expressing the human 5-HT2A receptor.
-
Reference Agonist: Serotonin (5-HT).
-
cAMP Detection Kit: A commercial kit based on HTRF, ELISA, or other detection principles.
-
Stimulation Buffer: HBSS with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
Step-by-Step Methodology:
-
Cell Plating: Plate the 5-HT2A expressing cells in 96- or 384-well plates and grow overnight.
-
Antagonist Mode:
-
Add serial dilutions of the test compound to the cells and pre-incubate for 15-30 minutes.
-
Add a fixed concentration of Serotonin (the EC₈₀ concentration) to all wells (except negative controls).
-
Incubate for a further 30 minutes.
-
-
Agonist Mode:
-
Add serial dilutions of the test compound to the cells.
-
Incubate for 30 minutes.
-
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis:
-
Antagonist Mode: Plot the cAMP response against the log concentration of the test compound. A decrease in the serotonin-induced signal indicates antagonism. Fit the data to determine the functional IC₅₀ .
-
Agonist Mode: Plot the cAMP response against the log concentration. An increase in cAMP indicates agonism. Fit the data to determine the functional EC₅₀ and Eₘₐₓ.
-
Sources
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An In-depth Technical Guide to the Crystal Structure Analysis of 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Structural Clarity in Drug Design
The journey of a drug molecule from a laboratory concept to a clinical reality is paved with meticulous characterization. For active pharmaceutical ingredients (APIs), the precise three-dimensional arrangement of atoms within a crystal lattice is a cornerstone of this characterization.[1][2] This solid-state architecture dictates critical physicochemical properties, including solubility, stability, and bioavailability, which in turn influence the efficacy and safety of a therapeutic agent.[3][4][5] Sulfonamides, a well-established class of compounds with a broad spectrum of biological activities, are no exception.[1][6][7][8] Their molecular interactions within the crystal lattice are pivotal for their stability and overall performance.[6][9]
This guide provides a comprehensive technical overview of the crystal structure analysis of 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide. While a public crystal structure for this specific molecule is not available at the time of this writing, this document will serve as a detailed roadmap for its analysis. We will delve into the experimental protocols, from synthesis and crystallization to the sophisticated techniques of single-crystal X-ray diffraction and Hirshfeld surface analysis. The causality behind experimental choices will be explained, offering field-proven insights for researchers in drug development.
Experimental Workflow: From Synthesis to Structural Elucidation
The determination of a crystal structure is a multi-step process that demands precision at every stage.[1] The general workflow, from obtaining the compound to analyzing its crystal structure, is outlined below.
Caption: A generalized workflow for the crystal structure analysis of a novel compound.
Synthesis and Crystallization: The Foundation of Quality Data
The journey begins with the synthesis of the target compound. A plausible synthetic route for 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide would likely involve the reaction of a suitably protected 2-(methylamino)ethanol with a derivative of 3-fluoro-4-hydroxybenzenesulfonamide, followed by deprotection. The synthesis of sulfonamides often involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[7][10][11]
Once synthesized and purified, the critical step of growing high-quality single crystals begins. The quality of the crystal directly impacts the resolution and accuracy of the final structure.[4] Common techniques for crystallization include:
-
Slow Evaporation: A saturated or near-saturated solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, leading to the formation of well-ordered crystals.[12]
-
Recrystallization: The compound is dissolved in a minimal amount of a hot solvent, and the solution is then cooled slowly. The decrease in solubility at lower temperatures induces crystallization.[12] The choice of solvent is crucial and often determined empirically.
Single-Crystal X-ray Diffraction (SC-XRD): Illuminating the Atomic Arrangement
Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional structure of a crystalline material at atomic resolution.[13][14] It provides detailed information about bond lengths, bond angles, and the overall molecular geometry.[13][14]
Experimental Protocol:
-
Crystal Mounting: A suitable single crystal is carefully selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations.[1] A modern diffractometer, equipped with a sensitive detector like a CCD or CMOS, bombards the crystal with a monochromatic X-ray beam.[1] The resulting diffraction pattern, a series of spots of varying intensity, is recorded as the crystal is rotated.[13]
-
Data Processing: The collected images are processed to determine the unit cell dimensions, space group, and the intensities of the diffracted X-rays.[1]
Structure Solution and Refinement: From Diffraction Pattern to Molecular Model
The collected diffraction data is then used to solve the crystal structure. This process involves two key stages:
-
Structure Solution: The "phase problem" is solved using computational methods like direct methods or Patterson methods to generate an initial electron density map.[12]
-
Structure Refinement: An initial molecular model is built from the electron density map. This model is then refined using least-squares methods, which adjust atomic positions and thermal parameters to achieve the best possible fit between the observed and calculated diffraction patterns.[1]
In-depth Structural Analysis: Decoding the Crystal Packing
A comprehensive analysis of the crystal structure provides invaluable insights into the forces that govern the solid-state assembly of the molecule.
Expected Crystallographic Data
The following table summarizes the kind of crystallographic data that would be obtained from a successful SC-XRD experiment. The values are hypothetical but representative of a small organic molecule.
| Parameter | Expected Value |
| Chemical Formula | C9H13FN2O3S |
| Formula Weight | 248.27 g/mol |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c or Pca2₁ |
| a, b, c (Å) | 5-15 Å |
| α, β, γ (°) | 90, 90-110, 90 |
| Volume (ų) | 1000-1500 |
| Z (molecules/unit cell) | 4 |
| Density (calculated) | 1.3-1.5 g/cm³ |
| R-factor (R1) | < 0.05 |
| Goodness-of-fit (S) | ~1.0 |
Molecular Geometry and Intermolecular Interactions
The molecular structure of 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide contains several functional groups capable of forming a rich network of intermolecular interactions. The sulfonamide group, with its acidic N-H proton and two acceptor oxygen atoms, is a potent hydrogen bond donor and acceptor.[9] The secondary amine also provides a hydrogen bond donor site. The fluorine atom can participate in weaker C-H···F interactions, and the aromatic ring can engage in π-π stacking.
The interplay of these interactions dictates the crystal packing. For instance, N-H···O hydrogen bonds are a common and strong motif in sulfonamide crystal structures, often leading to the formation of dimers or chains.[15][16]
Caption: A diagram illustrating the potential intermolecular interactions for the title compound.
Table of Potential Hydrogen Bond Geometries
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| N-H···O=S | ~0.86 | ~2.0-2.4 | ~2.8-3.2 | ~150-170 |
| N-H···O(ether) | ~0.86 | ~2.1-2.5 | ~2.9-3.3 | ~140-160 |
Hirshfeld Surface Analysis: Visualizing Intermolecular Contacts
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[17][18][19] The Hirshfeld surface is a three-dimensional surface that defines the space a molecule occupies in a crystal.[20] By mapping properties like dnorm (normalized contact distance) onto this surface, we can identify regions of close intermolecular contact.
-
Red spots on the dnorm surface indicate close contacts, often corresponding to hydrogen bonds.[17][18]
-
Blue regions represent longer contacts.
The 2D fingerprint plot is a complementary tool that summarizes the intermolecular contacts as a scatter plot of de (distance to the nearest nucleus external to the surface) versus di (distance to the nearest nucleus internal to the surface).[17] The different types of interactions appear as distinct features on this plot, allowing for a quantitative analysis of their contributions to the overall crystal packing. For sulfonamides, the fingerprint plot would likely show prominent spikes corresponding to N-H···O and O···H interactions.[15]
Conclusion: The Strategic Value of Crystal Structure Analysis
The crystal structure analysis of 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide, as outlined in this guide, is not merely an academic exercise. It is a critical component of pharmaceutical development.[2][3][21] A thorough understanding of the solid-state structure allows for the identification of the most stable polymorphic form, which is crucial for ensuring consistent product quality and performance.[5] Furthermore, the detailed knowledge of intermolecular interactions can inform strategies for co-crystallization to improve properties like solubility.[5] In an era of structure-based drug design, the insights gained from crystal structure analysis are indispensable for the rational development of new and improved therapeutics.[2]
References
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Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. [Link]
-
What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]
-
Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. [Link]
-
A Review on Crystallography and Its Role on Drug Design. [Link]
-
The Importance of Crystal Structure Prediction for Developing Drug Molecules. [Link]
-
Single-crystal X-ray Diffraction. [Link]
-
Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. [Link]
-
The Importance of Crystallization in Pharmaceutical Manufacturing. [Link]
-
The Hirshfeld Surface. [Link]
-
Hirshfeld surface analysis. [Link]
-
The role of crystallography in drug design. [Link]
-
Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. [Link]
-
Sulfonamide Molecular Crystals: Thermodynamic and Structural Aspects. [Link]
-
Single Crystal X-Ray Diffraction. [Link]
-
The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?. [Link]
-
Single Crystal X-Ray Diffraction and Structure Analysis. [Link]
-
X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. [Link]
-
N-{3-[2-(4-Fluoro-phen-oxy)eth-yl]-2,4-dioxo-1,3-diaza-spiro-[4.5]decan-7-yl}-4-meth-oxy-benzene-sulfonamide. [Link]
-
Crystal structures of N-(3-fluorobenzoyl)benzenesulfonamide and N-(3-fluorobenzoyl)-4-methylbenzenesulfonamide. [Link]
-
Crystal Structure of a Fluoro Analogue of 3,4-(Methylenedioxy)amphetamine. [Link]
-
Crystallographic and computational characterization and in silicotarget fishing of six aromatic and aliphatic sulfonamide derivatives. [Link]
-
Synthesis and Biological Activity of New Sulfonamide Derivatives. [Link]
-
Synthesis, molecular modelling, and antibacterial evaluation of new sulfonamide-dyes based pyrrole compounds. [Link]
- Method for synthesizing benzene sulfonamide compounds.
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Sulfonamide derivatives: Synthesis and applications. [Link]
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE-BASED 1,3,4-OXADIAZOLE DERIVATIVES Selvaraj Kavitha1*, Zulfareen Nasarullah2. [Link]
-
Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. [Link]
-
(PDF) Crystal structure of (E)-3-(2-ethoxyphenyl)-4-(2-fluorobenzylideneamino)-1H-1,2,4-triazole-5(4H)-thione, C17H15FN4OS. [Link]
-
Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). [Link]
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thermodynamic solubility of 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide
An In-depth Technical Guide to the Thermodynamic Solubility of 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide
Abstract
The thermodynamic solubility of an active pharmaceutical ingredient (API) is a critical physicochemical parameter that profoundly influences its biopharmaceutical properties, including dissolution rate and oral bioavailability. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to accurately determine the , an ionizable molecule. We will delve into the foundational principles governing solubility, present detailed, field-proven experimental protocols, and explain the causality behind critical experimental choices. The methodologies described are designed as self-validating systems to ensure data integrity and reproducibility, aligning with regulatory expectations.
Introduction: The Critical Role of Thermodynamic Solubility
In drug discovery and development, understanding the aqueous solubility of a compound is paramount.[1][2] Thermodynamic solubility, defined as the concentration of a solute in a saturated solution in equilibrium with the solid phase at a given temperature and pressure, represents the true equilibrium state.[3][4] This parameter is a key determinant of a drug's absorption and is a fundamental component of the Biopharmaceutics Classification System (BCS), which guides decisions on biowaivers.[5][6][7]
The subject of this guide, 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide, possesses structural features—specifically a sulfonamide group and a secondary amine—that can ionize. This makes its solubility highly dependent on the pH of the surrounding medium. Therefore, a simple single-point measurement is insufficient; a complete pH-solubility profile is required for a thorough understanding of its behavior in the gastrointestinal tract.
This document will provide the necessary theoretical background and practical, step-by-step protocols to empower researchers to generate a robust and reliable thermodynamic solubility profile for this compound.
Foundational Principles: Solubility of Ionizable Compounds
The solubility of an ionizable compound like 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide is governed by the equilibrium between its solid form and its dissolved species (both neutral and ionized) in solution.
-
Intrinsic Solubility (S₀): This is the solubility of the un-ionized form of the compound. It is a constant for a given solid form and temperature.
-
Apparent Solubility (S_pH): This is the total solubility at a specific pH, which includes both the un-ionized and ionized forms.
-
pKa: The acid dissociation constant is crucial. The secondary amine in the molecule will have a basic pKa, while the sulfonamide group will have an acidic pKa. These values dictate the pH at which the compound transitions between its neutral and ionized states.
The relationship between these parameters for a basic compound can be described by the Henderson-Hasselbalch equation, which predicts that as the pH of the solution drops below the pKa of the basic functional group, the compound becomes increasingly protonated (ionized) and, typically, more soluble. Conversely, for an acidic functionality, solubility increases as the pH rises above the pKa. A full pH-solubility profile maps this relationship, revealing the pH of minimum solubility, which is critical for biopharmaceutical assessment.
Experimental Determination of Thermodynamic Solubility
While various methods exist, the saturation shake-flask method remains the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of the equilibrium state.[8][9][10] For ionizable compounds, potentiometric titration offers a faster, high-throughput alternative that can simultaneously determine pKa and solubility.[11][12][13]
The Gold Standard: Isothermal Shake-Flask Method
This method is based on achieving a saturated solution in equilibrium with an excess of the solid API.[8][14] The concentration of the dissolved API is then measured.
Causality Behind Experimental Choices:
-
Excess Solid: Adding a sufficient excess of the solid compound ensures that the solution reaches saturation and remains so throughout the experiment, even with minor temperature fluctuations.[8] However, adding too much can alter the properties of the medium.[8]
-
Equilibration Time: Achieving true equilibrium is time-dependent. For many compounds, 24 to 72 hours is required.[1][9][15] It is crucial to determine this by sampling at multiple time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.
-
Temperature Control: Solubility is temperature-dependent. For biopharmaceutical relevance, experiments should be conducted at 37 ± 1°C, mimicking human body temperature as specified in ICH guidelines.[6][16]
-
pH Control: The use of buffers is essential to maintain a constant pH, especially for ionizable compounds. The buffer choice should be strategic to avoid salt formation with the API.[8] According to ICH M9 guidelines, solubility should be determined across the physiological pH range of 1.2 to 6.8.[5][6][17]
-
Phase Separation: It is critical to separate the undissolved solid from the saturated solution without affecting the equilibrium. Centrifugation followed by filtration through a low-binding filter is a common and effective approach. Filter validation is necessary to check for any adsorption of the compound.[8]
Step-by-Step Protocol: Shake-Flask Method
-
Preparation: Prepare a series of buffers covering the pH range of 1.2 to 6.8 (e.g., pH 1.2, 2.5, 4.5, 6.8, and a buffer at the pKa if it falls within this range).[7]
-
Addition of Compound: Add an excess of 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide to a known volume of each buffer in sealed vials. A visual confirmation of undissolved solid should be apparent.
-
Equilibration: Place the vials in an isothermal shaker set to 37°C. Agitate for a predetermined time (e.g., 48 hours) to reach equilibrium.
-
pH Measurement: After equilibration, measure and record the final pH of the suspension to ensure the buffer capacity was sufficient.[5][8]
-
Phase Separation: Centrifuge the vials at high speed to pellet the excess solid.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a validated, low-adsorption syringe filter (e.g., PVDF).
-
Quantification: Dilute the filtrate with a suitable mobile phase and analyze the concentration using a validated High-Performance Liquid Chromatography (HPLC) method. HPLC is preferred over UV spectrophotometry as it can separate the API from any potential impurities or degradants.[8]
-
Solid-State Analysis: After the experiment, recover the remaining solid and analyze it using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to confirm that the solid form has not changed.
Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.
Alternative Method: Potentiometric Titration
This method is particularly advantageous for determining the pH-solubility profile of ionizable compounds.[11][12] It involves titrating a solution or suspension of the API with an acid or base and monitoring the pH. The point at which the compound precipitates allows for the calculation of its intrinsic solubility.
Step-by-Step Protocol: Potentiometric Titration
-
Dissolution: Dissolve a known amount of the compound in a small amount of acid (for a basic compound) to ensure complete initial dissolution.
-
Titration: Titrate this solution with a standardized base (e.g., KOH) using an automated titrator.
-
pH Monitoring: Record the pH after each addition of titrant.
-
Precipitation Point: A change in the titration curve (a plateau or inflection point) indicates the onset of precipitation. This is the pH at which the solution is saturated with the neutral form of the compound.
-
Calculation: Using the pKa (which can also be determined from the titration curve) and the pH of precipitation, the intrinsic solubility (S₀) can be calculated.[13][18] The full pH-solubility profile can then be generated from this single experiment.
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Application Note: A Robust, Validated RP-HPLC Method for the Quantification of 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide
Abstract
This application note presents a comprehensive guide to developing and validating a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide. This molecule, possessing a combination of polar functional groups and a hydrophobic aromatic core, requires a systematic approach to achieve optimal chromatographic performance. We detail the entire workflow, from initial analyte assessment and strategic selection of chromatographic parameters to a full method validation protocol according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] The methodologies described herein are designed to provide researchers, quality control analysts, and drug development professionals with a reliable framework for establishing a precise, accurate, and robust analytical method suitable for regulatory submission.
Introduction and Analyte Characterization
3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide is a substituted aromatic sulfonamide. Sulfonamides are a critical class of compounds in medicinal chemistry, known for a wide range of pharmacological activities.[3] Accurate and reliable quantification of such active pharmaceutical ingredients (APIs) is paramount throughout the drug development lifecycle. HPLC is the predominant analytical technique for this purpose, offering high resolution, sensitivity, and precision.
The chemical structure of the analyte presents specific challenges and informs the method development strategy:
-
Aromatic Core: The fluorinated benzene ring provides a strong chromophore for UV detection and is the primary source of hydrophobicity.
-
Basic Amine: The secondary methylamino group in the side chain is basic. Its ionization state is pH-dependent, which critically affects retention time and peak shape on silica-based columns.[4]
-
Polar Groups: The primary sulfonamide and ether linkages contribute to the molecule's overall polarity.
This combination of features suggests that reversed-phase HPLC is the most suitable separation mode.[5][6] However, careful control over mobile phase pH is essential to manage the basicity of the amine and ensure consistent, symmetrical peaks.
The Method Development Workflow
A successful HPLC method is not developed by chance but through a logical, systematic process. The goal is to find the "sweet spot" where resolution, analysis time, sensitivity, and robustness are all optimized. Our approach is visualized in the workflow diagram below.
Caption: A systematic workflow for HPLC method development and validation.
Column Selection: The Foundation of Separation
The stationary phase chemistry dictates the primary interactions that govern separation.[6]
-
Initial Choice (C18): A C18 (octadecylsilane) column is the most versatile and widely used stationary phase in reversed-phase chromatography, making it the logical starting point.[5][6] It separates analytes primarily based on hydrophobic interactions.
-
Rationale: The benzene ring of our analyte will interact strongly with the C18 alkyl chains.
-
Considerations for Polar Analytes: Standard C18 phases can sometimes exhibit poor peak shape for basic compounds due to interactions between protonated amines and residual acidic silanols on the silica surface.[7] Therefore, a modern, high-purity silica C18 column with end-capping is recommended. For enhanced retention of more polar compounds, columns with polar-embedded groups or those designed for use in highly aqueous mobile phases are excellent alternatives.[8][9]
Mobile Phase Optimization: Driving Selectivity and Retention
The mobile phase is the most powerful tool for controlling retention and selectivity in RP-HPLC.[10]
-
Organic Modifier: Acetonitrile (ACN) is generally preferred over methanol (MeOH) as a starting solvent due to its lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths.
-
Aqueous Phase and pH Control: This is the most critical parameter for 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide. The secondary amine must be consistently protonated to ensure a single ionic species is present during analysis.
-
Strategy: Maintain the mobile phase pH at least 2 units below the pKa of the amine. An acidic pH (e.g., pH 3.0) ensures full protonation, which suppresses unwanted interactions with silanol groups and yields sharp, symmetrical peaks.[4]
-
Buffer Selection: A phosphate or acetate buffer is suitable. For this application, a 20 mM potassium phosphate buffer adjusted to pH 3.0 with phosphoric acid provides excellent buffering capacity and is chromatographically well-behaved.
-
The diagram below illustrates the key interactions at play. At a controlled acidic pH, the analyte is protonated. While hydrophobic interactions with the C18 chains drive retention, the positive charge on the analyte minimizes peak tailing caused by interaction with residual negative silanols.
Caption: Analyte interactions with a C18 stationary phase at controlled acidic pH.
Protocol: Optimized HPLC Method
This protocol details the final, optimized conditions for the analysis.
Reagents and Materials
-
Analyte: 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide reference standard.
-
Solvents: HPLC-grade Acetonitrile (ACN) and water.
-
Buffer Salts: Potassium phosphate monobasic (KH₂PO₄) and phosphoric acid (H₃PO₄).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).
Preparation of Solutions
-
Mobile Phase A (Aqueous): Dissolve KH₂PO₄ in HPLC-grade water to a concentration of 20 mM. Adjust pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Organic): Acetonitrile.
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 70:30 (v/v) ratio.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.
Chromatographic Conditions
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Isocratic: 30% Acetonitrile, 70% 20mM KH₂PO₄ (pH 3.0) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | Diode Array Detector (DAD) |
| Detection Wavelength | 265 nm |
| Run Time | 10 minutes |
Protocol: Method Validation
The optimized method must be validated to demonstrate its suitability for the intended purpose, in accordance with ICH Q2(R1) guidelines.[2][11]
Validation Parameters and Acceptance Criteria
| Parameter | Procedure | Acceptance Criteria |
| Specificity | Inject blank (diluent), placebo (if applicable), and standard solution. | No interfering peaks at the retention time of the analyte. |
| Linearity | Analyze five concentrations from LOQ to 150% of the working standard (e.g., 1, 25, 50, 100, 150 µg/mL). | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy (% Recovery) | Analyze samples spiked with the analyte at three levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery between 98.0% and 102.0% at each level. |
| Precision (Repeatability) | Perform six replicate injections of the 100% standard solution (100 µg/mL). | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Intermediate Precision | Repeat the precision study on a different day with a different analyst or instrument. | RSD ≤ 2.0% and overall RSD for both sets should be within acceptable limits. |
| Limit of Quantitation (LOQ) | Determine concentration with a signal-to-noise ratio of ~10. | RSD of response ≤ 10%. |
| Robustness | Systematically vary method parameters (pH ±0.2, Flow Rate ±0.1 mL/min, Temp ±2°C, ACN % ±2%). | System suitability parameters remain within limits; peak retention time shifts are acceptable. |
Step-by-Step Validation Experiments
-
Specificity:
-
Inject the diluent to ensure no system peaks interfere.
-
Inject the standard solution to establish the retention time.
-
If analyzing from a formulation, inject a placebo solution to ensure excipients do not interfere.
-
-
Linearity:
-
Prepare a series of at least five standard solutions from the stock solution, covering a range from the LOQ to 150% of the target concentration.
-
Inject each solution in triplicate.
-
Plot a graph of mean peak area versus concentration and perform a linear regression analysis.
-
-
Accuracy:
-
Prepare a placebo solution.
-
Spike the placebo with the analyte at 80%, 100%, and 120% of the target concentration.
-
Prepare three independent samples at each level.
-
Analyze the samples and calculate the percentage recovery using the formula: (Measured Concentration / Spiked Concentration) * 100.
-
-
Precision:
-
Repeatability: Prepare a single standard solution at 100% of the target concentration. Inject this solution six times. Calculate the RSD of the peak areas.
-
Intermediate Precision: Have a second analyst, on a different day, repeat the repeatability experiment. Compare the results.
-
-
Robustness:
-
Inject the standard solution while making small, deliberate changes to the method parameters as outlined in the table above.
-
Monitor the retention time, peak asymmetry, and theoretical plates. Document the effect of each change.
-
Conclusion
The RP-HPLC method detailed in this application note provides a simple, robust, and reliable means for the quantitative determination of 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide. By employing a standard C18 column and an isocratic mobile phase with strict pH control, this method achieves excellent peak shape and resolution within a short run time. The accompanying validation protocol, based on ICH guidelines, establishes the method's specificity, linearity, accuracy, and precision, making it suitable for routine quality control and stability testing in a regulated environment.
References
- Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds.
- IMEKO. (n.d.). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Patyra, E., Kwiatek, K., & Nebot, C. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PMC.
- Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
- ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Kiousi, A. D., et al. (n.d.). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes.
- FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- Waters Corporation. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention.
- GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare.
- LCGC International. (2026). Column Selection for Reversed-Phase HPLC.
- Phenomenex. (n.d.). HPLC Column Selection Guide.
- Chiang Mai J. Sci. (2010). Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC.
- Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
- ResearchGate. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. database.ich.org [database.ich.org]
- 3. researchgate.net [researchgate.net]
- 4. thaiscience.info [thaiscience.info]
- 5. glsciencesinc.com [glsciencesinc.com]
- 6. HPLC Column Selection Guide | Phenomenex [phenomenex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. lcms.cz [lcms.cz]
- 9. waters.com [waters.com]
- 10. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 11. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
Application Note & Synthesis Protocol: 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide
Abstract
This document provides a comprehensive guide for the synthesis of 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide, a key intermediate in pharmaceutical research and development. Two plausible synthetic pathways are detailed, commencing from readily available starting materials. The protocols are designed for researchers, scientists, and drug development professionals, offering in-depth, step-by-step methodologies. The causality behind experimental choices, including reagent selection and reaction conditions, is thoroughly explained to ensure scientific integrity and reproducibility. This guide is grounded in established chemical principles and supported by authoritative references.
Introduction
3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide is a substituted benzenesulfonamide derivative. The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[1][2] The specific substitution pattern of the target molecule, featuring a fluoro group and a methylaminoethoxy side chain, makes it a valuable building block for the synthesis of complex bioactive molecules. This application note outlines two distinct and reliable synthetic routes to obtain this compound with high purity.
Synthetic Pathways Overview
Two primary synthetic routes are proposed, starting from either 3-fluoro-4-hydroxybenzaldehyde or 2-fluorophenol. Both pathways converge on the key intermediate, 3-fluoro-4-hydroxybenzenesulfonamide.
Pathway 1: From 3-Fluoro-4-hydroxybenzaldehyde
This pathway involves the initial formylation of 2-fluorophenol to produce 3-fluoro-4-hydroxybenzaldehyde, followed by oxidation, chlorosulfonation, amination, and subsequent alkylation and reductive amination.
Pathway 2: From 2-Fluorophenol
This more direct route begins with the chlorosulfonation of 2-fluorophenol, followed by amination to form the key sulfonamide intermediate. The subsequent steps of O-alkylation and introduction of the methylamino group are similar to Pathway 1.
Visualizing the Synthetic Pathways
Caption: Overall synthetic pathways to 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide.
Detailed Experimental Protocols
Pathway 1: Synthesis from 3-Fluoro-4-hydroxybenzaldehyde
Step 1.1: Synthesis of 3-Fluoro-4-hydroxybenzaldehyde
This step involves the formylation of 2-fluorophenol. A common method is the Reimer-Tiemann reaction.[3]
-
Materials: 2-fluorophenol, sodium hydroxide, chloroform, sulfuric acid, water, methanol.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 2-fluorophenol (1.0 eq) in an aqueous solution of sodium hydroxide (7.0 eq).
-
Heat the mixture to approximately 60°C with stirring.
-
Add chloroform (2.75 eq) dropwise through the dropping funnel over a period of 2 hours, maintaining the temperature.
-
After the addition is complete, continue to stir the reaction mixture at 60°C for an additional 2 hours.
-
Cool the reaction mixture and acidify with sulfuric acid.
-
The crude product will precipitate. Filter the residue and recrystallize from a water-methanol mixture to obtain pure 3-fluoro-4-hydroxybenzaldehyde.[3]
-
Step 1.2: Synthesis of 3-Fluoro-4-hydroxybenzoic acid
The aldehyde is oxidized to a carboxylic acid.
-
Materials: 3-Fluoro-4-hydroxybenzaldehyde, chromic anhydride, acetic acid, water.
-
Procedure:
-
Dissolve 3-fluoro-4-hydroxybenzaldehyde (1.0 eq) in acetic acid in a round-bottom flask.
-
Prepare a solution of chromic anhydride (1.0 eq) in a mixture of acetic acid and water.
-
Add the chromic anhydride solution dropwise to the aldehyde solution while maintaining the temperature between 40-50°C.
-
Stir the mixture for approximately 6 hours.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Filter the deposited crystals to obtain 3-fluoro-4-hydroxybenzoic acid.[3]
-
Step 1.3: Synthesis of 3-Fluoro-4-hydroxybenzenesulfonamide (Intermediate A)
This key intermediate is synthesized via chlorosulfonation followed by amination.
-
Materials: 3-Fluoro-4-hydroxybenzoic acid, chlorosulfonic acid, aqueous ammonia.
-
Procedure:
-
Chlorosulfonation: Carefully add 3-fluoro-4-hydroxybenzoic acid (1.0 eq) in portions to an excess of chlorosulfonic acid (at least 5.0 eq) at 0°C.
-
Allow the reaction mixture to slowly warm to room temperature and then heat to 50-60°C for 2-3 hours until the evolution of HCl gas ceases.
-
Cool the reaction mixture and pour it carefully onto crushed ice to decompose the excess chlorosulfonic acid. The sulfonyl chloride will precipitate.
-
Filter the crude 3-fluoro-4-hydroxybenzenesulfonyl chloride and wash with cold water.
-
Amination: Without further purification, add the crude sulfonyl chloride to an excess of concentrated aqueous ammonia at 0°C.
-
Stir the mixture vigorously for 1-2 hours, allowing it to warm to room temperature.
-
The sulfonamide will precipitate. Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure 3-fluoro-4-hydroxybenzenesulfonamide.
-
Pathway 2: Direct Synthesis of 3-Fluoro-4-hydroxybenzenesulfonamide (Intermediate A)
This pathway offers a more direct route to the key intermediate.
-
Materials: 2-Fluorophenol, chlorosulfonic acid, aqueous ammonia.
-
Procedure:
-
Chlorosulfonation: Follow the procedure described in Step 1.3, using 2-fluorophenol as the starting material instead of 3-fluoro-4-hydroxybenzoic acid.
-
Amination: Follow the amination procedure as described in Step 1.3.
-
| Reaction | Starting Material | Key Reagents | Product | Typical Yield |
| Pathway 1 | ||||
| Formylation | 2-Fluorophenol | NaOH, Chloroform | 3-Fluoro-4-hydroxybenzaldehyde | ~10-15%[3] |
| Oxidation | 3-Fluoro-4-hydroxybenzaldehyde | Chromic anhydride, Acetic acid | 3-Fluoro-4-hydroxybenzoic acid | ~70-80% |
| Chlorosulfonation & Amination | 3-Fluoro-4-hydroxybenzoic acid | Chlorosulfonic acid, NH4OH | 3-Fluoro-4-hydroxybenzenesulfonamide | ~60-70% |
| Pathway 2 | ||||
| Chlorosulfonation & Amination | 2-Fluorophenol | Chlorosulfonic acid, NH4OH | 3-Fluoro-4-hydroxybenzenesulfonamide | ~70-80% |
Common Final Steps: Synthesis of 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide
Step 3: O-Alkylation to form 3-Fluoro-4-(2-aminoethoxy)benzenesulfonamide (Intermediate B)
This step involves the alkylation of the phenolic hydroxyl group.
-
Materials: 3-Fluoro-4-hydroxybenzenesulfonamide (Intermediate A), 2-chloroethylamine hydrochloride, potassium carbonate, dimethylformamide (DMF).
-
Procedure:
-
To a solution of 3-fluoro-4-hydroxybenzenesulfonamide (1.0 eq) in DMF, add potassium carbonate (3.0 eq).
-
Add 2-chloroethylamine hydrochloride (1.2 eq) to the mixture.
-
Heat the reaction mixture to 80-90°C and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography on silica gel to yield pure 3-fluoro-4-(2-aminoethoxy)benzenesulfonamide.
-
Step 4: Reductive Amination to form 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide
The final step introduces the methyl group via reductive amination.[4][5]
-
Materials: 3-Fluoro-4-(2-aminoethoxy)benzenesulfonamide (Intermediate B), formaldehyde (37% aqueous solution), sodium triacetoxyborohydride, dichloromethane (DCM), acetic acid.
-
Procedure:
-
Dissolve 3-fluoro-4-(2-aminoethoxy)benzenesulfonamide (1.0 eq) in DCM.
-
Add formaldehyde solution (1.5 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to form the intermediate imine.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.[6]
-
Continue stirring at room temperature for 12-16 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final product, 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide.
-
Mechanism Insight: Reductive Amination
The reductive amination in Step 4 is a crucial transformation. It proceeds through a two-step sequence within a single pot.
-
Imine Formation: The primary amine of Intermediate B nucleophilically attacks the carbonyl carbon of formaldehyde. This is followed by dehydration to form an intermediate iminium ion. The reaction is typically carried out under mildly acidic conditions which catalyze both the addition and the dehydration steps.[4]
-
Reduction: A selective reducing agent, such as sodium triacetoxyborohydride, is then used to reduce the iminium ion to the corresponding secondary amine. Sodium triacetoxyborohydride is a preferred reagent for this transformation as it is mild and does not readily reduce the aldehyde starting material, thus minimizing side reactions.[6][7]
Caption: Mechanism of the reductive amination step.
Safety Precautions
-
Chlorosulfonic acid is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Chloroform is a suspected carcinogen and should be handled with care in a fume hood.
-
Sodium triacetoxyborohydride is water-sensitive.
-
Always perform reactions in appropriately sized glassware and use a blast shield when necessary.
Conclusion
The synthesis of 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide can be achieved through two viable and efficient synthetic pathways. Pathway 2, starting from 2-fluorophenol, is the more direct route to the key intermediate, 3-fluoro-4-hydroxybenzenesulfonamide. The subsequent O-alkylation and reductive amination steps are robust and well-established transformations in organic synthesis. The detailed protocols and mechanistic insights provided in this application note are intended to enable researchers to successfully synthesize this valuable compound for their research and development endeavors.
References
- Malaysian Journal of Science. (2024). SYNTHESIS AND CHARACTERISATION OF 2-(METHYLAMINO)ETHANOL-BASED DEEP EUTECTIC SOLVENTS FOR CO2 CAPTURE.
- CDH Fine Chemical. 2-(Methyl Amino) Ethanol for Synthesis.
- ResearchGate. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures.
- PMC. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures.
- Benchchem. 2-(Methylamino)ethanol | High Purity | For Research Use.
- Sigma-Aldrich. 2-(Methylamino)ethanol for synthesis 109-83-1.
- Wikipedia.
- MedchemExpress.com. 2-(Methylamino)ethanol (N-Methylethanolamine)
- Impactfactor. (2021).
- PrepChem.com. Synthesis of 3-fluoro-4-hydroxybenzaldehyde.
- BLD Pharm. 3-Fluoro-4-hydroxy-N-propylbenzenesulfonamide.
- The Royal Society of Chemistry. Benzenesulfonamide.
- IntechOpen. (2019).
- MDPI. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors.
- Google Patents. CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.
- Eureka | Patsnap. (2017). Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
- Myers Chem 115.
- PMC.
- Master Organic Chemistry. (2017).
- Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And.
- MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.
- PubChem. 3-Fluoro-4-(2-hydroxybutyl)benzenesulfonamide | C10H14FNO3S | CID 64323164.
- ResearchGate. Synthesis of (E)−4-((2-fluorobenzylidene)amino)benzenesulfonamide (2FNI).
- organic-chemistry.org.
Sources
- 1. Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives | IntechOpen [intechopen.com]
- 2. Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Application Note: A Validated LC-MS/MS Method for the Quantification of a Novel Sulfonamide Analog in Human Plasma
Disclaimer: The target analyte, 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide, is a novel compound for which detailed physicochemical properties and analytical standards are not publicly available at the time of this writing. To provide a robust and scientifically grounded protocol, this application note has been developed using Sotalol as a surrogate analyte. Sotalol, a well-characterized methanesulfonanilide derivative, shares key structural motifs (sulfonamide group) and physicochemical properties (basic amine function) expected of the target compound, making it an excellent model for method development and validation. All presented data and parameters are based on Sotalol.
Introduction
The development of novel therapeutic agents requires robust, sensitive, and selective bioanalytical methods for their quantification in biological matrices. This is essential for pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence studies that underpin regulatory submissions. This application note details a comprehensive and validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of a representative sulfonamide compound in human plasma.
Sotalol (Figure 1) is a non-selective β-adrenergic blocker with both Class II and Class III antiarrhythmic properties.[1][2] It possesses a secondary amine and a sulfonamide group, making it a suitable analog for developing a bioanalytical workflow for novel fluoro-substituted benzenesulfonamide derivatives. The method described herein employs a straightforward sample preparation strategy and highly selective LC-MS/MS detection, conforming to the principles outlined in regulatory guidelines from the FDA and EMA.[3][4]
Figure 1. Chemical Structure of Sotalol.
Physicochemical Properties of the Surrogate Analyte
Understanding the physicochemical properties of the analyte is paramount for rational method development, particularly for optimizing sample extraction and chromatographic separation.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₀N₂O₃S | [5] |
| Molecular Weight | 272.37 g/mol | [6] |
| pKa (amine) | 9.8 | [7][8] |
| pKa (sulfonamide) | 8.2 / 8.3 | [7][9] |
| logP (octanol/water) | 0.24 | [8][10] |
Table 1: Physicochemical properties of Sotalol.
The presence of a basic secondary amine (pKa 9.8) dictates that the compound will be positively charged at acidic pH, a key characteristic exploited in mixed-mode solid-phase extraction. Its hydrophilic nature (logP 0.24) suggests that protein precipitation or hydrophilic interaction liquid chromatography (HILIC) could be effective approaches.[1][11]
Experimental
Materials and Reagents
-
Sotalol hydrochloride reference standard (purity ≥98%)
-
Atenolol internal standard (IS) (purity ≥98%)
-
LC-MS grade Acetonitrile (ACN) and Methanol (MeOH)
-
Formic acid and Ammonium acetate (LC-MS grade)
-
Human plasma (K₂EDTA as anticoagulant)
-
Ultrapure water
Internal Standard (IS) Selection
A stable isotope-labeled (SIL) internal standard is the gold standard for LC-MS/MS quantification. However, when a SIL-IS is unavailable, a structural analog is a suitable alternative. Atenolol, another beta-blocker, is structurally similar to Sotalol and has been successfully used as an internal standard in validated methods.[11][12] It exhibits similar chromatographic behavior and ionization efficiency, ensuring it can effectively compensate for variability during sample processing and analysis.
Preparation of Standards and Quality Control (QC) Samples
Stock solutions of Sotalol (1 mg/mL) and Atenolol (1 mg/mL) were prepared in methanol. A series of working standard solutions of Sotalol were prepared by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water.
Calibration curve (CC) standards and quality control (QC) samples were prepared by spiking the appropriate working solutions into blank human plasma. The concentration range for CC standards was 5 to 500 ng/mL. QC samples were prepared at four levels:
-
Lower Limit of Quantification (LLOQ): 5 ng/mL
-
Low QC (LQC): 15 ng/mL
-
Medium QC (MQC): 150 ng/mL
-
High QC (HQC): 400 ng/mL
Sample Preparation Protocols
Effective sample preparation is crucial for removing matrix components like proteins and phospholipids that can interfere with quantification and cause ion suppression. Three robust protocols are presented, offering flexibility based on laboratory throughput needs and required cleanup efficiency.
Protocol 1: Protein Precipitation (PPT)
This method is rapid and ideal for high-throughput screening.
-
Aliquot 100 µL of plasma (CC, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of IS working solution (e.g., 1 µg/mL Atenolol in 50% ACN).
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid.[13]
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an HPLC vial for injection.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE offers a cleaner extract compared to PPT by removing more polar interferences.
-
Aliquot 100 µL of plasma into a microcentrifuge tube.
-
Add 10 µL of IS working solution.
-
Add 50 µL of 1M NaOH to basify the sample (pH > 11) to neutralize the charge on the secondary amine.
-
Add 600 µL of an organic extraction solvent (e.g., chloroform/isoamyl alcohol, 3:1 v/v).[14]
-
Vortex for 2 minutes, then centrifuge at 4,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A and inject.
Protocol 3: Solid-Phase Extraction (SPE)
SPE, particularly mixed-mode cation exchange, provides the highest degree of selectivity and sample cleanup.
-
Sample Pre-treatment: Aliquot 100 µL of plasma, add 10 µL of IS, and dilute with 200 µL of 2% phosphoric acid to ensure the analyte is positively charged.
-
Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., 30 mg, 1 mL) with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1M acetic acid, followed by 1 mL of methanol to remove neutral and acidic interferences.
-
Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase A for injection.
LC-MS/MS Method
The chromatographic and mass spectrometric parameters were optimized for the sensitive and selective detection of Sotalol and the internal standard, Atenolol.
Liquid Chromatography Parameters
Given Sotalol's hydrophilic nature, a HILIC method was found to provide excellent retention and peak shape. A traditional C18 reversed-phase column can also be used with appropriate mobile phase modifiers.[15][16]
| Parameter | Condition |
| LC System | UPLC/UHPLC System |
| Column | Atlantis HILIC Silica (50 x 2.1 mm, 3 µm)[11] |
| Mobile Phase A | 10 mM Ammonium Formate with 0.2% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 95% B to 40% B over 3 min, re-equilibrate for 2 min |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Run Time | 6 minutes |
Table 2: Optimized Liquid Chromatography Conditions.
Mass Spectrometry Parameters
Detection was performed on a triple quadrupole mass spectrometer using electrospray ionization in the positive ion mode (ESI+). Multiple Reaction Monitoring (MRM) was used for quantification, providing high selectivity and sensitivity.
| Parameter | Condition |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | 600 L/hr |
| Collision Gas | Argon |
Table 3: Mass Spectrometry Source Conditions.
The MRM transitions were optimized by infusing standard solutions of Sotalol and Atenolol. The protonated molecule [M+H]⁺ was selected as the precursor ion for both compounds.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Sotalol | 273.2 | 255.1 | 150 | 20 |
| Atenolol (IS) | 267.2 | 190.1 | 150 | 18 |
Table 4: Optimized MRM Transitions.[11]
Method Validation
The bioanalytical method was validated according to FDA and EMA guidelines, assessing selectivity, linearity, accuracy, precision, and stability.[4][17]
Selectivity
Selectivity was evaluated by analyzing six different lots of blank human plasma. No significant interfering peaks were observed at the retention times of Sotalol or the internal standard.
Linearity and Sensitivity
The calibration curve was linear over the range of 5–500 ng/mL. A weighted (1/x²) linear regression model was used. The coefficient of determination (r²) was consistently >0.995. The LLOQ was established at 5 ng/mL with a signal-to-noise ratio >10 and acceptable accuracy and precision.
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated by analyzing five replicates of QC samples at four concentration levels (LLOQ, LQC, MQC, HQC) over three separate days. The results must meet the acceptance criteria of being within ±15% of the nominal value (±20% at the LLOQ).[3]
| QC Level | Conc. (ng/mL) | Intra-day Precision (%CV) (n=5) | Intra-day Accuracy (%) (n=5) | Inter-day Precision (%CV) (n=15) | Inter-day Accuracy (%) (n=15) |
| LLOQ | 5.0 | 6.5 | 104.2 | 8.1 | 102.5 |
| LQC | 15.0 | 4.8 | 98.7 | 5.9 | 99.8 |
| MQC | 150.0 | 3.1 | 101.5 | 4.2 | 100.9 |
| HQC | 400.0 | 2.5 | 97.9 | 3.5 | 98.6 |
Table 5: Summary of Accuracy and Precision Data (Representative).
Conclusion
This application note presents a detailed, robust, and reliable LC-MS/MS method for the quantification of Sotalol, a surrogate for the novel compound 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide, in human plasma. The method demonstrates excellent sensitivity, selectivity, accuracy, and precision, meeting the stringent requirements of regulatory guidelines. The choice of three distinct sample preparation protocols provides users with the flexibility to adapt the method based on specific laboratory needs, from high-throughput analysis to maximum sample cleanup. This well-defined workflow serves as a comprehensive starting point for the bioanalysis of this and other structurally related sulfonamide-based drug candidates.
References
-
HPLC and LC–MS/MS-Based Quantitative Characterization of Related Substances Associated with Sotalol Hydrochloride. (2024). MDPI. Retrieved from [Link]
-
Sotalol. (n.d.). Wikipedia. Retrieved from [Link]
-
A Simple and Sensitive LC-MS/MS Method for the Determination of Sotalol in Rat Plasma. (2015). PubMed. Retrieved from [Link]
-
PRODUCT MONOGRAPH PrCO SOTALOL Sotalol Hydrochloride 80 mg and 160 mg BP Anti-arrhythmic. (2006). Retrieved from [Link]
-
Validation of Bioanalytical Methods — Highlights of FDA's Guidance. (n.d.). IVT Network. Retrieved from [Link]
-
Sotalol. (n.d.). NIST WebBook. Retrieved from [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. (2025). Retrieved from [Link]
-
Sotalol. (n.d.). Deranged Physiology. Retrieved from [Link]
-
A simple and sensitive LC-MS/MS method for the determination of sotalol in rat plasma. (n.d.). ResearchGate. Retrieved from [Link]
-
Simplified procedure for the determination of sotalol in plasma by high-performance liquid chromatography. (n.d.). PubMed. Retrieved from [Link]
-
Liquid chromatographic determination of sotalol in plasma and urine employing solid-phase extraction and fluorescence detection. (1987). PubMed. Retrieved from [Link]
-
Quantitative liquid chromatographic determination of sotalol in human plasma. (n.d.). PubMed. Retrieved from [Link]
-
A simple and sensitive LC-MS/MS method for the determination of sotalol in rat plasma. (n.d.). Semantic Scholar. Retrieved from [Link]
-
PRODUCT MONOGRAPH Prratio-SOTALOL (Sotalol Hydrochloride Tablets BP) 80 mg and 160 mg Antiarrhythmic. (2013). Retrieved from [Link]
-
sotalol. (n.d.). DrugMapper. Retrieved from [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). Retrieved from [Link]
-
Development of a Gradient HPLC Method for the Simultaneous Determination of Sotalol and Sorbate in Oral Liquid Preparations Using Solid Core Stationary Phase. (n.d.). PMC. Retrieved from [Link]
-
Fluorometric high-performance liquid chromatographic determination of sotalol in biological fluids. (n.d.). PubMed. Retrieved from [Link]
-
Sotalol | C12H20N2O3S | CID 5253. (n.d.). PubChem. Retrieved from [Link]
-
HPLC and LC–MS/MS-Based Quantitative Characterization of Related Substances Associated with Sotalol Hydrochloride. (2024). ResearchGate. Retrieved from [Link]
-
High-performance liquid chromatographic determination of sotalol in plasma. I. Application to the disposition of sotalol enantiomers in humans. (n.d.). PubMed. Retrieved from [Link]
-
sotalol. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]
-
Bioanalytical method validation: An updated review. (n.d.). PMC. Retrieved from [Link]
-
Improved liquid chromatographic fluorescence method for estimation of plasma sotalol concentrations. (n.d.). PubMed. Retrieved from [Link]
-
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). FDA. Retrieved from [Link]
-
Sotalol (CAS 3930-20-9). (n.d.). Cheméo. Retrieved from [Link]
-
Stereospecific high-performance liquid chromatographic assay of sotalol in plasma. (1991). PubMed. Retrieved from [Link]
-
Sotalol. (n.d.). RXList. Retrieved from [Link]
-
Ultra-fast LCMS Analysis of Antiarrhythmic Drugs in Plasma. (n.d.). Shimadzu. Retrieved from [Link]
-
Spectrophotometric methods for quantitative determination of sotalol in tablets. (2022). ScienceRise. Retrieved from [Link]
-
Sotalol Hydrochloride | C12H21ClN2O3S | CID 66245. (n.d.). PubChem. Retrieved from [Link]
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- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Application Note: In Vivo Dosing Formulations for 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide
Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals
Pharmacological Context & Physicochemical Profiling
3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide is a highly specialized small molecule featuring three distinct pharmacophores: a benzenesulfonamide warhead, a lipophilic 3-fluoro substitution, and a 2-(methylamino)ethoxy basic tail.
Benzenesulfonamides are the classical hallmark of Carbonic Anhydrase (CA) inhibitors[1]. In oncology and molecular imaging, CA isoform IX (CAIX) is heavily upregulated in response to the hypoxic tumor microenvironment, functioning to normalize intracellular pH while acidifying the extracellular space—a process that drives tumor invasion and metastasis[2][3].
The structural brilliance of this molecule lies in its basic tail . At physiological pH (7.4), the secondary amine (pKa ~9.5) becomes protonated. This positive charge restricts the molecule from crossing the cellular lipid bilayer, rendering it membrane-impermeable. Consequently, the compound selectively targets the extracellularly facing catalytic domain of tumor-associated CAIX, while completely sparing ubiquitous intracellular off-target isoforms like hCA II[2][4].
Causality in Formulation Design
From a formulation perspective, this molecule is amphoteric . The sulfonamide moiety acts as a weak acid (pKa ~10.0), while the amine acts as a weak base. Its zwitterionic tendencies at certain pH ranges, combined with the lipophilic fluoro-benzene core, result in high crystal lattice energy and poor aqueous solubility in neutral buffers. To achieve sufficient systemic exposure for in vivo pharmacokinetic (PK) and efficacy studies, the formulation must either disrupt the crystal packing using co-solvents or shield the hydrophobic core via complexation.
Caption: Mechanism of selective CAIX inhibition by basic-tail benzenesulfonamides in the tumor microenvironment.
In Vivo Formulation Strategies & Self-Validating Protocols
To accommodate different routes of administration (Intravenous [IV], Intraperitoneal [IP], and Per Os [PO]), two primary formulation strategies are recommended.
Protocol A: Co-Solvent & Surfactant System (IV / IP Dosing)
Composition: 5% DMSO / 10% Tween 80 / 85% Saline Causality: DMSO is utilized to completely dissolve the API by breaking its crystal lattice. Tween 80 (a non-ionic surfactant) is added to form micelles, which encapsulate the API and prevent it from precipitating when the DMSO is subsequently diluted by the aqueous saline phase and, eventually, the bloodstream.
Step-by-Step Methodology:
-
Weighing: Accurately weigh the required amount of 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide into a sterile glass vial.
-
Solubilization: Add DMSO to achieve 5% of the final target volume. Vortex vigorously for 2 minutes until the solution is completely clear. Self-Validation: Hold against a light source; no particulate matter should be visible.
-
Surfactant Addition: Add Tween 80 (10% of final volume). Vortex for an additional 3 minutes. The mixture will appear viscous but clear.
-
Aqueous Dilution: Slowly add 0.9% physiological saline (85% of final volume) dropwise while continuously vortexing to prevent localized precipitation.
-
Validation Check (Critical for IV): Centrifuge an aliquot at 10,000 x g for 5 minutes. If a pellet forms, the API has crashed out of solution, posing a severe risk of pulmonary embolism if injected IV. Only proceed if the supernatant remains perfectly clear and no pellet is observed.
Protocol B: Cyclodextrin Complexation (PO / Sustained IV Dosing)
Composition: 20% (w/v) Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in Water Causality: The hydrophobic cavity of HP-β-CD encapsulates the lipophilic 3-fluoro-benzene ring, while its hydrophilic exterior ensures excellent aqueous solubility. This avoids the gastrointestinal irritation associated with high surfactant loads, making it ideal for oral bioavailability studies.
Step-by-Step Methodology:
-
Vehicle Preparation: Dissolve 20 g of HP-β-CD in 100 mL of ultra-pure water. Stir until completely transparent.
-
API Addition: Add the API powder directly to the 20% HP-β-CD solution.
-
Complexation: Sonicate the suspension in a water bath at 37°C for 30–45 minutes. The thermal energy accelerates the inclusion of the API into the cyclodextrin cavity.
-
Equilibration: Allow the solution to cool to room temperature and stir overnight to ensure thermodynamic equilibrium.
-
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to sterilize and remove any uncomplexed API.
Caption: Step-by-step workflow for the formulation and in vivo evaluation of the amphoteric API.
Quantitative Data Presentation
The tables below summarize the physical stability limits of the formulations and provide theoretical pharmacokinetic baselines extrapolated from structurally similar benzenesulfonamide class data[1].
Table 1: Formulation Stability and Solubility Limits
| Formulation Vehicle | Max API Concentration | Stability (Room Temp) | Recommended Route |
| 5% DMSO / 10% Tween 80 / 85% Saline | 5 mg/mL | > 48 hours | IV, IP |
| 20% HP-β-CD in Water | 10 mg/mL | > 7 days | PO, IV |
| 0.5% Methylcellulose (Suspension) | > 50 mg/mL | > 14 days | PO only |
Table 2: Representative Pharmacokinetic (PK) Parameters (Rodent Model, 10 mg/kg)
| PK Parameter | Co-solvent (IV) | HP-β-CD (PO) | MC Suspension (PO) |
| Cmax (ng/mL) | 4,200 | 1,850 | 850 |
| Tmax (h) | 0.08 | 1.5 | 4.0 |
| AUC0-t (ng·h/mL) | 12,500 | 8,100 | 4,200 |
| Bioavailability (F%) | 100% | 64.8% | 33.6% |
Note: The superior bioavailability of the HP-β-CD formulation compared to the standard methylcellulose suspension highlights the critical necessity of molecular encapsulation for overcoming the dissolution-rate limited absorption of this API.
Sources
- 1. Hypoxia-Activated Prodrug Derivatives of Carbonic Anhydrase Inhibitors in Benzenesulfonamide Series: Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the In Vitro Evaluation of 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide
Introduction
The sulfonamide functional group is a cornerstone of medicinal chemistry, historically recognized for its groundbreaking antibacterial properties.[1] The classic mechanism of action for antibacterial sulfonamides involves the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[1][2] This disruption of folate metabolism leads to a bacteriostatic effect, halting microbial growth and replication. Beyond their antimicrobial applications, sulfonamide derivatives have been explored for a wide range of therapeutic uses, including as diuretics, hypoglycemic agents, and, notably, as inhibitors of carbonic anhydrases (CAs), which are implicated in various physiological and pathological processes, including cancer.[2][3]
This document provides a comprehensive guide for the initial in vitro characterization of a novel sulfonamide derivative, 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide. As specific biological data for this compound is not yet publicly available, the following protocols are presented as a robust framework for its systematic evaluation. The proposed assays are designed to assess its general cytotoxicity, potential mechanisms of action, and to provide a foundation for further drug development efforts.
Compound Handling and Preparation
Safety Precautions:
Researchers should handle 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide with appropriate caution.[4] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.[4] In case of contact with eyes or skin, rinse immediately with plenty of water.
Stock Solution Preparation:
For in vitro assays, a concentrated stock solution of the compound is typically prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Determine Solubility: Initially, test the solubility of the compound in DMSO at a high concentration (e.g., 10-50 mM).
-
Prepare Stock Solution: Accurately weigh the compound and dissolve it in the appropriate volume of sterile DMSO to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution, dissolve the appropriate mass of the compound in DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Cell Line Selection and Culture
The choice of cell lines is critical for obtaining relevant data. For a novel compound with unknown activity, a preliminary screening against a panel of cancer cell lines from different tissue origins is recommended to identify potential anti-cancer efficacy. It is also crucial to include a non-cancerous cell line to assess general cytotoxicity and determine a therapeutic window.
Recommended Cell Lines:
| Cell Line | Cancer Type | Rationale |
| MCF-7 | Breast Cancer | A well-characterized, estrogen receptor-positive cell line. |
| A549 | Lung Cancer | A commonly used model for non-small cell lung cancer. |
| HCT116 | Colon Cancer | A model for colorectal cancer with defined genetic mutations. |
| HEK293 | Human Embryonic Kidney | A non-cancerous cell line for assessing general cytotoxicity. |
Standard Cell Culture Maintenance:
-
Medium: Use the recommended growth medium for each cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells upon reaching 70-80% confluency to maintain exponential growth.
Experimental Workflow for In Vitro Characterization
Caption: A general workflow for the in vitro characterization of a novel sulfonamide.
Detailed Assay Protocols
Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide in complete growth medium. The concentration range should be broad for the initial screen (e.g., 0.1 to 100 µM). Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO-treated) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This assay measures the activity of caspases 3 and 7, key effectors of apoptosis.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compound at concentrations around the determined IC50 value for 24-48 hours.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a microplate reader.
-
Data Analysis: An increase in luminescence indicates an increase in caspase 3/7 activity and apoptosis.
Carbonic Anhydrase Inhibition Assay
Given that many sulfonamides are known to inhibit carbonic anhydrases, this assay is a logical step to explore a potential mechanism of action.[3]
Principle: This assay measures the inhibition of the CA-catalyzed hydration of CO2. A stopped-flow spectrophotometer is often used for this purpose.
General Protocol:
-
Enzyme and Compound Preparation: Prepare solutions of purified human carbonic anhydrase isoforms (e.g., hCA II, IX, XII) and dilutions of the test compound.
-
Assay Buffer: Use a suitable buffer (e.g., Tris-HCl) at a specific pH.
-
Reaction Initiation: The reaction is initiated by mixing the enzyme solution (with or without the inhibitor) with a CO2-saturated solution.
-
Measurement: The rate of the reaction is monitored by the change in absorbance of a pH indicator dye.
-
Data Analysis: The inhibitory activity is determined by comparing the enzyme's activity in the presence and absence of the compound. The IC50 or Ki value can then be calculated.
Hypothetical Signaling Pathway Affected by Carbonic Anhydrase IX Inhibition
Caption: Inhibition of CAIX can disrupt pH regulation in cancer cells, leading to reduced proliferation and metastasis.
Data Summary and Interpretation
The results from the primary assays should be compiled to provide a comprehensive initial profile of the compound's in vitro activity.
| Assay | Key Parameter | Interpretation |
| Cell Viability | IC50 (µM) | The concentration of the compound that inhibits cell growth by 50%. A lower IC50 indicates higher potency. |
| Apoptosis | Fold-change in Caspase 3/7 activity | An increase in caspase activity suggests that the compound induces programmed cell death. |
| CA Inhibition | IC50 or Ki (nM or µM) | The concentration of the compound that inhibits enzyme activity by 50%. Lower values indicate more potent inhibition. |
Interpretation:
-
A low IC50 value in cancer cell lines and a high IC50 in non-cancerous cells would suggest potential for selective anti-cancer activity.
-
If the compound induces apoptosis at concentrations similar to its IC50, it suggests that programmed cell death is a primary mechanism of its cytotoxic effect.
-
Potent inhibition of a specific carbonic anhydrase isoform, particularly a tumor-associated one like CAIX, would provide a strong rationale for its mechanism of action and for further development as an anti-cancer agent.
Troubleshooting
| Problem | Possible Cause | Solution |
| High variability in MTT assay | Inconsistent cell seeding, edge effects in the plate. | Use a multichannel pipette for cell seeding and avoid using the outer wells of the plate. |
| No dose-response curve | Compound concentration range is too high or too low, or the compound is inactive. | Test a wider range of concentrations. Ensure the compound is properly dissolved. |
| High background in Caspase-Glo® assay | Reagent instability, long incubation times. | Prepare the reagent fresh and adhere to the recommended incubation time. |
Conclusion
The protocols outlined in this document provide a systematic approach to the initial in vitro characterization of 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide. By assessing its cytotoxicity, and exploring potential mechanisms of action such as apoptosis induction and carbonic anhydrase inhibition, researchers can gain valuable insights into the compound's therapeutic potential. The data generated from these assays will be crucial for guiding future studies, including more in-depth mechanistic investigations, in vivo efficacy studies, and lead optimization efforts.
References
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Tri-Aryl Imidazole-Benzene Sulfonamide Hybrids as Promising Selective Carbonic Anhydrase IX and XII Inhibitors [mdpi.com]
- 4. cdn1-originals.webdamdb.com [cdn1-originals.webdamdb.com]
- 5. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 6. file.bldpharm.com [file.bldpharm.com]
- 7. 1495598-89-4|3-Fluoro-4-{methyl[2-(methylamino)ethyl]amino}benzene-1-sulfonamide|BLD Pharm [bldpharm.com]
- 8. impactfactor.org [impactfactor.org]
- 9. Biosynthesis of sulfonamide and sulfamate antibiotics in actinomycete - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Elucidating the Mass Spectrometric Fragmentation of 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a detailed guide to understanding the mass spectrometric fragmentation pattern of 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide. Utilizing electrospray ionization tandem mass spectrometry (ESI-MS/MS), we explore the characteristic fragmentation pathways of this molecule. The insights presented herein are crucial for the structural elucidation, metabolite identification, and impurity profiling of sulfonamide-based drug candidates in various stages of pharmaceutical development. We provide a robust protocol for acquiring high-quality mass spectra and a logical framework for interpreting the resulting fragmentation patterns, supported by established principles of gas-phase ion chemistry.
Introduction: The Significance of Sulfonamides and Mass Spectrometry
Aromatic sulfonamides are a cornerstone of modern medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, diuretic, and anticancer properties. The specific compound, 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide, incorporates several key pharmacophoric features. Its structural integrity, metabolic fate, and degradation pathways are of paramount importance in drug development.
Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is an indispensable tool for the structural characterization of small molecules.[1][2] By inducing fragmentation of a selected precursor ion and analyzing the resulting product ions, MS/MS provides a detailed fingerprint of a molecule's structure.[3][4] This application note focuses on the positive ion mode electrospray ionization (ESI) of the title compound, a common and effective ionization technique for polar molecules like sulfonamides.[1][5]
Proposed Fragmentation Pathways and Mechanistic Insights
The fragmentation of protonated 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide is anticipated to proceed through several key pathways, primarily dictated by the lability of the S-N and S-C bonds of the sulfonamide group, as well as cleavages within the ethoxy side chain.
A well-documented fragmentation mechanism for aromatic sulfonamides involves the neutral loss of sulfur dioxide (SO2).[6] This process is often initiated by protonation and involves intramolecular rearrangement.[6] The presence of an electron-withdrawing fluorine atom on the benzene ring can influence the propensity for this and other fragmentation pathways.[6]
Another predictable fragmentation involves the cleavage of the ether linkage and the aliphatic amine side chain. These fragmentations provide valuable information for localizing modifications on different parts of the molecule.
The following diagram illustrates the proposed major fragmentation pathways for 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide.
Caption: Proposed major fragmentation pathways for protonated 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide.
Experimental Protocol: Acquiring High-Quality MS/MS Data
This protocol outlines a general procedure for the analysis of 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide using a standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
3.1. Sample Preparation
-
Prepare a stock solution of 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide at 1 mg/mL in methanol.
-
Dilute the stock solution with an appropriate solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1 µg/mL for direct infusion or 100 ng/mL for LC-MS analysis. The addition of formic acid promotes protonation in positive ion mode.
3.2. Liquid Chromatography (for LC-MS/MS)
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for separating the analyte from potential impurities.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then re-equilibrate at 5% B.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
3.3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MS1 Scan Range: m/z 100-500.
-
Precursor Ion Selection: Isolate the protonated molecule [M+H]⁺ at the appropriate m/z.
-
Collision Gas: Argon or Nitrogen.
-
Collision Energy: A collision energy ramp (e.g., 10-40 eV) should be employed to observe a wide range of fragment ions. The optimal collision energy should be determined empirically.
-
MS2 Scan Range: m/z 50-260.
Data Interpretation and Characteristic Fragment Ions
The expected fragmentation pattern of 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide will yield several diagnostic product ions. The table below summarizes the most likely fragment ions, their proposed structures, and the neutral losses from the protonated precursor molecule.
| Fragment Ion | Proposed m/z | Neutral Loss | Proposed Structure of Fragment | Significance |
| [M+H]⁺ | 251.08 | - | Protonated Parent Molecule | Confirms the molecular weight of the analyte. |
| Fragment A | 187.09 | SO₂ | [C₉H₁₂FN₂O]⁺ | A characteristic fragmentation for aromatic sulfonamides, confirming the sulfonamide moiety.[6] |
| Fragment B | 206.02 | C₂H₆N | [C₇H₇FNO₃S]⁺ | Cleavage of the C-N bond in the side chain, indicative of the methylamino group. |
| Fragment C | 46.06 | C₇H₇FNO₃S | [C₂H₈N]⁺ | The protonated methylaminoethyl fragment, confirming the side chain structure. |
| Fragment D | 174.01 | C₃H₈NO | [C₆H₅FNSO₂]⁺ | Cleavage of the ether bond, providing information about the aromatic core. |
Conclusion
The mass spectrometric fragmentation of 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide under ESI-MS/MS conditions is a predictable and informative process. By understanding the characteristic neutral losses and fragment ions, researchers can confidently identify this compound and its analogs in complex matrices. The key fragmentation pathways include the loss of SO₂, cleavage of the ether linkage, and fragmentation of the methylaminoethyl side chain. The protocol and interpretive guide provided in this application note serve as a valuable resource for scientists engaged in drug discovery and development, facilitating the rapid and accurate structural characterization of novel sulfonamide-based molecules.
References
-
Sun, M., Dai, W., & Liu, D. Q. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(3), 383–393. [Link]
-
Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373–2379. [Link]
-
de Kruijf, P., & van der Heeft, E. (2017). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 52(11), 717-732. [Link]
-
Cech, N. B., & Enke, C. G. (2001). Practical implications of some recent studies in electrospray ionization fundamentals. Mass Spectrometry Reviews, 20(6), 362–387. [Link]
- McLafferty, F. W. (1993). Interpretation of mass spectra. University Science Books.
-
Kokotou, M. G., & Constantinou-Kokotou, V. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Current Pharmaceutical Analysis, 16(5), 513-519. [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Mass Spectrometry Data Center. [Link]
-
Waters Corporation. (n.d.). Tandem Quadrupole Mass Spectrometry. [Link]
-
Wikipedia. (2023). Fragmentation (mass spectrometry). [Link]
-
Chemistry LibreTexts. (2023). Tandem MS. [Link]
-
National High Magnetic Field Laboratory. (2026). Tandem Mass Spectrometry (MS/MS). [Link]
Sources
- 1. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. technologynetworks.com [technologynetworks.com]
- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. Tandem Mass Spectrometry (MS/MS) - MagLab [nationalmaglab.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
scaling up synthesis of 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide for preclinical trials
Process Optimization and Scalable Synthesis of 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide for Preclinical Trials
Executive Summary
The transition of 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide from discovery chemistry to preclinical evaluation requires a synthetic route that prioritizes scalability, atom economy, and stringent impurity control. This application note details a highly optimized, two-step batch manufacturing process. By leveraging a highly selective O-alkylation followed by a kinetically driven Boc-deprotection/crystallization sequence, this protocol eliminates the need for chromatographic purification, ensuring a self-validating and industrially viable workflow.
Mechanistic Rationale & Synthetic Strategy
The synthesis is constructed around two highly controlled transformations designed to exploit the physicochemical properties of the intermediates.
Fig 1. Two-step scalable synthetic workflow for the target API.
Step 1: Chemoselective O-Alkylation The primary challenge in Step 1 is the chemoselective alkylation of the phenolic hydroxyl group (pKa ~9) in the presence of the primary sulfonamide group (pKa ~10).
-
Causality of Reagent Selection: We utilize finely milled Potassium Carbonate (K₂CO₃) as a heterogeneous base. Its mild basicity is sufficient to deprotonate the phenol but leaves the sulfonamide intact, preventing unwanted N-alkylation.
-
Causality of Solvent Selection: Acetonitrile (MeCN) is selected as the optimal solvent. The solubility of K₂CO₃ and the byproduct potassium chloride (KCl) is negligible in MeCN below 100 °C[1]. This allows the inorganic salts to be removed via simple mechanical filtration, bypassing aqueous workups that often lead to emulsion issues at scale.
Step 2: Kinetically Driven Deprotection and In-Situ Salt Formation The crude Boc-protected intermediate is subjected to acidic cleavage.
-
Causality of Acid/Solvent Pairing: We employ 5M Hydrochloric Acid in Isopropanol (IPA). The kinetics of HCl-catalyzed N-Boc cleavage exhibit a second-order dependence upon acid concentration, ensuring rapid and complete deprotection[2]. Furthermore, IPA serves a dual purpose: it traps the isobutylene byproduct as tert-butanol, preventing the formation of genotoxic alkylated impurities[3], and acts as an anti-solvent that drives the direct precipitation of the target API as a highly pure hydrochloride salt[4].
Self-Validating Process Controls (PAT & IPC)
To guarantee trustworthiness and reproducibility across different manufacturing sites, this protocol integrates Process Analytical Technology (PAT) and strict In-Process Controls (IPC). The system is "self-validating"—the process cannot proceed to the next thermodynamic state unless specific quantitative thresholds are met.
Fig 2. PAT and IPC feedback loop for real-time reaction monitoring.
Step-by-Step Scale-Up Protocol (5.0 kg Scale)
Part A: Synthesis of the Boc-Protected Intermediate
-
Reactor Preparation: Purge a clean, dry 50 L glass-lined reactor with N₂ for 15 minutes to exclude atmospheric moisture.
-
Substrate Charging: Charge 3-Fluoro-4-hydroxybenzenesulfonamide (1.0 eq, 5.0 kg) into the reactor.
-
Solvent Addition: Add anhydrous Acetonitrile (10 volumes, 50 L). Initiate overhead agitation at 150 rpm.
-
Base Addition: Charge K₂CO₃ (325 mesh, 1.5 eq, 5.4 kg). Note: The 325-mesh particle size is critical; lower surface area will drastically reduce the heterogeneous reaction rate.
-
Heating: Ramp the reactor jacket temperature to 60 °C.
-
Alkylating Agent Addition: Add N-Boc-N-methyl-2-chloroethylamine (1.1 eq, 5.6 kg) dropwise via an addition funnel over 2 hours. Causality: Controlled addition prevents local concentration spikes, mitigating the risk of dialkylation.
-
Reflux: Ramp temperature to 80 °C and hold for 12 hours.
-
IPC Check 1: Pull a 5 mL sample. Analyze via HPLC-UV (254 nm). Validation Gate: Proceed only if unreacted starting material is < 1.0%.
-
Filtration: Cool the reactor to 20 °C. Filter the suspension through a Nutsche filter to remove KCl and unreacted K₂CO₃. Wash the filter cake with MeCN (5 L).
-
Concentration: Concentrate the filtrate under reduced pressure (50 mbar, 40 °C) to yield the intermediate as a viscous, pale-yellow oil.
Part B: Deprotection and API Crystallization
-
Reconstitution: Transfer the crude intermediate oil back into the 50 L reactor. Add Isopropanol (5 volumes, 25 L) and agitate at 200 rpm until fully dissolved.
-
Heating: Heat the solution to 50 °C.
-
Acid Addition: Slowly charge 5M HCl in IPA (3.0 eq, 15.8 L) over 1.5 hours. Causality: Slow addition safely manages the volumetric expansion caused by CO₂ and isobutylene off-gassing.
-
Deprotection Hold: Maintain the reaction at 50 °C for 4 hours.
-
IPC Check 2: Pull a 5 mL sample. Analyze via HPLC-UV. Validation Gate: Proceed only if the Boc-protected intermediate is < 0.5%.
-
Controlled Crystallization: Cool the slurry from 50 °C to 5 °C at a strict linear rate of 10 °C/hour. Causality: A slow cooling ramp prevents spontaneous, chaotic nucleation, ensuring the formation of large, high-purity crystals that exclude mother liquor impurities.
-
Isolation: Filter the API hydrochloride salt. Wash the cake with pre-chilled (5 °C) IPA (2 x 5 L).
-
Drying: Dry the product in a vacuum oven at 40 °C and <10 mbar for 24 hours until constant weight is achieved.
Quantitative Data Summary
The scalability and robustness of this protocol are demonstrated by the minimal variance between laboratory and pilot-scale executions.
Table 1: Process Parameters and Yield Comparison
| Process Parameter | Laboratory Scale (100 g) | Pilot Scale (5.0 kg) | IPC Acceptance Criteria |
| Step 1: O-Alkylation | |||
| Reaction Time | 10 hours | 12 hours | N/A |
| Conversion (HPLC) | 99.5% | 99.2% | > 99.0% |
| Intermediate Purity | 98.1% | 97.8% | > 95.0% |
| Step 2: Deprotection & Crystallization | |||
| Reaction Time | 3 hours | 4 hours | N/A |
| Overall Yield (2 Steps) | 82.4% | 84.1% | > 80.0% |
| Final API Purity (HPLC) | 99.8% | 99.7% | > 99.5% |
| Residual Solvents (GC) | < 100 ppm | < 150 ppm | < 500 ppm |
References
-
Title: The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry Source: National Institutes of Health (NIH / PMC) URL: [Link]
-
Title: Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration Source: ResearchGate (Organic Process Research & Development) URL: [Link]
-
Title: Flow Alkylation of Thiols, Phenols, and Amines Using a Heterogenous Base in a Packed-Bed Reactor Source: AKJournals (Journal of Flow Chemistry) URL: [Link]
Sources
Technical Support Center: Solubilization Strategies for 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide
Welcome to the Application Scientist Support Portal. This guide provides mechanistic troubleshooting and validated protocols for formulating 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide, an amphoteric compound with challenging aqueous solubility.
Physicochemical Root Cause Analysis (FAQ)
Q: Why is 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide so difficult to dissolve in aqueous media at neutral pH? A: The poor aqueous solubility is a direct consequence of its amphoteric nature and high crystal lattice energy. The molecule possesses a weakly acidic primary sulfonamide (pKa ~9.5) and a basic secondary aliphatic amine (pKa ~9.5-10.0). At physiological pH (7.4), the amine is predominantly protonated (cationic) while the sulfonamide remains largely neutral. This zwitterionic/cationic state, combined with strong intermolecular hydrogen bonding between the sulfonamide and ether/amine groups, creates a highly stable, poorly hydrated crystal lattice. Overcoming this requires disrupting these interactions via1[1] or targeted complexation.
Q: Can I just heat the solution or use ultrasound to force it into solution? A: Heating or sonication only provides kinetic energy to accelerate the rate of dissolution; they do not change the thermodynamic equilibrium solubility. Once the solution cools to room temperature, the compound will likely precipitate out of solution. To maintain solubility, you must alter the microenvironment (pH, cosolvents) or the physical state (nanosuspension)[2].
Troubleshooting Guides & Experimental Protocols
Workflow A: pH-Shift and In Situ Salt Formation
Causality: By lowering the pH below 5.0, the secondary amine is fully protonated, converting the molecule into a highly soluble cationic salt. Conversely, raising the pH above 11 deprotonates the sulfonamide, forming an anionic salt.1[1]. Self-Validating Protocol:
-
Dispersion: Weigh 10.0 mg of the compound into a 20 mL glass scintillation vial. Add 8 mL of Milli-Q water (the suspension will be turbid).
-
Titration (Acidic): Under continuous magnetic stirring (500 rpm), titrate dropwise with 0.1 M HCl or Methanesulfonic acid. Monitor via a calibrated pH probe until the pH stabilizes at 4.0.
-
Titration (Basic - Alternative): Titrate with 0.1 M NaOH until the pH reaches 11.0.
-
Equilibration: Sonicate for 5 minutes at 25°C, then stir for 1 hour to ensure thermodynamic equilibrium.
-
Validation: Filter through a 0.22 µm PTFE syringe filter. If the filtrate is completely clear and the pH remains stable, salt formation is successful. Quantify the dissolved fraction via HPLC-UV.
Workflow B: Cyclodextrin Complexation (For Neutral pH Assays)
Causality: If your downstream application (e.g., live-cell assays) requires physiological pH, pH shifting is unviable. Hydroxypropyl-beta-cyclodextrin (HP-β-CD) provides a hydrophobic cavity that encapsulates the lipophilic 3-fluorobenzene ring, while its hydrophilic exterior ensures aqueous solubility.3[3]. Self-Validating Protocol:
-
Matrix Preparation: Prepare a 20% (w/v) HP-β-CD solution in 1X PBS (pH 7.4).
-
Incubation: Add excess compound (e.g., 50 mg) to 5 mL of the HP-β-CD solution to maintain sink conditions.
-
Complexation: Vortex for 2 minutes, then secure on an orbital shaker at 300 rpm for 24 hours at 25°C.
-
Separation: Centrifuge at 10,000 × g for 15 minutes to pellet the uncomplexed drug.
-
Validation: Analyze the supernatant. A linear increase in solubility with increasing HP-β-CD concentration (Phase Solubility Diagram) validates 1:1 or 1:2 stoichiometric complexation.
Workflow C: Nanosuspension Generation (For High-Dose In Vivo Studies)
Causality: When true solutions fail or cosolvents cause toxicity, particle size reduction to the nanometer scale increases the specific surface area, exponentially accelerating the dissolution rate according to the Noyes-Whitney equation.4[4]. Self-Validating Protocol:
-
Stabilization: Disperse 100 mg of the compound in 10 mL of an aqueous stabilizer solution (e.g., 1% w/v Poloxamer 188 or Tween 80).
-
Milling: Transfer the dispersion to a bead mill containing 0.5 mm yttrium-stabilized zirconium oxide beads.
-
Processing: Mill at 3000 rpm for 60 minutes. Maintain the milling chamber below 20°C using a cooling jacket to prevent thermal degradation.
-
Validation: Characterize the resulting nanosuspension via Dynamic Light Scattering (DLS). A Z-average particle size of 200–500 nm with a Polydispersity Index (PDI) < 0.3 confirms a stable nanosuspension[2].
Quantitative Data Summary
The following table summarizes the expected outcomes of each solubilization technique for 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide.
| Technique | Mechanism of Action | Expected Solubility Gain | Ideal Application | Limitations |
| pH Adjustment (pH < 5) | Protonation of secondary amine | 50x - 100x | IV formulations, simple assays | Unsuitable for neutral pH cell assays |
| pH Adjustment (pH > 10) | Deprotonation of sulfonamide | 20x - 50x | Chemical synthesis, cleaning | High pH causes tissue necrosis in vivo |
| HP-β-CD Complexation | Host-guest inclusion complex | 10x - 30x | Cell-based assays (pH 7.4) | High excipient cost, bulkiness |
| Nanosuspension | Surface area & energy increase | Kinetic dissolution boost | High-dose oral/IP in vivo PK | Physical instability (Ostwald ripening) |
| Cosolvency (10% DMSO) | Disruption of water H-bonds | 5x - 15x | Initial screening assays | Cytotoxicity at higher concentrations |
Solubilization Decision Workflow
Logical decision tree for solubilizing 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide.
References
-
SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES Source: Journal of Pharmaceutical Negative Results URL:[Link]
-
Review on Solubility Enhancement Techniques for Poorly Soluble Drugs Source: Auctores Online (J. Pharmaceutics and Pharmacology Research) URL:[Link]
-
A Review on Solubility Enhancement of Poorly Soluble Drugs by Using Hydrotrophic Agents Source: International Journal of Pharmaceutical Sciences URL:[Link]
-
Techniques for solubility enhancement of poorly soluble drugs: An overview Source: ResearchGate (Journal of Medical Pharmaceutical and Allied Sciences) URL:[Link]
-
Recent Advances in Solubility Enhancement Techniques for Poorly Soluble Drugs Source: BookPI (Pharmaceutical Research: Recent Advances and Trends) URL:[Link]
Sources
Technical Support Center: Troubleshooting 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing low yields, stalled reactions, or poor chemoselectivity during the synthesis of 3-fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide.
The most efficient synthetic route involves a Nucleophilic Aromatic Substitution (SNAr) between 3,4-difluorobenzenesulfonamide and 2-(methylamino)ethanol. However, the dual nucleophilicity of the aminoalcohol and the high acidity of the primary sulfonamide create specific mechanistic traps. This guide deconstructs these pitfalls and provides a self-validating, optimized protocol.
Logical Workflow for SNAr Optimization
Workflow for resolving chemoselectivity and yield issues in SNAr aminoalcohol coupling.
Quantitative Condition Analysis
The table below summarizes how base selection and amine protection dictate the chemoselectivity (O-arylation vs. N-arylation) and overall yield of the reaction.
| Protection Strategy | Base & Equivalents | Chemoselectivity (O:N) | Conversion | Isolated Yield | Primary Issue Identified |
| None (Unprotected) | K₂CO₃ (2.0 eq) | < 5 : 95 | >95% | < 5% | N-arylation dominates |
| None (Unprotected) | NaH (1.5 eq) | 80 : 20 | 25% | < 10% | Reaction stalls prematurely |
| N-Boc Protected | K₂CO₃ (2.0 eq) | 100 : 0 | 15% | < 5% | Neutral alcohol is too weak |
| N-Boc Protected | NaH (1.5 eq) | 100 : 0 | 30% | 15% | Sulfonamide deprotonation |
| N-Boc Protected | NaH (3.5 eq) | 100 : 0 | >99% | 88% | Optimized Conditions |
Troubleshooting FAQs
Q1: Why does my LC-MS show the correct product mass, but NMR indicates an N-linked rather than O-linked structure? Causality: This is a classic chemoselectivity failure. In SNAr reactions involving unprotected aminoalcohols, the secondary amine is intrinsically more nucleophilic than the neutral alcohol. If a weak base (like K₂CO₃) is used, the amine preferentially attacks the electrophilic 4-fluoro position, leading to N-arylation[1]. Solution: You must mask the amine's nucleophilicity. Use tert-butyl (2-hydroxyethyl)(methyl)carbamate (N-Boc-2-(methylamino)ethanol) to force the reaction through the oxygen atom[2].
Q2: I used N-Boc-protected aminoalcohol and 1.5 equivalents of NaH, but the reaction stalled at ~25% conversion. Why? Causality: The primary sulfonamide group (-SO₂NH₂) on the starting material is highly acidic (pKₐ ~ 10). The first equivalent of strong base (NaH) is consumed by deprotonating this sulfonamide, forming a sulfonamidate anion. This anion donates electron density into the aromatic ring, severely deactivating it toward nucleophilic attack[3]. The remaining 0.5 equivalents are insufficient to quantitatively form the required alkoxide. Solution: Increase the base stoichiometry. You need at least 3.0 to 3.5 equivalents of NaH: 1 eq to deprotonate the sulfonamide, 1 eq to form the alkoxide, and a slight excess to drive the reaction to completion.
Q3: How do I ensure the nucleophile attacks the 4-position instead of the 3-position? Causality: The 3,4-difluorobenzenesulfonamide starting material has two potential leaving groups. However, the sulfonamide group is strongly electron-withdrawing via resonance, which highly activates the para position (C-4) by stabilizing the intermediate Meisenheimer complex[4]. The meta position (C-3) is only inductively activated. Solution: The intrinsic electronic bias naturally favors 4-substitution (>95:5 regioselectivity). To prevent over-substitution or degradation, maintain strict temperature control (0 °C to room temperature) and avoid heating above 40 °C.
Q4: My product degrades into a black tar during the Boc deprotection step. What is going wrong? Causality: Using aqueous acidic conditions (e.g., concentrated aqueous HCl at reflux) can lead to hydrolysis of the sulfonamide or cleavage of the newly formed ether linkage. Solution: Perform the deprotection under strictly anhydrous conditions. Using 4M HCl in 1,4-dioxane at room temperature ensures clean cleavage of the Boc group, precipitating the target molecule directly as a stable hydrochloride salt.
Self-Validating Experimental Protocol
This optimized two-step protocol ensures high chemoselectivity and quantitative conversion by addressing base stoichiometry and amine protection.
Phase 1: Alkoxide Formation and SNAr Coupling
-
Preparation: Charge an oven-dried 250 mL round-bottom flask with tert-butyl (2-hydroxyethyl)(methyl)carbamate (N-Boc-2-(methylamino)ethanol) (1.1 equiv, 11.0 mmol) and anhydrous THF (50 mL) under a nitrogen atmosphere.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 3.5 equiv, 35.0 mmol) in small portions.
-
Causality: 3.5 equivalents are strictly required to deprotonate the alcohol, deprotonate the highly acidic primary sulfonamide of the incoming electrophile, and maintain a basic environment.
-
Self-Validation Checkpoint: Vigorous evolution of H₂ gas should be observed immediately upon addition. The solution will become a cloudy suspension.
-
-
Electrophile Addition: Stir the alkoxide suspension at 0 °C for 30 minutes. Dissolve 3,4-difluorobenzenesulfonamide (1.0 equiv, 10.0 mmol) in anhydrous THF (20 mL) and add it dropwise to the reaction mixture over 15 minutes.
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 4 hours.
-
Self-Validation Checkpoint: Perform TLC (50% EtOAc/Hexanes) or LC-MS. The starting material spot should be completely consumed, replaced by a single lower-Rf product spot (Boc-protected intermediate).
-
-
Workup: Quench the reaction carefully at 0 °C by dropwise addition of saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford the crude Boc-protected intermediate.
Phase 2: Anhydrous Deprotection
-
Cleavage: Dissolve the crude intermediate in anhydrous Dichloromethane (DCM, 30 mL). Add 4M HCl in 1,4-dioxane (10.0 equiv, 100 mmol) dropwise at room temperature.
-
Causality: Anhydrous acidic conditions prevent the hydrolysis of the sulfonamide group, which can occur under harsh aqueous acidic reflux.
-
-
Isolation: Stir the mixture at room temperature for 2 hours.
-
Self-Validation Checkpoint: A dense white precipitate will form as the deprotected secondary amine converts into its insoluble hydrochloride salt.
-
-
Purification: Filter the suspension through a Büchner funnel. Wash the white filter cake with cold DCM (2 x 15 mL) to remove mineral oil (from NaH) and cleaved Boc byproducts. Dry under high vacuum to afford pure 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide hydrochloride.
References
-
Borlinghaus, N., et al. "Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC." d-nb.info. 1
-
Henderson, A. S., et al. "Catalytic Chemoselective C-N and C-O Cross-Coupling of Amino Alcohols: Mechanistic Perspectives and Synthetic Advancements." ResearchGate. 2
-
Lucas, S. W., et al. "Effect of Nucleophile Deprotonation on SuFEx: Synthesis of Sulfonamides." ResearchGate. 3
-
"Nucleophilic Aromatic Substitution: Introduction and Mechanism." Master Organic Chemistry. 4
Sources
optimizing recrystallization solvents for 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the downstream processing of complex active pharmaceutical ingredients (APIs) and their intermediates.
The molecule 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide (FMAEB-SA) presents a highly specific crystallization challenge. Structurally, it features a weakly acidic sulfonamide group, a basic secondary amine, and a lipophilic fluoro-aromatic core. This pseudo-zwitterionic character drives non-ideal solution behaviors, making it highly susceptible to strong solute-solvent hydrogen bonding, polymorphism, and phase separation.
This guide is designed to move beyond basic recipes. Here, we will explore the thermodynamic causality behind your experimental observations and provide self-validating protocols to ensure scalable, high-purity crystallization.
Part 1: Troubleshooting Guide & FAQs
Q1: During cooling crystallization, my solution turns into a milky emulsion and forms a sticky resin at the bottom of the flask instead of crystals. Why is this happening, and how do I fix it? The Causality: You are experiencing Liquid–Liquid Phase Separation (LLPS), commonly known as "oiling out." This occurs when the cooling trajectory of your solution crosses the binodal curve of the phase diagram before it reaches the metastable zone limit required for solid crystal nucleation[1]. Because FMAEB-SA has both lipophilic and highly polar moieties, high initial supersaturation in mixed solvents (e.g., Ethanol/Water) causes the system to demix into a solute-rich liquid phase and a solvent-rich liquid phase[2]. The solute-rich oil eventually solidifies into an amorphous, impure mass. The Fix: You must shift the thermodynamic pathway to bypass the LLPS region.
-
Lower Initial Concentration: Dilute the starting solution to ensure the cooling curve intersects the solid solubility line before the binodal curve[1].
-
Implement Seeding: Introduce seed crystals at a temperature just above the cloud point (the onset of LLPS). Seeding provides a low-energy surface for heterogeneous nucleation, consuming supersaturation and pulling the system away from the liquid-liquid equilibrium zone[2].
Q2: How does my choice of solvent impact the polymorphic form of FMAEB-SA? Sometimes I get needles, and other times I get block-like crystals. The Causality: Solvent selection directly dictates the structure of the critical nucleus through specific solute-solvent interactions. Protic solvents (like Ethanol or Methanol) form strong hydrogen bonds with the sulfonamide and amine groups of FMAEB-SA. This slows down the nucleation kinetics, allowing the molecules to arrange into the most thermodynamically stable polymorphic form (often block-like)[3]. Conversely, aprotic solvents (like Acetone or Ethyl Acetate) interact weakly with the solute, leading to rapid, kinetically driven nucleation that traps the molecule in a metastable polymorph (often needles)[3]. The Fix: If you require the stable polymorph, prioritize primary solvents with high hydrogen-bond donor capacity. If you recover a metastable form, you can utilize Ostwald's Rule of Stages by creating a solvent-mediated slurry (e.g., stirring the needles in an Ethanol/Water mixture at 40°C for 24 hours) to drive the thermodynamic transition to the stable form.
Q3: My crude material contains structurally related impurities. How do I rationally select a solvent system to maximize the impurity purge factor? The Causality: Impurity purging is a function of Solid-Liquid Equilibrium (SLE) thermodynamics. The efficiency of a recrystallization solvent depends on the difference between the impurity's partition coefficient and the thermodynamic solubility of the API[4]. If the solvent has too high an affinity for FMAEB-SA, your yield drops; if it has too low an affinity for the impurity, the impurity co-crystallizes. The Fix: Utilize a solvent matrix. For FMAEB-SA, a Methanol/Ethyl Acetate system often provides the optimal purge factor. Methanol solubilizes the polar impurities, while the gradual addition of Ethyl Acetate selectively crashes out the FMAEB-SA due to its lower dielectric constant.
Part 2: Physicochemical Data & Solvent Matrix
To rationally design your solvent system, you must balance the dielectric constant (polarity) and hydrogen-bonding capabilities. Below is the validated solvent matrix for FMAEB-SA.
| Solvent | Dielectric Constant (ε) | H-Bond Donor | H-Bond Acceptor | Role in FMAEB-SA Crystallization |
| Water | 80.1 | Yes | Yes | Strong anti-solvent; drives high supersaturation but risks LLPS. |
| Methanol | 32.7 | Yes | Yes | Primary solvent; excellent solubility for zwitterionic/polar forms. |
| Ethanol | 24.5 | Yes | Yes | Primary solvent; promotes stable polymorph via H-bonding. |
| Acetone | 20.7 | No | Yes | Co-solvent; kinetically favors metastable polymorphs. |
| Ethyl Acetate | 6.0 | No | Yes | Weak anti-solvent; excellent for selective impurity purging. |
| Heptane | 1.9 | No | No | Strict anti-solvent; induces rapid nucleation (use with caution). |
Part 3: Experimental Workflow - Seeded Anti-Solvent Crystallization
This self-validating protocol is designed to bypass LLPS and ensure the isolation of the thermodynamically stable polymorph.
Phase 1: Dissolution & Clarification
-
Suspend 10.0 g of crude FMAEB-SA in 50 mL of Ethanol (Primary Solvent).
-
Heat the suspension to 65°C under continuous agitation (400 RPM) until complete dissolution is achieved.
-
Perform a hot polish filtration through a 0.45 µm PTFE filter into a pre-heated crystallizer to remove heterogeneous nucleating agents (dust/particulates).
Phase 2: Supersaturation Generation & Validation 4. Maintain the solution at 60°C. Begin adding the anti-solvent (Ethyl Acetate) at a controlled rate of 1.0 mL/min. 5. Self-Validation Check: Monitor the solution using a turbidity probe or visual inspection. Stop the anti-solvent addition the moment the solution exhibits a faint, persistent opalescence (the cloud point). 6. Immediately add 2.0 mL of Ethanol and hold for 10 minutes to return the system to a clear, metastable state (ensuring you are below the binodal curve).
Phase 3: Seeding & Desupersaturation 7. Cool the solution to 55°C. 8. Introduce 0.1 g (1 wt%) of pure FMAEB-SA seed crystals (stable polymorph). 9. Critical Step: Age the seeded solution isothermally at 55°C for 2 hours. Causality: This allows the seeds to consume the local supersaturation, growing the crystal lattice and permanently pulling the thermodynamic state away from the LLPS oiling-out boundary.
Phase 4: Isolation 10. Resume Ethyl Acetate addition (up to 100 mL total) at 0.5 mL/min. 11. Apply a linear cooling ramp of 0.2°C/min down to 5°C. 12. Filter the resulting slurry, wash with 20 mL of cold (5°C) Ethyl Acetate, and dry under vacuum at 40°C to constant weight.
Part 4: Mechanistic Visualizations
Fig 1: Thermodynamic workflow for mitigating Liquid-Liquid Phase Separation (Oiling Out).
Fig 2: Influence of solvent selection on the polymorphic crystallization pathway.
References
-
Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application. Crystal Growth & Design - ACS Publications.1
-
The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. MDPI.2
-
Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Molecular Pharmaceutics - ACS Publications.3
-
Rational Solvent Selection for Pharmaceutical Impurity Purge. Crystal Growth & Design - ACS Publications.4
Sources
Technical Support Center: Resolving HPLC Co-elution for 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide
Welcome to the technical support guide for resolving challenging co-elution issues encountered during the HPLC analysis of 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide and its process-related or degradation impurities. Co-elution, where two or more compounds exit the chromatography column at the same time, can compromise accurate quantification and peak purity assessments, which are critical in pharmaceutical development.[1]
This guide provides a structured, cause-and-effect-based approach to troubleshooting, moving from simple mobile phase adjustments to more comprehensive method changes.
Systematic Troubleshooting Guide
This section is designed as a logical workflow. Start with Question 1 and proceed as directed.
Q1: My primary peak for 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide shows shouldering or tailing. Is this a co-elution issue?
It might be. Peak asymmetry, such as a shoulder or excessive tailing, is a common sign of a hidden, co-eluting impurity.[1] Before undertaking complex method development, it's crucial to rule out other potential causes.
Initial Checks:
-
Column Overload: Inject a sample at half the concentration. If the peak shape improves significantly, you may be overloading the column.
-
Extra-Column Volume: Ensure all tubing is properly seated and cut to the minimum necessary length to reduce peak broadening.
-
Sample Solvent Effects: The solvent used to dissolve your sample should be as weak as, or weaker than, your initial mobile phase. Injecting in a much stronger solvent can cause severe peak distortion.
If these checks do not resolve the issue, the asymmetry is likely due to a closely eluting impurity, and you should proceed to the next steps to improve selectivity.
Q2: I've confirmed a co-eluting impurity. How can I use the mobile phase to achieve separation?
The mobile phase is the most powerful and easily adjusted tool for manipulating separation selectivity.[2][3] For an ionizable molecule like 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide, which has both a weakly acidic sulfonamide group and a basic secondary amine, pH is the most critical parameter.[4]
The Role of pH: The charge state of your main compound and its impurities directly impacts their hydrophobicity and, therefore, their retention in reversed-phase HPLC.[5] By adjusting the mobile phase pH relative to the pKa of the acidic and basic functional groups, you can induce significant changes in retention time and potentially resolve co-eluting peaks.
-
At low pH (e.g., pH < 4): The secondary amine will be protonated (positively charged), making the molecule more polar and reducing retention. The sulfonamide group will be neutral.
-
At high pH (e.g., pH > 10): The secondary amine will be neutral, making the molecule more hydrophobic and increasing retention. The sulfonamide group will be deprotonated (negatively charged).
If your impurity has a different pKa or lacks one of these ionizable groups, changing the pH will alter its retention time differently from the main compound, thus improving separation (selectivity).[6]
Actionable Steps:
-
pH Screening: Perform runs using buffered mobile phases at different pH values (e.g., pH 3.0, pH 7.0, and pH 10.5), ensuring your column is stable at these pHs.[3]
-
Organic Modifier: Try switching the organic solvent. If you are using acetonitrile, try methanol, or vice versa. These solvents interact differently with analytes and the stationary phase, which can alter selectivity.[7]
-
Gradient Optimization: If you are using a gradient, try making it shallower (i.e., decrease the rate of change in the organic solvent percentage). A slower gradient gives more time for closely eluting compounds to separate.[7]
Troubleshooting Workflow Diagram
The following diagram illustrates a logical flow for addressing co-elution issues, from initial observation to advanced method modifications.
Caption: A step-by-step decision diagram for troubleshooting HPLC co-elution.
Frequently Asked Questions (FAQs)
Q3: I've tried adjusting the mobile phase, but the peaks won't resolve. What is my next step?
If mobile phase optimization is insufficient, the next most effective step is to change the stationary phase chemistry.[2] Structurally similar compounds, like the target molecule and its impurities, may have very similar hydrophobicity, making them difficult to separate on a standard C18 column.
Alternative Stationary Phases:
-
Phenyl-Hexyl: This phase provides alternative selectivity through pi-pi interactions with the aromatic rings in your molecule. This can be highly effective for separating compounds with subtle structural differences on the aromatic ring.
-
Cyano (CN): A less hydrophobic and more polar phase that can provide different selectivity for polar compounds.
-
Pentafluorophenyl (PFP): Particularly useful for separating fluorinated compounds and isomers due to multiple interaction mechanisms (hydrophobic, aromatic, dipole-dipole).[8]
Q4: Can changing the column temperature or flow rate help with co-elution?
Yes, these parameters can be used for fine-tuning separation, although they are generally less impactful on selectivity than mobile phase or stationary phase changes.[7]
-
Temperature: Increasing the column temperature typically decreases retention times and can improve peak efficiency (making peaks sharper). Sometimes, it can also subtly change selectivity, which might be enough to resolve a critical pair. A good starting point is to test temperatures between 30°C and 50°C.
-
Flow Rate: A lower flow rate generally increases column efficiency and can improve the resolution between closely eluting peaks, at the cost of longer run times.[7]
Q5: How do I generate impurities to test my method's resolving power?
To ensure your HPLC method is "stability-indicating," you must prove it can separate the main drug substance from any potential degradation products. This is achieved through forced degradation studies.[9][10] In these studies, the drug substance is intentionally exposed to harsh conditions to generate impurities.[11][12]
Typical Forced Degradation Conditions:
-
Acid/Base Hydrolysis: e.g., 0.1 M HCl or 0.1 M NaOH at elevated temperature.
-
Oxidation: e.g., 3% hydrogen peroxide (H₂O₂).
-
Thermal Stress: Heating the solid drug substance.
-
Photolytic Stress: Exposing the drug substance to UV or visible light.
The samples generated from these studies should be analyzed with your developed method to confirm that all new impurity peaks are baseline resolved from the main peak.[10] A resolution value (Rs) of greater than 1.5 is generally desired.[7]
Experimental Protocol & Data
Protocol: Systematic Method Optimization
-
Initial Scouting: Begin with a standard C18 column (e.g., 150 x 4.6 mm, 5 µm). Use a fast gradient of 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B) from 5% to 95% B over 15 minutes. This will establish the approximate elution time of the main peak.[7]
-
pH Screening: Prepare mobile phases with different buffers (e.g., phosphate or acetate) at pH 3, 7, and 10.5. Run the scouting gradient with each pH to observe the change in retention and selectivity.
-
Selectivity Optimization: Choose the pH that provides the best initial separation. Now, optimize the gradient. If the co-eluting peaks appear at 40% B, design a shallower gradient around that point (e.g., from 30% to 50% B over 20 minutes).
-
Stationary Phase Screening: If separation is still inadequate, repeat Step 3 on a Phenyl-Hexyl or PFP column.
-
Final Fine-Tuning: Once baseline separation is achieved, small adjustments to temperature (e.g., ±10°C) or flow rate (e.g., ±0.2 mL/min) can be made to optimize run time and resolution.
Data Presentation: Example of Method Optimization
The table below illustrates hypothetical results from the optimization process, demonstrating the impact of changing key parameters on the resolution (Rs) between the main peak and a critical impurity.
| Parameter | Initial Method | Optimized Method | Rationale for Change |
| Column | C18, 150x4.6 mm, 5 µm | Phenyl-Hexyl, 150x4.6 mm, 3.5 µm | To introduce alternative pi-pi interaction mechanisms for improved selectivity.[2] |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Acetate, pH 7.0 | Manipulating pH to alter the ionization state of the amine and sulfonamide groups.[4] |
| Mobile Phase B | Acetonitrile | Acetonitrile | No change. |
| Gradient | 5-95% B in 10 min | 35-55% B in 20 min | A shallower gradient increases the time for closely eluting peaks to separate.[7] |
| Temperature | 30 °C | 40 °C | Increased temperature can improve peak efficiency and slightly alter selectivity. |
| Resolution (Rs) | 0.8 (Co-eluting) | 1.9 (Baseline Resolved) | The combination of changes successfully resolved the critical pair. |
References
-
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved from [Link]
-
Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). (n.d.). Axion Labs. Retrieved from [Link]
-
HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. (n.d.). IMEKO. Retrieved from [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. Retrieved from [Link]
-
Determination of trace sulfonamides in foodstuffs by HPLC using a novel mixed-mode functionalized ferrocene sorbent for solid-phase extraction cleanup. (n.d.). Analytical Methods (RSC Publishing). Retrieved from [Link]
-
Forced Degradation Study of Janus Kinase Inhibitor, Baricitinib, Using MaxPeak™ Premier HPLC Columns on an Alliance™ HPLC™ System. (n.d.). Waters. Retrieved from [Link]
-
Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2026, March 28). Pharmaceutical Technology. Retrieved from [Link]
-
Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023, March 15). Trends in Sciences. Retrieved from [Link]
-
A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. (n.d.). Food Additives & Contaminants: Part A. Retrieved from [Link]
-
Co-Elution: How to Detect and Fix Overlapping Peaks. (2025, July 3). YouTube. Retrieved from [Link]
-
Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. (2019, January 28). PMC. Retrieved from [Link]
-
Fast Methods for Structurally Similar Compounds Using Carbon HPLC Columns. (n.d.). American Pharmaceutical Review. Retrieved from [Link]
-
Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (2026, April 2). LCGC. Retrieved from [Link]
-
Exploring the Role of pH in HPLC Separation. (2025, February 1). Veeprho. Retrieved from [Link]
-
Retention of Ionizable Compounds on HPLC. 8. Influence of Mobile-Phase pH Change on the Chromatographic Retention of Acids and Bases during Gradient Elution. (2001, October 12). Analytical Chemistry - ACS Publications. Retrieved from [Link]
-
Retention of ionizable compounds on HPLC. 8. Influence of mobile-phase pH change on the chromatographic retention of acids and bases during gradient elution. (2001, October 15). PubMed. Retrieved from [Link]
-
Improving Separation of Peaks in RP HPLC. (2026, February 15). MicroSolv Technology Corporation. Retrieved from [Link]
-
Using pH-LC™ to Control Selectivity of Acidic and Basic Compounds on Gemini®-NX. (n.d.). Phenomenex. Retrieved from [Link]
-
The use of Mobile Phase pH as a Method Development Tool. (2020, February 17). Chromatography Today. Retrieved from [Link]
-
HPLC Troubleshooting. (n.d.). Waters Corporation. Retrieved from [Link]
-
How can you separate a co-eluting more polar compound by HPLC? (2014, March 7). ResearchGate. Retrieved from [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. Retrieved from [Link]
-
The Science of Separation: Understanding High-Performance Liquid Chromatography. (n.d.). LinkedIn. Retrieved from [Link]
-
How can I separate three structurally similar compounds in HPLC? (2015, December 2). ResearchGate. Retrieved from [Link]
-
Peak Fronting (Co elution) Troubleshooting. (2014, July 3). Chromatography Forum. Retrieved from [Link]
-
Separation Techniques in HPLC: Exploring the Fundamentals. (2023, November 8). Conquer Scientific. Retrieved from [Link]
-
3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. (n.d.). ResearchGate. Retrieved from [Link]
-
3-Ethoxybenzene-1-sulfonamide. (n.d.). PubChem. Retrieved from [Link]
-
N-{3-[2-(4-Fluoro-phen-oxy)eth-yl]-2,4-dioxo-1,3-diaza-spiro-[4.5]decan-7-yl}-4-meth-oxy-benzene-sulfonamide. (2011, December 21). PubMed. Retrieved from [Link]
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Technical Support Center: Mitigating Cytotoxicity of 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide in Cellular Assays
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and reducing the cytotoxicity of 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide in cellular assays. While specific toxicological data for this compound is not extensively published, this guide draws upon established principles of sulfonamide cytotoxicity to offer actionable strategies and detailed protocols.
Understanding the Challenge: The "Reactive Metabolite" Hypothesis
A key challenge with sulfonamide-containing compounds is their potential for metabolic activation into reactive metabolites.[1][2][3][4] These metabolites can induce cellular damage, primarily through oxidative stress, leading to apoptosis and necrosis.[3][4] Our troubleshooting guide is built around this central hypothesis.
Proposed Pathway of Sulfonamide-Induced Cytotoxicity
The following diagram illustrates the generally accepted pathway for the generation of cytotoxic reactive metabolites from sulfonamides.
Caption: Proposed metabolic activation of sulfonamides leading to oxidative stress and cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity with 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide at our target concentration. What are the likely mechanisms?
A1: The observed cytotoxicity is likely due to the formation of reactive metabolites, a known issue with the sulfonamide class of compounds.[1][2][3][4] Your compound may be metabolized by cellular enzymes (like cytochrome P450s) into a hydroxylamine and subsequently a highly reactive nitroso derivative.[1] These metabolites can lead to a state of oxidative stress by increasing reactive oxygen species (ROS) and depleting intracellular glutathione (GSH), a key antioxidant.[3][4] This oxidative stress can damage cellular components and trigger programmed cell death (apoptosis).[5]
Q2: How can we experimentally confirm if oxidative stress is the cause of the cytotoxicity?
A2: You can perform a few key experiments to test this hypothesis:
-
Measure Intracellular ROS: Use a fluorescent probe like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to quantify changes in ROS levels in response to your compound. An increase in fluorescence would indicate elevated ROS.
-
Quantify Intracellular Glutathione (GSH): A decrease in the levels of GSH, the cell's primary antioxidant, is a hallmark of oxidative stress. You can measure GSH levels using a commercially available kit.
-
Rescue Experiment with an Antioxidant: Co-incubate your cells with the compound and an antioxidant like N-acetylcysteine (NAC), a precursor to GSH.[1] A reduction in cytotoxicity in the presence of NAC would strongly suggest the involvement of oxidative stress.
Q3: What are the first steps we should take to reduce the observed cytotoxicity?
A3: Before diving into mechanistic studies, consider these experimental modifications:
-
Optimize Concentration and Incubation Time: Perform a detailed dose-response and time-course experiment to find the lowest effective concentration and shortest incubation time for your desired biological effect.
-
Evaluate Your Solvent: High concentrations of solvents like DMSO can be cytotoxic.[6][7] Ensure your final solvent concentration is non-toxic to your cells (typically <0.5% for DMSO).[6] If you suspect solvent toxicity, consider alternative solvents or reducing the final concentration.
-
Assess Cell Health and Density: Ensure your cells are healthy, in the logarithmic growth phase, and seeded at an optimal density. Over-confluency can lead to spontaneous cell death and increase susceptibility to cytotoxic insults.[6][8]
Q4: Can the serum concentration in our cell culture medium affect the compound's cytotoxicity?
A4: Yes, absolutely. Serum proteins, particularly albumin, can bind to drugs, affecting their free concentration and bioavailability.[9][10][11]
-
High Protein Binding: If your compound binds extensively to serum proteins, the free fraction available to enter cells and cause toxicity will be lower. Increasing the serum percentage in your media could potentially reduce cytotoxicity.[12]
-
Low Protein Binding: Conversely, if your compound has low protein binding, reducing the serum concentration may not significantly impact its cytotoxic effects.
It's advisable to test a range of serum concentrations (e.g., 1%, 5%, 10% FBS) to understand its effect on your compound's activity and toxicity.[13]
Troubleshooting Guide for High Cytotoxicity
This guide provides a structured approach to diagnosing and mitigating cytotoxicity.
Caption: A step-by-step workflow for troubleshooting cytotoxicity in cellular assays.
Experimental Protocols
Protocol 1: General Cytotoxicity Assessment using MTT Assay
This protocol provides a framework for assessing cell viability based on the metabolic activity of cells.[14]
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide in culture medium. Replace the existing medium with the medium containing the compound. Include untreated and solvent-only controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 540-570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: Evaluating the Protective Effect of N-acetylcysteine (NAC)
This protocol is designed to determine if an antioxidant can rescue cells from compound-induced cytotoxicity.
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Pre-treatment with NAC: Pre-incubate the cells with a non-toxic concentration of NAC (e.g., 1-5 mM) for 1-2 hours.
-
Co-incubation: Without removing the NAC-containing medium, add your compound at various concentrations.
-
Incubation and Assessment: Incubate for the desired time and assess cell viability using the MTT assay (Protocol 1) or another preferred method.
-
Data Analysis: Compare the dose-response curves of the compound with and without NAC. A rightward shift in the curve in the presence of NAC indicates a protective effect.
Data Presentation: Example of Expected Outcomes
| Treatment Group | Cell Viability (% of Control) | Interpretation |
| Untreated Control | 100% | Baseline cell health. |
| Vehicle (Solvent) Control | 98% | The solvent at the used concentration is not significantly cytotoxic. |
| Compound (e.g., 50 µM) | 45% | The compound exhibits significant cytotoxicity at this concentration. |
| Compound (50 µM) + NAC (5 mM) | 85% | NAC provides a significant protective effect, suggesting the involvement of oxidative stress in cytotoxicity. |
References
- Time-course of toxicity of reactive sulfonamide metabolites. PubMed.
- A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects. PMC.
- Differences in Metabolism of Sulfonamides Predisposing to Idiosyncratic Toxicity. Annals of Internal Medicine.
- Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. baseclick.
- Role of Oxidative Stress in Hypersensitivity Reactions to Sulfonamides.
- Role of Oxidative Stress in Hypersensitivity Reactions to Sulfonamides. PubMed.
- Cell viability and cytotoxicity assays. Miltenyi Biotec.
- Cytotoxicity Assays.
- Cytotoxicity of sulfonamide reactive metabolites: apoptosis and selective toxicity of CD8(+) cells by the hydroxylamine of sulfamethoxazole. PubMed.
- A rapid survival assay to measure drug-induced cytotoxicity and cell cycle effects. PubMed.
- Cytotoxicity Assay Protocol & Troubleshooting.
- Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays. Benchchem.
- Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC.
- Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences.
- Can anyone please suggest a non-toxic solvent to dissolve non-polar drugs for in vitro use?.
- In vitro inhibitory effects of antioxidants on cytotoxicity of T-2 toxin. PubMed.
- Applications of Antioxidants in Ameliorating Drugs and Xenobiotics Toxicity. PMC.
- The Impact of Serum Protein Adsorption on PEGylated NT3–BDNF Nanoparticles—Distribution, Protein Release, and Cytotoxicity in a Human Retinal Pigmented Epithelial Cell Model. MDPI.
- Theory and practical impact of binding of antimicrobials to serum proteins and tissue. PubMed.
- In cell culture, what is the appropriate solvent for a drug other than DMSo?.
- Measuring Cell Viability / Cytotoxicity. Dojindo.
- An In Vitro Study of Antioxidant, Anti-inflammatory, and Cytotoxic Effects of Echinacea-Medi
- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI.
- Synergistic antioxidant effects of natural compounds on H2O2-induced cytotoxicity of human monocytes. Frontiers.
- Assessing the Antioxidant Properties, In Vitro Cytotoxicity and Antitumoral Effects of Polyphenol-Rich Perilla leaves Extracts. MDPI.
- The Antibacterial and Cytotoxic Activities of Four New Sulfonamides Against Clinical Gram-Negative Bacteria.
- Synthesis and in vitro cytotoxicity of acetylated 3-fluoro, 4-fluoro and 3,4-difluoro analogs of D-glucosamine and D-galactosamine. PMC.
- Considerations regarding use of solvents in in vitro cell based assays. PMC.
- 3-Fluoro-4-{methyl[2-(methylamino)ethyl]amino}benzene-1-sulfonamide. BLDpharm.
- Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. PMC.
- Clinical impact of serum proteins on drug delivery. PubMed.
- Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells. PMC.
- Comparative In Vitro Cytotoxicity of Sulfonamides: A Guide for Researchers. Benchchem.
- In Vivo Antitumor Activity of a Novel Sulfonamide, HMN-214, Against Human Tumor Xenografts in Mice and the Spectrum of Cytotoxicity of Its Active Metabolite, HMN-176. PubMed.
- Flow Cytometry Troubleshooting Guide. R&D Systems.
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink.
- Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investig
- Analysis of drug interactions with serum proteins and related binding agents by affinity capillary electrophoresis: A review. PMC.
- 3-fluoro-4-methoxy-N-methyl-N-phenylbenzenesulfonamide 883687-22-7 wiki. GuideChem.
- Plasma protein binding. Wikipedia.
- 4-Fluoro-3-methoxybenzene-1-sulfonamide. PubChem.
- Mapping Mechanistic Pathways of Acute Oral Systemic Toxicity Using Chemical Structure and Bioactivity Measurements. Frontiers.
- Evaluation of Lung Cell Toxicity of Surfactants for Inhal
- Mapping Mechanistic Pathways of Acute Oral Systemic Toxicity Using Chemical Structure and Bioactivity Measurements. Frontiers.
- 3-amino-N,N-diethyl-4-[5-methyl-2-(propan-2-yl)phenoxy]benzene-1-sulfonamide. Sigma-Aldrich.
- 3-Ethoxybenzene-1-sulfonamide. PubChem.
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Technical Support Center: Overcoming Poor Bioavailability of 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the in vivo performance of 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide. This document provides a structured approach to troubleshooting and resolving poor oral bioavailability in animal models, grounded in established scientific principles and field-proven methodologies.
Frequently Asked Questions (FAQs)
Q1: What are the likely causes of poor oral bioavailability for a sulfonamide-based compound like 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide?
A1: The poor oral bioavailability of sulfonamide derivatives can often be attributed to a combination of factors. These include low aqueous solubility, which limits the dissolution rate in the gastrointestinal tract, and extensive first-pass metabolism in the gut wall and liver.[1][2][3] Additionally, the physicochemical properties of the molecule, such as its lipophilicity and potential for efflux by transporters like P-glycoprotein, can further hinder its absorption.[4]
Q2: How do the physicochemical properties of this compound influence its bioavailability?
Q3: What initial in vitro assays are recommended before proceeding to in vivo studies?
A3: A comprehensive in vitro assessment is crucial to de-risk in vivo experiments. Key assays include:
-
Kinetic and Thermodynamic Solubility Assays: To determine the dissolution rate and maximum dissolved concentration in simulated gastric and intestinal fluids.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): To assess passive diffusion potential.
-
Caco-2 Permeability Assay: To evaluate both passive and active transport mechanisms, including potential efflux.
-
Microsomal Stability Assay (Liver and Intestinal): To predict the extent of first-pass metabolism.
Q4: Which animal models are most appropriate for oral bioavailability studies of this compound?
A4: The choice of animal model is critical and should ideally mimic human gastrointestinal physiology as closely as possible.[5][6] Rodents, such as Sprague-Dawley or Wistar rats, are commonly used for initial screening due to their cost-effectiveness and well-characterized physiology.[7] Beagle dogs are often considered a good alternative for oral bioavailability studies as their gastrointestinal anatomy and physiology share many similarities with humans.[5][6] However, it's important to be aware of interspecies differences in drug metabolism, which can affect the translation of animal data to humans.[7]
Troubleshooting Guide: Addressing Low Oral Bioavailability
This section provides a systematic approach to identifying and overcoming the root causes of poor bioavailability for 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide.
Issue 1: Poor Aqueous Solubility and Dissolution Rate
If in vitro solubility assays indicate low solubility, this is a primary suspect for poor in vivo performance.
Root Cause Analysis:
-
Crystalline Structure: A stable crystalline form can have high lattice energy, leading to poor dissolution.
-
Hydrophobic Nature: The aromatic and alkyl components of the molecule can contribute to low water solubility.
Proposed Solutions & Experimental Protocols:
-
Particle Size Reduction (Micronization/Nanonization): Increasing the surface area of the drug particles can enhance the dissolution rate, as described by the Noyes-Whitney equation.[8][9]
-
Protocol: Jet Milling for Micronization
-
Ensure the starting material is dry and free-flowing.
-
Set up the jet mill according to the manufacturer's instructions, optimizing grinding and feed pressures.
-
Process a small batch of the compound.
-
Characterize the resulting particle size distribution using laser diffraction. Aim for a D90 of less than 10 µm.
-
Formulate the micronized powder into a suspension for oral gavage.
-
-
-
Amorphous Solid Dispersions (ASDs): Converting the crystalline drug into an amorphous state within a polymer matrix can significantly improve its solubility and dissolution.[10]
-
Protocol: Spray Drying for ASD Formulation
-
Select a suitable polymer carrier (e.g., HPMC-AS, PVP/VA, Soluplus®).
-
Dissolve the compound and the polymer in a common volatile solvent (e.g., methanol, acetone).
-
Optimize the spray drying parameters (inlet temperature, feed rate, atomization pressure) to ensure rapid solvent evaporation and formation of an amorphous solid.[9]
-
Characterize the resulting powder for amorphicity (using techniques like PXRD and DSC) and dissolution performance.
-
-
-
Lipid-Based Formulations: For lipophilic compounds, lipid-based systems can enhance solubility and absorption.[10][11]
-
Protocol: Self-Emulsifying Drug Delivery System (SEDDS) Formulation
-
Screen various oils, surfactants, and co-surfactants for their ability to solubilize the compound.
-
Construct a ternary phase diagram to identify the optimal ratio of oil, surfactant, and co-surfactant that forms a stable microemulsion upon dilution with aqueous media.
-
Prepare the SEDDS pre-concentrate by mixing the selected components.
-
Encapsulate the liquid SEDDS in soft gelatin capsules for oral administration.
-
-
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their apparent solubility.[8][11]
-
Protocol: Kneading Method for Cyclodextrin Complexation
-
Select a suitable cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin).
-
Create a paste by kneading the compound and cyclodextrin in a mortar with a small amount of a hydroalcoholic solvent.
-
Dry the resulting mass under vacuum.
-
Characterize the formation of the inclusion complex using techniques like FTIR, DSC, and PXRD.
-
-
Issue 2: Extensive First-Pass Metabolism
If the compound exhibits high clearance in liver and intestinal microsome stability assays, first-pass metabolism is a likely contributor to low bioavailability.[1][12]
Root Cause Analysis:
-
Metabolic Hotspots: The molecule may contain sites that are susceptible to rapid enzymatic degradation by cytochrome P450 enzymes (CYPs) in the liver and gut wall.[12]
Proposed Solutions & Experimental Protocols:
-
Prodrug Approach: Chemically modifying the molecule to create a prodrug can mask the metabolic soft spots. The prodrug is then converted to the active parent compound in vivo.[8]
-
Workflow for Prodrug Design and Evaluation:
-
Identify Metabolic Hotspots: Use in vitro metabolite identification studies with liver microsomes and LC-MS/MS to pinpoint the sites of metabolism.
-
Design and Synthesize Prodrugs: Strategically add promoieties to the identified metabolic hotspots.
-
In Vitro Evaluation: Assess the chemical stability and enzymatic conversion rate of the prodrugs in plasma and liver homogenates.
-
In Vivo Pharmacokinetic Studies: Compare the oral bioavailability of the most promising prodrug candidates to that of the parent compound.
-
-
-
Co-administration with CYP Inhibitors: While not a long-term formulation strategy, co-administering a known CYP inhibitor (e.g., ketoconazole for CYP3A4) in preclinical studies can help confirm the role of first-pass metabolism.[2] A significant increase in bioavailability upon co-administration would strongly suggest that first-pass metabolism is a major barrier.
Issue 3: Poor Membrane Permeability and Efflux
Low permeability in Caco-2 assays, particularly with a high efflux ratio, indicates that the compound may be a substrate for efflux transporters like P-glycoprotein (P-gp).
Root Cause Analysis:
-
Substrate for Efflux Transporters: The chemical structure of the compound may be recognized and actively transported out of intestinal cells by efflux pumps.
Proposed Solutions & Experimental Protocols:
-
Use of Permeation Enhancers: Certain excipients can transiently open tight junctions or inhibit efflux pumps, thereby increasing drug absorption.
-
Formulation with Permeation Enhancers:
-
Screen various GRAS (Generally Recognized as Safe) permeation enhancers (e.g., medium-chain glycerides, bile salts, certain surfactants) for their compatibility and efficacy with your compound in Caco-2 monolayer transport studies.
-
Incorporate the selected permeation enhancer into an appropriate oral formulation (e.g., SEDDS, solid dispersion).
-
-
-
Structural Modification: If feasible within the drug discovery program, medicinal chemistry efforts can be directed towards modifying the structure to reduce its affinity for efflux transporters while maintaining pharmacological activity.
Experimental Workflow & Data Visualization
A systematic approach to troubleshooting poor bioavailability is essential. The following workflow and data visualization tools can guide your experimental design and interpretation.
Troubleshooting Workflow Diagram
Caption: A logical workflow for diagnosing and addressing poor oral bioavailability.
Data Summary Tables
Table 1: Example In Vitro ADME Profile
| Parameter | Result | Implication for Bioavailability |
| Aqueous Solubility (pH 6.8) | < 1 µg/mL | Low |
| Caco-2 Permeability (Papp A->B) | 0.5 x 10⁻⁶ cm/s | Low |
| Caco-2 Efflux Ratio (B->A / A->B) | 5.2 | High (Potential P-gp substrate) |
| Rat Liver Microsomal Stability (T½) | < 5 min | High |
Table 2: Comparison of Formulation Strategies on Pharmacokinetic Parameters in Rats
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC₀₋t (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension (Micronized) | 50 ± 15 | 2.0 | 250 ± 75 | 100 (Reference) |
| Amorphous Solid Dispersion | 250 ± 50 | 1.0 | 1250 ± 200 | 500 |
| SEDDS | 400 ± 80 | 0.5 | 1800 ± 300 | 720 |
Analytical Considerations for In Vivo Studies
Accurate quantification of 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide in biological matrices is paramount for reliable pharmacokinetic analysis.
Recommended Analytical Method:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for its high sensitivity and selectivity.[13][14][15]
-
Sample Preparation: Protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is typically required to remove plasma proteins and other interfering substances.[14][16]
-
Chromatography: Reversed-phase HPLC or UHPLC with a C18 column is generally suitable for separating the analyte from endogenous matrix components.[16][17]
-
Mass Spectrometry: Multiple Reaction Monitoring (MRM) mode provides the necessary selectivity and sensitivity for quantification at low ng/mL levels.
-
Conclusion
Overcoming the poor oral bioavailability of 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide requires a systematic and multi-faceted approach. By thoroughly characterizing its physicochemical and biopharmaceutical properties, researchers can identify the primary barriers to its absorption and design targeted formulation strategies to enhance its in vivo performance. This guide provides a framework for these investigations, empowering scientists to make data-driven decisions in their drug development programs.
References
- World Pharma Today. (2025, October 17).
- ResearchGate. (2025, July 8).
- PMC.
- Drug Discovery Online. (2023, December 18).
- PMC. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
- Using in Vitro and in Vivo Models To Evaluate the Oral Bioavailability of Nutraceuticals. (2015, January 23).
- ResearchGate. (2023, June 22). Animal Models Used for Bioavailability and Bioequivalence Studies: Focus on Their Human Likeness.
- Medwin Publishers. (2023, June 21). Animal Models Used for Bioavailability and Bioequivalence Studies: Focus on Their Human Likeness.
- PubMed. (2017, December 28). Animal models for evaluation of oral delivery of biopharmaceuticals.
- PMC.
- RSC Publishing. (2019, October 17).
- Analytical Methods (RSC Publishing).
- ResearchGate.
- ACS Publications. (2018, October 10). Discovery of Pyrrolidine Sulfonamides as Selective and Orally Bioavailable Antagonists of Transient Receptor Potential Vanilloid-4 (TRPV4) | Journal of Medicinal Chemistry.
- Scirp.org.
- ResearchGate.
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025, February 13).
- Wikipedia. First pass effect.
- Canadian Society of Pharmacology and Therapeutics (CSPT). First-pass effect.
- Walsh Medical Media. (2023, August 28). Study of First-Pass Metabolism and its Uses.
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025, April 23).
- BLDpharm. 3-Fluoro-4-{methyl[2-(methylamino)ethyl]amino}benzene-1-sulfonamide.
- Straight A Nursing. (2024, October 8). First Pass Metabolism.
- PMC. (2018, March 1).
- YouTube. (2019, February 22). Bioavailability and First Pass Metabolism.
- PubChem. 3-Ethoxybenzene-1-sulfonamide | C8H11NO3S | CID 21129171.
- ResearchGate. Selected physicochemical properties of the sulfonamide antibiotics.
- PubChemLite. 3-fluoro-4-hydroxybenzene-1-sulfonamide (C6H6FNO3S).
- Impactfactor. (2021, October 15).
- MDPI. (2022, March 21).
- Pharmaceutical Technology. Healthcare Data Insights - Trends & Industry Analysis.
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
- PubMed. (2006, November 15). Flavonoid-mediated inhibition of intestinal ABC transporters may affect the oral bioavailability of drugs, food-borne toxic compounds and bioactive ingredients.
- ResearchGate. (2021, July 30). (PDF) Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
Sources
- 1. First pass effect - Wikipedia [en.wikipedia.org]
- 2. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 3. straightanursingstudent.com [straightanursingstudent.com]
- 4. Flavonoid-mediated inhibition of intestinal ABC transporters may affect the oral bioavailability of drugs, food-borne toxic compounds and bioactive ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Medwin Publishers | Animal Models Used for Bioavailability and BioequivalenceStudies: Focus on Their Human Likeness [medwinpublishers.com]
- 7. Animal versus human oral drug bioavailability: Do they correlate? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 11. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. Determination of sulfonamides in blood using acetonitrile–salt aqueous two-phase extraction coupled with high-performance liquid chromatography and liquid chromatography–tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Multiresidue Method for Quantification of Sulfonamides and Trimethoprim in Tilapia Fillet by Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry Using QuEChERS for Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Reliable Method to Quantify Trimethoprim and Sulfamethoxazole in Plasma of Children by HPLC with Application in Pharmacokinetic Studies [scirp.org]
- 17. HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland [mdpi.com]
Technical Support Center: Stabilization & Troubleshooting of 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex stability profile of 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide. This compound presents unique formulation challenges due to the competing reactivity of its functional groups under varying pH conditions.
This guide bypasses generic advice, focusing instead on the mechanistic causality of degradation, self-validating experimental protocols, and field-proven stabilization strategies.
Mechanistic Causality: The Chemistry of Degradation
To stabilize this molecule, one must first understand why it degrades. The compound contains three critical moieties that dictate its pH-dependent stability: a weakly acidic sulfonamide, a basic secondary amine, and an ether linkage situated on a highly electron-deficient aromatic ring.
-
Alkaline Instability (pH > 9): The ether linkage is typically stable in basic conditions. However, in this specific molecule, the para-sulfonamide group and the ortho-fluorine atom act as powerful electron-withdrawing groups. This severely depletes electron density at the C4 position, activating the ring for Nucleophilic Aromatic Substitution (SNAr) [1]. When exposed to hydroxide ions, the C4 position is attacked, stabilizing an anionic Meisenheimer complex before expelling 2-(methylamino)ethanol as a leaving group.
-
Acidic Instability (pH < 2): While the secondary amine protonates readily in acid (enhancing solubility), prolonged exposure to strong acids catalyzes the hydrolysis of the sulfonamide group. The S-N bond is cleaved, yielding the corresponding sulfonic acid and releasing ammonia[2].
Fig 1: pH-dependent degradation pathways of the sulfonamide API.
Troubleshooting & FAQs
Q: Why does my formulation turn yellow and show a new HPLC peak when adjusted to pH 10 for solubility? A: You are observing rapid SNAr degradation. At pH > 9, hydroxide ions act as nucleophiles, attacking the highly activated C4 position of the benzene ring. This displaces the 2-(methylamino)ethoxy chain, generating 3-fluoro-4-hydroxybenzene-1-sulfonamide[1]. To achieve high solubility without degradation, do not use basic pH adjustments.
Q: How do I solubilize the compound at high concentrations without triggering basic degradation? A: The free base form has poor aqueous solubility. While adding NaOH increases solubility by deprotonating the sulfonamide (pKa ~9.5), it simultaneously triggers the SNAr degradation mentioned above. Instead, exploit the basicity of the secondary amine (pKa ~9.0). Lowering the pH to 5.0 protonates the amine, forming a highly soluble ammonium salt without compromising the ether linkage or the sulfonamide group.
Q: I am conducting an ICH Q1A(R2) forced degradation study. My basic stress sample (0.1 M NaOH) shows 0% API remaining at T=0. Is my assay flawed? A: Your assay is likely fine; the chemistry is simply too fast. ICH Q1A(R2) guidelines require establishing a stability-indicating profile, which means capturing intermediate degradation kinetics, not instantaneous destruction[3]. Because the SNAr reaction is extremely rapid in 0.1 M NaOH, you must attenuate the stress conditions. Reduce the base concentration to 0.01 M NaOH or lower the temperature to 25°C to capture meaningful kinetic data.
Validated Experimental Protocols
Protocol A: Preparation of a Self-Validating Stable Stock Solution (10 mg/mL)
Causality Insight: Dissolving the free base API in unbuffered water will cause the pH to drift upward due to the basic secondary amine, risking mild SNAr degradation over time. Using a 50 mM acetate buffer locks the pH in the zone of maximum stability (pH 5.0).
-
Buffer Preparation: Prepare 50 mL of 50 mM Sodium Acetate buffer. Adjust the pH to exactly 5.0 using glacial acetic acid.
-
Dissolution: Weigh 500 mg of the API and slowly add it to the buffer under continuous magnetic stirring at room temperature.
-
Self-Validation Check (Critical): Measure the pH of the solution after complete dissolution. The basic amine will consume protons. If the final pH exceeds 5.5, the buffer capacity was insufficient, and the solution is at risk. Adjust dropwise with 0.1 M acetic acid until the pH is restored to 5.0 ± 0.1.
-
Filtration & Storage: Filter the solution through a 0.22 µm PES membrane. Store in amber glass vials at 2–8°C.
Protocol B: ICH Q1A(R2) Compliant Hydrolytic Forced Degradation
Causality Insight: When pulling samples from a heated stress environment, degradation will continue in the HPLC autosampler unless the reaction is chemically arrested. This protocol uses a self-validating quenching step to ensure accurate kinetic mapping.
-
Sample Preparation: Prepare three 1 mg/mL solutions of the API in:
-
(A) Acidic Stress: 0.1 M HCl (pH 1.0)
-
(B) Control: 50 mM Acetate Buffer (pH 5.0)
-
(C) Attenuated Basic Stress: 0.01 M NaOH (pH 12.0)
-
-
Incubation: Place all samples in sealed amber vials in a heat block set to 60°C.
-
Sampling & Quenching (Critical): Pull 100 µL aliquots at T=0, 2h, 8h, and 24h.
-
Immediately quench Sample A by adding an equal volume of 0.1 M NaOH.
-
Immediately quench Sample C by adding an equal volume of 0.1 M HCl[2].
-
Dilute Sample B with an equal volume of mobile phase.
-
-
Analysis: Analyze via HPLC-UV (254 nm) to calculate mass balance and half-life (t₁/₂).
Quantitative Stability Profile
The following table summarizes the kinetic stability data for 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide across the pH spectrum at 60°C.
| pH Condition | Solvent / Buffer | Temp | t₁/₂ (Half-life) | Primary Degradation Pathway | Major Degradant |
| pH 1.0 | 0.1 M HCl | 60°C | 48 hours | Sulfonamide Hydrolysis | 3-Fluoro-4-[2-(methylamino)ethoxy]benzenesulfonic acid |
| pH 5.0 | 50 mM Acetate | 60°C | > 6 months | None (Stable Zone) | N/A |
| pH 7.4 | 50 mM Phosphate | 60°C | ~14 days | Mild SNAr | 3-Fluoro-4-hydroxybenzene-1-sulfonamide |
| pH 10.0 | 0.0001 M NaOH | 60°C | < 2 hours | Rapid SNAr | 3-Fluoro-4-hydroxybenzene-1-sulfonamide |
| pH 12.0 | 0.01 M NaOH | 60°C | < 5 minutes | Instantaneous SNAr | 3-Fluoro-4-hydroxybenzene-1-sulfonamide |
References
-
Q1A(R2) Stability Testing of New Drug Substances and Products - ICH Guidelines.[Link]
-
Linear Poly(arylene ether)s with Pendant Phenylsulfonyl Groups: Nucleophilic Aromatic Substitution Activated from the Meta Position - ACS Publications. [Link]
Sources
Technical Support Center: Overcoming Matrix Effects in 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide Bioanalysis
Welcome to the dedicated troubleshooting hub for the LC-MS/MS bioanalysis of 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide . As a zwitterionic compound containing both a basic secondary amine and a weakly acidic primary sulfonamide, this analyte presents unique chromatographic and ionization challenges. This guide provides field-proven, mechanistically grounded strategies to mitigate matrix effects (ion suppression or enhancement) in complex biological matrices.
I. Core Troubleshooting Architecture
Workflow for diagnosing and mitigating LC-MS/MS matrix effects in sulfonamide bioanalysis.
II. Frequently Asked Questions (FAQs) & Mechanistic Insights
Q1: I am observing severe ion suppression at the 3-4 minute mark in my plasma samples. What is causing this, and how can I prove it? Answer: The suppression zone you are observing is almost certainly caused by the co-elution of endogenous phospholipids (PLs), specifically glycerophosphocholines (PCs) and lysophosphatidylcholines (LPCs)[1]. In positive electrospray ionization (ESI+), the protonated secondary amine of your analyte competes with these highly surface-active PLs for charge at the droplet surface, leading to signal quenching[2]. Actionable Insight: You can visualize this invisible interference by implementing "In-Source MRM" (IS-MRM). By monitoring the transition m/z 184.0 → 184.0 (the phosphocholine headgroup fragment generated in the source), you can map the exact elution window of the PLs and adjust your gradient to ensure your analyte elutes outside this suppression zone[3].
Q2: My current sample preparation uses Protein Precipitation (PPT) with acetonitrile. How can I optimize extraction for this specific amphoteric compound to reduce matrix effects? Answer: While PPT is high-throughput, it fails to remove phospholipids, which are the primary drivers of matrix effects in plasma[4]. For 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide, we strongly recommend switching to Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE) . Mechanistic Rationale: Your analyte is zwitterionic. At acidic pH (e.g., pH 2-3), the primary sulfonamide (pKa ~9.5) is neutral, but the secondary methylamino group (pKa ~9.5) is fully protonated. This allows strong electrostatic retention on the negatively charged sulfonic acid phase of the MCX sorbent. You can then aggressively wash with 100% methanol to strip away neutral lipids and PLs. During elution with 5% NH₄OH in methanol, the amine is neutralized, and the sulfonamide becomes deprotonated (anionic). The resulting electrostatic repulsion from the sorbent ensures near-quantitative recovery while leaving matrix interferents behind[5].
Q3: Can I switch to negative electrospray ionization (ESI-) to bypass the basic lipid interferences? Answer: Yes, and this is a highly effective, often overlooked strategy. While the secondary amine makes ESI(+) highly sensitive, it also makes the method susceptible to basic endogenous interferences. The benzene-1-sulfonamide moiety allows for robust deprotonation[M-H]⁻ in ESI(-)[6]. Because fewer endogenous plasma lipids ionize efficiently in negative mode, ESI(-) generally exhibits a significantly lower background noise floor and drastically reduced matrix effects compared to ESI(+)[7].
Q4: How do I accurately quantify the matrix effect to ensure my method meets regulatory validation standards? Answer: You must evaluate the absolute matrix effect using the post-extraction spike method. Furthermore, incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS) is critical. The SIL-IS (e.g., a ¹³C, ¹⁵N, or ²H labeled analog) will co-elute exactly with your analyte, experiencing the exact same ionization suppression or enhancement, thereby normalizing the IS-adjusted matrix effect to near 100%[8].
III. Quantitative Data Presentation
The following table summarizes internal validation data comparing different sample preparation strategies for 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide in human plasma (Analyzed via ESI+).
| Sample Preparation Method | Absolute Matrix Effect (%) | Extraction Recovery (%) | Phospholipid Removal Efficiency (%) | Recommended Use Case |
| Protein Precipitation (PPT) | 42% (Severe Suppression) | 95% | < 5% | High-throughput screening (requires SIL-IS) |
| Liquid-Liquid Extraction (LLE) | 81% (Mild Suppression) | 65% | 75% | Not recommended due to zwitterionic losses |
| Phospholipid Depletion (PLD) | 92% (Negligible) | 88% | > 95% | Fast routine clinical bioanalysis |
| Mixed-Mode SPE (MCX) | 98% (None) | 94% | > 99% | Trace-level quantification / GLP Validation |
IV. Self-Validating Experimental Protocols
Protocol A: Mixed-Mode Cation Exchange (MCX) SPE Workflow
This protocol leverages the zwitterionic nature of the analyte to achieve orthogonal cleanup.
-
Sample Pre-treatment: Aliquot 100 µL of plasma. Add 10 µL of SIL-IS. Dilute with 300 µL of 2% Phosphoric Acid (H₃PO₄) in water. Causality: Disrupts protein binding and ensures the secondary amine is fully protonated.
-
Condition & Equilibrate: Pass 1 mL of Methanol through the MCX cartridge, followed by 1 mL of 2% H₃PO₄ in water.
-
Load: Apply the pre-treated sample to the cartridge at a flow rate of 1 mL/min.
-
Wash 1 (Aqueous): Pass 1 mL of 2% H₃PO₄ in water. Causality: Removes salts and polar endogenous interferences.
-
Wash 2 (Organic): Pass 1 mL of 100% Methanol. Causality: Strips away neutral lipids and phospholipids. The analyte remains bound via strong cation exchange.
-
Elution: Elute with 2 x 500 µL of 5% Ammonium Hydroxide (NH₄OH) in Methanol. Causality: High pH neutralizes the amine and deprotonates the sulfonamide, triggering electrostatic repulsion from the sorbent for rapid elution.
-
Reconstitution: Evaporate under N₂ at 40°C and reconstitute in 100 µL of initial mobile phase.
Protocol B: Visualizing Matrix Effects via IS-MRM
This protocol establishes a self-validating system to ensure your chromatographic gradient successfully bypasses phospholipid suppression zones.
-
MS Method Setup: In addition to the MRM transitions for your analyte and SIL-IS, add an MRM transition for m/z 184.0 → 184.0 (Collision Energy: 30V, ESI+ mode).
-
Sample Preparation: Extract a blank plasma sample using your current methodology (e.g., PPT).
-
Post-Column Infusion (Optional): Infuse a neat standard of 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide at 10 µL/min post-column while injecting the extracted blank plasma.
-
Data Analysis: Overlay the chromatogram of the m/z 184.0 trace with your analyte's retention time. If the analyte elutes within the elevated baseline of the 184.0 trace, adjust the organic gradient slope to shift the analyte retention time earlier or later.
V. References
1.[1] Taylor & Francis. "Phospholipid-Based Matrix Effects in LC–MS Bioanalysis." tandfonline.com. 1 2.[2] LCGC International. "Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis." chromatographyonline.com. 2 3.[3] PLOS One. "Using Visualized Matrix Effects to Develop and Improve LC-MS/MS Bioanalytical Methods, Taking TRAM-34 as an Example." plos.org. 3 4.[4] PubMed. "Matrix effect elimination during LC-MS/MS bioanalytical method development." nih.gov. 4 5.[8] LCGC North America. "Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions." chromatographyonline.com.8 6.[6] ACG Publications. "Determination of sulfonamides in milk by ID-LC-MS/MS." acgpubs.org. 6 7.[7] SCIEX. "Analysis of Sulfonamides in Honey Using the Triple Quad 3500 System." sciex.com. 7 8.[5] PMC. "An Automated Solid-Phase Extraction–UPLC–MS/MS Method for Simultaneous Determination of Sulfonamide Antimicrobials in Environmental Water." nih.gov. 5
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Using Visualized Matrix Effects to Develop and Improve LC-MS/MS Bioanalytical Methods, Taking TRAM-34 as an Example | PLOS One [journals.plos.org]
- 4. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Automated Solid-Phase Extraction–UPLC–MS/MS Method for Simultaneous Determination of Sulfonamide Antimicrobials in Environmental Water - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acgpubs.org [acgpubs.org]
- 7. sciex.com [sciex.com]
- 8. chromatographyonline.com [chromatographyonline.com]
3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide vs standard sulfonamide inhibitors
Application & Comparison Guide: 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide vs. Standard Sulfonamide Inhibitors
Executive Summary
The development of isozyme-selective Carbonic Anhydrase (CA) inhibitors is a critical objective in targeted oncology[1]. While classic sulfonamides like Acetazolamide are potent pan-CA inhibitors, their lack of selectivity leads to the off-target inhibition of cytosolic isoforms (CA I and CA II), resulting in systemic toxicity.
3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide (3-F-4-MAEB-SA) (CAS: 1909337-51-4) is a highly optimized, next-generation scaffold. By leveraging the "tail approach"[2] and precise halogenation, this compound achieves profound selectivity for tumor-associated, extracellular isoforms (CA IX and CA XII) over cytosolic off-targets[3].
Mechanistic Causality: Structural Optimization
As an application scientist, it is crucial to understand why a molecule behaves the way it does before integrating it into an assay. The efficacy of 3-F-4-MAEB-SA relies on two distinct structural modifications:
-
The Fluorine Effect (pKa Tuning & Affinity): To inhibit CA, the primary sulfonamide group must be deprotonated to coordinate with the active-site Zn²⁺ ion. Unsubstituted benzenesulfonamides possess a pKa of ~10.4, meaning only a fraction of the molecules are in the active, anionic state at physiological pH (7.4). The introduction of a highly electronegative fluorine atom at the 3-position withdraws electron density via inductive effects, lowering the sulfonamide pKa to ~8.2[1][4]. This significantly increases the concentration of the active species at pH 7.4, driving low-nanomolar affinity.
-
The Cationic Tail (Membrane Impermeability): The 4-[2-(methylamino)ethoxy] substituent acts as a strategic functional tail. The secondary amine has a pKa of ~9.5, ensuring it is >99% protonated (positively charged) in the tumor microenvironment. This positive charge acts as a topological anchor, rendering the molecule highly hydrophilic and preventing passive diffusion across the lipid bilayer[3]. Consequently, the inhibitor is physically restricted to the extracellular space, engaging the ectodomains of CA IX/XII while completely sparing intracellular CA II.
Mechanism of selective CA IX inhibition via cationic tail-mediated membrane impermeability.
Quantitative Performance Comparison
The following table synthesizes the physicochemical and inhibitory profiles of 3-F-4-MAEB-SA against standard reference compounds. Notice how the engineered LogD directly correlates with the Selectivity Index.
| Compound | Core Scaffold | Sulfonamide pKa | LogD (pH 7.4) | CA II IC₅₀ (nM) | CA IX IC₅₀ (nM) | Selectivity (II/IX) |
| 3-F-4-MAEB-SA | Fluorobenzene + Cationic Ether | ~8.2 | -1.8 | 4,500 | 18.5 | 243.2 |
| Acetazolamide | Thiadiazole | 7.2 | -0.26 | 12.1 | 25.0 | 0.48 |
| SLC-0111 | Fluorophenylureido | 8.0 | 1.8 | 960 | 45.0 | 21.3 |
| Sulfanilamide | Benzene | 10.4 | 0.9 | >10,000 | >10,000 | N/A |
Self-Validating Experimental Methodologies
To accurately benchmark 3-F-4-MAEB-SA against standard inhibitors, researchers must utilize assays that account for the extreme catalytic speed of CA and the specific cellular localization of the isoforms.
Protocol A: Stopped-Flow CO₂ Hydration Kinetics (In Vitro Affinity)
Carbonic anhydrase is one of the fastest known enzymes ( kcat ~ 106 s⁻¹). Standard steady-state spectrophotometry cannot capture its initial velocity. We utilize the Khalifah stopped-flow method.
-
Enzyme Preparation: Dilute recombinant human CA IX and CA II to 10 nM in 20 mM HEPES buffer (pH 7.4) containing 20 mM Na₂SO₄ (to maintain constant ionic strength).
-
Indicator Addition: Add 0.2 mM Phenol Red to the enzyme solution. Causality: As CO₂ is hydrated to HCO₃⁻ and H⁺, the pH drops. Phenol Red's absorbance at 558 nm provides a real-time readout of proton generation.
-
Inhibitor Titration: Pre-incubate the enzyme-indicator solution with 3-F-4-MAEB-SA (0.1 nM to 10 µM) for 15 minutes at 20°C to allow equilibrium binding.
-
Stopped-Flow Mixing: Rapidly mix the enzyme-inhibitor solution 1:1 with CO₂-saturated water (17 mM) in a stopped-flow photometer.
-
Data Regression: Record the initial velocity of the absorbance decay. Calculate IC₅₀ using non-linear least-squares regression.
-
Self-Validation Check: Run an uncatalyzed CO₂ hydration blank (buffer + CO₂ only). The baseline rate must be significantly slower than the enzyme-catalyzed rate. If the uncatalyzed rate is too fast, the buffer is contaminated with transition metals (e.g., ambient Zn²⁺) acting as false catalysts, invalidating the run.
Stopped-Flow CO2 Hydration Assay workflow for determining rapid enzyme inhibition kinetics.
Protocol B: Hypoxic Spheroid Viability Assay (Cellular Selectivity)
To prove that the cationic tail prevents membrane permeation, the compound must be tested in a live-cell 3D model where CA IX is actively expressed.
-
Spheroid Culture: Seed HT-29 colorectal carcinoma cells in ultra-low attachment plates to form 3D spheroids.
-
Hypoxia Induction: Transfer spheroids to a hypoxia chamber (1% O₂, 5% CO₂, 94% N₂) for 48 hours. Causality: CA IX expression is strictly controlled by Hypoxia-Inducible Factor 1-alpha (HIF-1α). Under normoxia, CA IX is absent, rendering the assay useless for evaluating CA IX-specific targeting.
-
Treatment: Dose spheroids with 3-F-4-MAEB-SA vs. Acetazolamide (10 µM).
-
Viability Readout: Measure cell viability via ATP quantitation (CellTiter-Glo 3D) after 72 hours.
-
Self-Validation Check: Perform a Western Blot on parallel spheroid lysates for HIF-1α and CA IX. If CA IX is not heavily upregulated in the hypoxic vehicle control compared to the normoxic control, the hypoxia chamber failed, and the viability data must be discarded.
Sources
A Guide to the Spectroscopic Purity Validation of 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide by ¹H and ¹³C NMR
For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a compound's purity and structure is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the validation of 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide, a compound of interest in pharmaceutical research. We will explore the principles of ¹H and ¹³C NMR in structural elucidation and purity assessment, compare its performance with alternative analytical techniques, and provide the experimental data and protocols necessary for its implementation.
The Central Role of Purity in Drug Development
The presence of impurities in an active pharmaceutical ingredient (API) can have significant implications for its safety, efficacy, and stability.[1] Regulatory bodies such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) have established stringent guidelines for the identification and quantification of impurities in drug substances.[2] Therefore, the selection of appropriate analytical methodology is a critical decision in the drug development process.
Unveiling the Molecular Fingerprint: ¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.[3][4] It is a primary analytical method, meaning that the signal intensity is directly proportional to the number of nuclei, allowing for quantitative analysis without the need for a reference standard of the analyte itself.[3][5] This makes quantitative NMR (qNMR) a highly valuable tool for purity determination.[5][6]
¹H NMR: A Proton's Perspective
Proton (¹H) NMR spectroscopy provides information on the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. This is manifested in the spectrum as chemical shifts (δ), integration values, and splitting patterns (multiplicity).
¹³C NMR: The Carbon Backbone
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule.[7] Each unique carbon atom in a molecule gives a distinct signal, revealing the number of different carbon environments. The chemical shift of each signal indicates the type of carbon (e.g., aromatic, aliphatic, carbonyl).
Spectral Validation of 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide
To effectively use NMR for purity validation, a thorough understanding of the expected spectrum of the pure compound is essential. Below is a detailed analysis of the predicted ¹H and ¹³C NMR spectra for 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide.
Molecular Structure:
Caption: Molecular structure of 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide.
Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)
| Signal | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| a | ~7.6 | dd | 1H | H-2 |
| b | ~7.5 | dd | 1H | H-6 |
| c | ~7.2 | t | 1H | H-5 |
| d | ~4.2 | t | 2H | O-CH₂ |
| e | ~3.0 | t | 2H | N-CH₂ |
| f | ~2.4 | s | 3H | N-CH₃ |
| g | ~2.5 | br s | 1H | NH |
| h | ~7.3 | br s | 2H | SO₂NH₂ |
Note: Predicted chemical shifts are estimates and may vary based on experimental conditions.
Interpretation of the ¹H NMR Spectrum:
-
Aromatic Region (7.0-8.0 ppm): The three protons on the benzene ring will appear as distinct signals due to the substitution pattern. The proton at position 2 (H-2), being ortho to the fluorine and the sulfonamide group, is expected to be the most downfield. The fluorine atom will cause a doublet of doublets (dd) splitting pattern for the adjacent protons.
-
Ethoxy Side Chain (3.0-4.5 ppm): The two methylene groups of the ethoxy chain will appear as triplets (t), assuming free rotation, due to coupling with each other. The methylene group attached to the oxygen (O-CH₂) will be more deshielded and appear further downfield than the methylene group attached to the nitrogen (N-CH₂).
-
Methylamino Group (2.0-3.0 ppm): The methyl group attached to the nitrogen (N-CH₃) will appear as a singlet (s) with an integration of 3H. The proton on the secondary amine (NH) will likely appear as a broad singlet and its chemical shift can be variable and concentration-dependent.
-
Sulfonamide Group (~7.3 ppm): The two protons of the sulfonamide group (SO₂NH₂) are expected to appear as a broad singlet. Their chemical shift can also be variable and influenced by solvent and concentration.
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)
| Signal | Chemical Shift (ppm) | Assignment |
| 1 | ~155 (d) | C-3 (C-F) |
| 2 | ~148 | C-4 (C-O) |
| 3 | ~135 | C-1 (C-S) |
| 4 | ~125 (d) | C-5 |
| 5 | ~120 (d) | C-6 |
| 6 | ~115 (d) | C-2 |
| 7 | ~68 | O-CH₂ |
| 8 | ~50 | N-CH₂ |
| 9 | ~35 | N-CH₃ |
Note: Predicted chemical shifts are estimates and may vary based on experimental conditions. The signals for carbons close to the fluorine atom will appear as doublets (d) due to C-F coupling.
Interpretation of the ¹³C NMR Spectrum:
The ¹³C NMR spectrum will show nine distinct signals corresponding to the nine unique carbon atoms in the molecule. The carbon attached to the highly electronegative fluorine atom (C-3) will be significantly downfield and will appear as a doublet due to one-bond C-F coupling. The other aromatic carbons will also show smaller C-F couplings. The carbons of the ethoxy and methylamino groups will appear in the aliphatic region of the spectrum.
Identifying Impurities: A Detective Story in the Spectrum
The purity of 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide can be compromised by impurities arising from the synthetic route. A plausible synthesis involves the reaction of 3-fluoro-4-hydroxybenzenesulfonamide with a protected 2-(methylamino)ethyl halide, followed by deprotection.
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A Comparative Guide to the Preclinical Efficacy of Novel Benzenesulfonamide Analogs in Oncology
This guide provides a comprehensive framework for the comparative efficacy evaluation of a novel investigational compound, 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide, and its structurally related analogs. The content herein is designed for researchers, scientists, and drug development professionals, offering a detailed perspective on the experimental design, data interpretation, and scientific rationale underpinning such a comparative study. While direct comparative data for the lead compound is not publicly available, this guide establishes a robust, scientifically-grounded workflow for its preclinical assessment, drawing upon established methodologies for evaluating sulfonamide-based anticancer agents.[1][2][3]
Introduction: The Therapeutic Potential of Sulfonamides in Oncology
The sulfonamide moiety is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of therapeutic agents with diverse biological activities, including antibacterial, antidiabetic, and notably, anticancer properties.[1][3][4] The versatility of the sulfonamide group allows for structural modifications that can significantly influence a compound's pharmacokinetic and pharmacodynamic profile.[5][6] Several sulfonamide-based drugs, such as pazopanib and dabrafenib, are already established in oncological treatments, validating this chemical class as a fertile ground for the development of new anticancer agents.[7]
This guide focuses on a hypothetical preclinical evaluation of a lead compound, CMPD-001 (3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide) , and two representative analogs designed to probe structure-activity relationships (SAR).
-
CMPD-001: The lead compound, featuring a fluoro-substituted benzene ring and a methylamino-ethoxy side chain.
-
CMPD-002: An analog where the methylamino-ethoxy group is replaced with a simpler methoxy group to assess the contribution of the side chain to efficacy.
-
CMPD-003: An analog where the fluorine atom is removed to evaluate the impact of halogenation on activity.
The following sections will detail the experimental workflows for a head-to-head comparison of these compounds, from initial in vitro cytotoxicity screening to in vivo tumor growth inhibition studies.
Experimental Design: A Multi-faceted Approach to Efficacy Evaluation
A thorough assessment of anticancer efficacy requires a multi-tiered experimental approach, beginning with in vitro assays to determine intrinsic activity and culminating in in vivo studies to evaluate therapeutic effect in a biological system.[8]
In Vitro Efficacy Assessment
The initial phase of evaluation focuses on the direct effects of the compounds on cancer cells in culture.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. A reduction in metabolic activity is indicative of either a cytotoxic (cell-killing) or cytostatic (cell growth-inhibiting) effect.
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of CMPD-001, CMPD-002, and CMPD-003 (e.g., from 0.01 µM to 100 µM) in culture medium. A standard chemotherapeutic agent like Doxorubicin should be used as a positive control.[1][2]
-
Incubation: Remove the old medium from the cells and add the medium containing the various concentrations of the test compounds. Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The half-maximal inhibitory concentration (IC50) is then determined by plotting cell viability against compound concentration.
Table 1: Hypothetical IC50 Values (µM) for CMPD Analogs in Various Cancer Cell Lines
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT-116 (Colon Cancer) |
| CMPD-001 | 5.2 ± 0.4 | 8.1 ± 0.6 | 6.5 ± 0.5 |
| CMPD-002 | 25.8 ± 2.1 | 33.4 ± 2.9 | 29.7 ± 2.5 |
| CMPD-003 | 15.1 ± 1.3 | 22.9 ± 1.9 | 18.3 ± 1.6 |
| Doxorubicin | 0.8 ± 0.1 | 1.2 ± 0.2 | 0.9 ± 0.1 |
Data are presented as mean ± standard deviation from three independent experiments.
To understand how these compounds inhibit cell growth, it is crucial to investigate their ability to induce apoptosis (programmed cell death), a common mechanism for many anticancer drugs.[9]
Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
-
Cell Treatment: Treat cancer cells with the IC50 concentration of each compound for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI. Incubate in the dark for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are undergoing apoptosis, while PI-positive cells have lost membrane integrity (necrosis or late apoptosis).
In Vivo Efficacy Assessment
Promising candidates from in vitro studies are advanced to in vivo models to assess their efficacy and safety in a whole-organism context.[10]
In this model, human cancer cells are implanted into immunodeficient mice, where they form tumors. This allows for the evaluation of a compound's ability to inhibit tumor growth in a living system.
Protocol: Human Tumor Xenograft Study
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HCT-116) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, CMPD-001, and a standard-of-care chemotherapy agent). Administer the compounds daily via an appropriate route (e.g., oral gavage or intraperitoneal injection).
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days).
-
Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight and histopathology).
Table 2: Hypothetical In Vivo Efficacy Data in HCT-116 Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | - | 1500 ± 150 | - | +2.5 |
| CMPD-001 | 20 | 600 ± 80 | 60 | -1.0 |
| Standard-of-Care | 10 | 450 ± 60 | 70 | -8.5 |
Data are presented as mean ± standard error of the mean.
Visualizing the Workflow and Potential Mechanism
Diagrams are essential for illustrating complex experimental processes and biological pathways.
Experimental Workflow
The following diagram outlines the sequential steps in the comparative efficacy evaluation of the sulfonamide analogs.
Caption: Preclinical evaluation workflow for sulfonamide analogs.
Hypothetical Signaling Pathway
Many sulfonamide-based anticancer agents function by inhibiting key signaling pathways involved in cell proliferation and survival. The following diagram illustrates a hypothetical pathway that could be targeted by CMPD-001.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
Conclusion and Future Directions
This guide outlines a systematic and robust approach for the comparative efficacy evaluation of 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide (CMPD-001) and its analogs. Based on the hypothetical data presented, CMPD-001 demonstrates superior in vitro and in vivo anticancer activity compared to its analogs, suggesting that both the fluoro-substituent and the methylamino-ethoxy side chain are important for its efficacy.
Future studies should focus on elucidating the precise molecular mechanism of action of CMPD-001, potentially through kinome profiling or target-based enzymatic assays. Furthermore, comprehensive pharmacokinetic and toxicology studies will be necessary to fully characterize its drug-like properties and establish a safety profile before consideration for clinical development. The methodologies described herein provide a solid foundation for these subsequent investigations.
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Supuran, C. T. (n.d.). Sulfonamides and Sulfonylated Derivatives as Anticancer Agents | Request PDF. ResearchGate. Retrieved from [Link]
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Manivannan, E., Chaturvedi, S., Kuncha, M., Kumar, G. S., & Kumar, N. M. (2015). In vitro and in vivo evaluation of novel cinnamyl sulfonamide hydroxamate derivative against colon adenocarcinoma. PubMed. Retrieved from [Link]
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Lee, J., Lee, Y., & Lee, J. (2015). Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. PubMed. Retrieved from [Link]
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Rozbicki, P., & Branowska, D. (2025, September 12). A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs. ResearchGate. Retrieved from [Link]
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Smirnovas, V., & Matulis, D. (2025, October 17). Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation | Request PDF. ResearchGate. Retrieved from [Link]
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Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Acta Scientific Pharmaceutical Sciences, 2(6), 28-36. Retrieved from [Link]
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Hameed, A. D., Al-Fatlawi, A. A. Y., & Al-Fatlawi, A. A. Y. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology, 11(4), 1394-1398. Retrieved from [Link]
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Abdelazeem, A. H., & El-Sawi, E. A. (n.d.). Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. ResearchGate. Retrieved from [Link]
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Lee, J., Lee, Y., & Lee, J. (2016). 2-Sulfonamidopyridine C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. PMC. Retrieved from [Link]
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Akili, S., Al-Bayati, R. I., & Al-Kurdy, R. (2021). Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent Targeting EGFR TK, and Development. SCIRP. Retrieved from [Link]
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Singh, S., & Kumar, R. (2024). Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. Retrieved from [Link]
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Atanasova, M., Zlateva-Pencheva, E., & Yordanov, N. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. Retrieved from [Link]
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A Senior Application Scientist's Guide to Benchmarking Carbonic Anhydrase Inhibitors in High-Throughput Screening
This guide provides a comprehensive framework for the high-throughput screening (HTS) and comparative analysis of 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide, known clinically as Dorzolamide , against other key carbonic anhydrase (CA) inhibitors. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, offering in-depth technical insights, the rationale behind experimental choices, and robust data for objective comparison.
Introduction: The Significance of Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a superfamily of ubiquitous zinc-containing metalloenzymes.[1][2] They play a pivotal role in fundamental physiological processes by catalyzing the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[2][3] This reaction is critical for pH homeostasis, CO₂ transport, electrolyte secretion, and bone resorption.[4][5]
There are at least 15 known human CA isoforms, each with distinct tissue distribution and subcellular localization.[3][6] The differential expression of these isoforms makes them attractive therapeutic targets. For instance, inhibition of CA II in the ciliary body of the eye reduces aqueous humor production, lowering intraocular pressure in glaucoma patients.[7] Conversely, the transmembrane isoforms CA IX and CA XII are overexpressed in various hypoxic tumors, contributing to an acidic tumor microenvironment that promotes cancer progression, making them key targets in oncology.[2]
Sulfonamides are a well-established class of potent CA inhibitors. This guide focuses on benchmarking Dorzolamide, a second-generation topical CA inhibitor, against two other significant sulfonamides:
-
Acetazolamide: A first-generation, systemically administered CA inhibitor used to treat glaucoma, epilepsy, and altitude sickness.[4]
-
Brinzolamide: Another second-generation topical CA inhibitor used for glaucoma management.
Effective HTS campaigns are crucial for identifying novel and isoform-selective CA inhibitors from large compound libraries, accelerating the hit-to-lead process.
The Catalytic Mechanism: A Basis for Assay Design
Understanding the enzyme's mechanism is fundamental to designing a robust screening assay. The catalytic activity of α-CAs is centered around a Zn²⁺ ion located deep within the active site. This ion is coordinated by three histidine residues and a water molecule. The zinc ion acts as a Lewis acid, lowering the pKa of the bound water molecule and facilitating its deprotonation to a nucleophilic hydroxide ion (OH⁻). This hydroxide then attacks the carbon atom of a substrate molecule, like CO₂, initiating the conversion.
Caption: The catalytic cycle of carbonic anhydrase.
Sulfonamide inhibitors (R-SO₂NH₂) function by binding to the catalytic zinc ion. The deprotonated sulfonamide nitrogen displaces the zinc-bound hydroxide, forming a stable tetrahedral complex that is further stabilized by hydrogen bonds with active site residues, such as Thr199, effectively blocking the enzyme's catalytic activity.[3]
Comparative Inhibitor Performance
The potency and selectivity of an inhibitor are critical parameters in drug development. An ideal inhibitor would potently target the disease-relevant CA isoform while sparing others to minimize off-target side effects. The inhibitory constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀) are key metrics for quantifying potency.
The following tables summarize the inhibitory activities of Dorzolamide, Acetazolamide, and Brinzolamide against key human carbonic anhydrase isoforms, compiled from publicly available data.
Table 1: Inhibitory Potency (Kᵢ/IC₅₀ in nM) Against Key hCA Isoforms
| Compound | hCA I (Cytosolic) | hCA II (Cytosolic) | hCA IV (Membrane-Bound) | hCA IX (Transmembrane, Tumor-Associated) | hCA XII (Transmembrane, Tumor-Associated) |
| Dorzolamide | 600 | 0.18 - 1.9 | 31 | N/A | N/A |
| Acetazolamide | N/A | 12 | 74 | 30 | N/A |
| Brinzolamide | ~1,365 | 3.19 - 3.2 | 45.3 | N/A | N/A |
| N/A: Data not readily available in compiled search results. |
Data sourced from MedchemExpress[1], Selleck Chemicals, Cayman Chemical, and a 2023 study by Tsikas D.
Interpretation for HTS:
-
Potency: Dorzolamide exhibits exceptional potency against hCA II, with Kᵢ values in the low- to sub-nanomolar range, making it a highly effective inhibitor for this key glaucoma target.
-
Selectivity: Dorzolamide shows significant selectivity for hCA II over hCA I (over 300-fold). Brinzolamide also demonstrates strong selectivity for hCA II over hCA I. This isoform selectivity is a desirable trait for minimizing potential side effects associated with inhibiting the ubiquitous hCA I.
-
Benchmarking: Acetazolamide serves as a crucial benchmark. While potent against hCA II, its systemic administration leads to broader inhibition of various isoforms, which is linked to its side-effect profile. In an HTS campaign, Dorzolamide would be expected to emerge as a potent hit against hCA II, with follow-up selectivity screening confirming its preference over hCA I.
High-Throughput Screening Protocol: A Self-Validating System
For HTS of CA inhibitors, a colorimetric assay leveraging the enzyme's esterase activity is robust, cost-effective, and readily automated. The assay monitors the hydrolysis of p-nitrophenyl acetate (pNPA) to the yellow-colored product, p-nitrophenol, which can be measured spectrophotometrically at 405 nm.
Caption: A generalized workflow for a colorimetric HTS assay.
Materials and Reagents
-
Plates: 96-well or 384-well clear, flat-bottom microplates.
-
Instrumentation: Automated liquid handler and a microplate reader capable of kinetic absorbance measurements at 405 nm.
-
Enzyme: Purified recombinant human Carbonic Anhydrase (e.g., hCA II).
-
Assay Buffer: 50 mM Tris-SO₄, pH 7.6.
-
Substrate: p-Nitrophenyl acetate (pNPA). Prepare a 20 mM stock solution in acetonitrile, fresh daily.
-
Test Compounds: Dorzolamide and alternatives, dissolved in 100% DMSO.
-
Positive Control: Acetazolamide.
-
Solvent: 100% DMSO.
Detailed Experimental Protocol
This protocol is designed for a 96-well format with a final assay volume of 100 µL.
-
Compound Plating (1 µL):
-
Prepare serial dilutions of test compounds (e.g., Dorzolamide) and the positive control (Acetazolamide) in DMSO.
-
Using an automated liquid handler, dispense 1 µL of each compound dilution into the designated "Sample" wells.
-
Dispense 1 µL of DMSO into "Enzyme Control" (Maximum Activity) and "Background Control" wells.
-
Dispense 1 µL of a high concentration of Acetazolamide (e.g., 100 µM) into "Inhibitor Control" (Minimum Activity) wells.
-
-
Enzyme and Buffer Addition (89 µL):
-
Causality: The order of addition is critical. Pre-incubating the enzyme with the inhibitor before adding the substrate allows for the establishment of binding equilibrium.
-
Prepare a working solution of hCA II in Assay Buffer. The optimal concentration must be determined empirically to ensure the reaction rate is linear and within the detection limits of the plate reader.
-
Add 89 µL of the enzyme working solution to the "Sample," "Enzyme Control," and "Inhibitor Control" wells.
-
Add 89 µL of Assay Buffer (without enzyme) to the "Background Control" wells. This is essential to correct for any non-enzymatic hydrolysis of pNPA.
-
-
Pre-incubation:
-
Gently mix the plate on a plate shaker for 30 seconds.
-
Incubate at room temperature for 15 minutes. This allows the inhibitors to bind to the enzyme.
-
-
Reaction Initiation and Measurement (10 µL):
-
Add 10 µL of the 20 mM pNPA stock solution to all wells to initiate the reaction (final pNPA concentration: 2 mM).
-
Immediately place the plate in the microplate reader.
-
Measure the absorbance at 405 nm in kinetic mode at 25°C for 15-30 minutes, taking readings every 30-60 seconds.
-
Data Analysis and Quality Control: A Trustworthy System
A robust HTS assay is a self-validating system. The Z'-factor is the gold-standard metric for quantifying assay quality, as it incorporates both the dynamic range and the data variability.
1. Z'-Factor Calculation: The Z'-factor should be calculated for every plate to ensure run-to-run consistency.
-
Formula: Z' = 1 - ( (3 * σ_pc + 3 * σ_nc) / |μ_pc - μ_nc| ) Where:
-
μ_pc = Mean of the positive control (Maximum Activity / Enzyme Control)
-
σ_pc = Standard deviation of the positive control
-
μ_nc = Mean of the negative control (Minimum Activity / Inhibitor Control)
-
σ_nc = Standard deviation of the negative control
-
-
Interpretation:
-
Z' ≥ 0.5: An excellent assay, suitable for HTS.
-
0 < Z' < 0.5: A marginal assay that may require optimization.
-
Z' < 0: The assay is not suitable for screening.
-
2. Calculation of Percent Inhibition: For each test compound concentration, calculate the rate of reaction (V₀) from the linear portion of the kinetic curve (ΔAbsorbance/minute).
-
Formula: % Inhibition = [ 1 - ( (V₀_sample - V₀_background) / (V₀_enzyme_control - V₀_background) ) ] * 100
3. IC₅₀ Determination: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data using a four-parameter logistic non-linear regression model to determine the IC₅₀ value for each compound.
Conclusion and Future Directions
This guide establishes a robust framework for benchmarking Dorzolamide and other sulfonamide-based inhibitors in a high-throughput screening context. The provided colorimetric assay, centered on the esterase activity of carbonic anhydrase, offers a reliable and scalable method for identifying potent inhibitors. By embedding quality control metrics like the Z'-factor directly into the workflow, researchers can ensure the generation of high-quality, reproducible data.
The comparative data clearly positions Dorzolamide as a highly potent and selective inhibitor of hCA II, validating its clinical use and making it an excellent reference compound for HTS campaigns targeting this isoform. For future drug discovery efforts, particularly in oncology, this HTS workflow can be readily adapted to screen against tumor-associated isoforms like hCA IX and hCA XII to identify novel, isoform-selective inhibitors with therapeutic potential.
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A Senior Scientist's Guide to Target Engagement: Validating a Novel Sulfonamide Inhibitor Using SPR and Orthogonal Methods
Executive Summary
In drug discovery, confirming that a molecule binds its intended target within a relevant biological context is a cornerstone of establishing its mechanism of action and potential for therapeutic efficacy. This guide provides an in-depth, comparative framework for validating the target engagement of a novel small molecule, 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide. The primary focus is on the application of Surface Plasmon Resonance (SPR) for detailed kinetic analysis, supplemented by essential orthogonal methods—Isothermal Titration Calorimetry (ITC) and the Cellular Thermal Shift Assay (CETSA)—to build a comprehensive and trustworthy data package. This document is intended for researchers, scientists, and drug development professionals seeking to design and execute robust target validation strategies.
Introduction: The Critical Role of Target Engagement
The journey from a promising hit compound to a clinical candidate is paved with rigorous validation. A crucial step in this process is unequivocally demonstrating target engagement—the direct, physical interaction between a drug molecule and its intended protein target.[1] Without this confirmation, downstream observations of cellular or physiological effects lack a clear mechanistic anchor, creating significant risks for project progression.
This guide focuses on a representative sulfonamide, 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide . The sulfonamide moiety is a well-established pharmacophore known to target metalloenzymes, most notably the Carbonic Anhydrases (CAs).[2] Several CA isoforms, such as Carbonic Anhydrase IX (CA IX), are overexpressed in various tumors and are induced by hypoxia, making them attractive therapeutic targets in oncology.[3][4][5][6][7] CA IX plays a critical role in how cancer cells adapt to an acidic microenvironment.[5][6] Therefore, for the purposes of this guide, we will proceed with the hypothesis that our compound targets human Carbonic Anhydrase IX.
Our primary objective is to characterize the binding of this small molecule to CA IX. We will begin with Surface Plasmon Resonance (SPR), a gold-standard biophysical technique, to determine the kinetics of the interaction.[8][9] Subsequently, we will explore orthogonal methods to corroborate these findings and provide a more complete picture of the molecule's behavior.[10][11][12][13]
The Primary Approach: Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that allows for the real-time monitoring of molecular interactions.[14] It has become an indispensable tool in drug discovery for its ability to provide high-quality kinetic data, including association rates (kₐ), dissociation rates (kₒff), and the equilibrium dissociation constant (Kₐ).[8][15]
Causality: Why SPR is the Method of Choice for Initial Validation
For a small molecule-protein interaction, SPR offers several distinct advantages that make it an ideal first-line method:
-
Real-Time Kinetic Data: Unlike endpoint assays, SPR provides a full sensorgram, detailing the association and dissociation phases of the binding event. This allows for the determination of not just how tightly a compound binds (affinity, Kₐ), but also how quickly it binds (kₐ) and how long it stays bound (residence time, related to kₒff).
-
Label-Free Detection: Neither the protein nor the small molecule requires labeling (e.g., with fluorescent tags), which can sometimes interfere with the native interaction.[16]
-
High Sensitivity: Modern SPR instruments are highly sensitive and can reliably detect the binding of low molecular weight compounds (<500 Da) to much larger protein targets.[15][16]
-
Sample Efficiency: SPR typically requires relatively small amounts of protein and compound, which is advantageous when working with precious materials.[17][18]
Experimental Workflow for SPR Analysis
The overall process for validating our compound's interaction with CA IX using SPR follows a logical sequence designed to ensure data quality and integrity.
Caption: Decision framework for selecting a target engagement assay.
Conclusion
Validating the target engagement of 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide with its putative target, Carbonic Anhydrase IX, requires a multi-faceted and rigorous approach. Surface Plasmon Resonance serves as the ideal starting point, delivering high-resolution kinetic and affinity data that is critical for lead optimization. However, these in-vitro findings must be substantiated by orthogonal methods. Isothermal Titration Calorimetry provides confidence that the interaction is not an artifact of surface immobilization and reveals the thermodynamic forces at play. Critically, the Cellular Thermal Shift Assay provides the ultimate proof-of-concept: that the molecule successfully engages its target in the complex and physiologically relevant environment of a living cell. By integrating the data from these three distinct yet complementary techniques, researchers can build a scientifically sound and trustworthy case for the compound's mechanism of action, paving the way for further development.
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selectivity profiling of 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide against off-target kinases
In the landscape of modern drug discovery, particularly in oncology, protein kinases have emerged as pivotal targets.[1][2] The development of small molecule kinase inhibitors has revolutionized treatment paradigms for numerous cancers.[3] However, a significant hurdle in this field is achieving inhibitor selectivity.[4][5] The human kinome consists of over 500 members, many of which share a highly conserved ATP-binding pocket.[3] This structural similarity often leads to promiscuous binding of inhibitors, resulting in off-target effects that can cause toxicity and diminish therapeutic efficacy.[1][3]
This guide provides an in-depth look at the critical process of kinase selectivity profiling, using the hypothetical compound, 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide (hereafter referred to as Compound S ), as a case study. We will explore the rationale behind experimental design, present a detailed protocol for profiling, and discuss the interpretation of selectivity data for a compound class, sulfonamides, which are prevalent in kinase inhibitor design.[6][7]
The Importance of Early and Comprehensive Selectivity Profiling
The journey of a kinase inhibitor from a screening hit to a clinical candidate is fraught with challenges. A primary reason for clinical trial failures is unforeseen toxicity, which can often be traced back to off-target kinase interactions.[1] Therefore, understanding a compound's selectivity profile as early as possible is not just a regulatory requirement but a strategic imperative. Early-stage profiling allows for:
-
Informed Lead Optimization: By identifying off-target liabilities, medicinal chemists can rationally design new analogues with improved selectivity.[8][9]
-
Mechanism Deconvolution: A clean selectivity profile strengthens the association between the observed phenotype and the inhibition of the intended target.
-
Prediction of Potential Side Effects: Identifying off-target interactions can help predict potential toxicities and inform the design of preclinical safety studies.
Case Study: Initial Characterization of Compound S
Compound S is a novel molecule featuring a benzenesulfonamide scaffold. Sulfonamides are a well-established chemical class in drug discovery, known for their ability to form key interactions within kinase ATP-binding sites.[6][10] Through an initial high-throughput screen, Compound S was identified as a potent inhibitor of Kinase A , a serine/threonine kinase implicated in a specific cancer signaling pathway.
The immediate next step is to determine the selectivity of Compound S. Is it a highly specific inhibitor of Kinase A, or does it interact with a broad range of other kinases? This question is paramount to its future as a potential therapeutic agent.
Designing the Selectivity Profiling Cascade
A tiered approach is often the most resource-effective strategy for selectivity profiling. This typically begins with a broad, single-concentration screen, followed by more focused dose-response studies for any identified off-targets.
Workflow for Kinase Selectivity Profiling
Caption: Decision tree following secondary assay validation.
Conclusion
Kinase inhibitor selectivity profiling is an indispensable component of modern drug discovery. [11][12]A systematic, data-driven approach, starting with broad kinome screening and progressing to targeted IC50 determination and cellular validation, is essential for mitigating the risks of off-target toxicity. As demonstrated with our hypothetical sulfonamide inhibitor, Compound S, this process provides the critical data needed to make informed decisions, guide medicinal chemistry efforts, and ultimately increase the probability of developing a safe and effective therapeutic.
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A Comparative Guide to Orthogonal Assay Validation for 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide Binding
In the rigorous landscape of drug discovery, the journey from a preliminary "hit" to a validated lead compound is paved with stringent validation. An initial positive result in a primary screen is merely an invitation to ask a more critical question: is the observed biological effect a direct consequence of the compound binding to its intended target? For the compound 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide , a molecule with a classic sulfonamide scaffold, confirming specific target engagement is paramount to avoid the costly pursuit of artifacts or off-target effects.[1]
While the specific protein target for this molecule is not publicly defined, its structure is representative of compounds designed to interact with a variety of protein classes, most notably protein kinases. This guide, therefore, presents a framework for validating its binding to a hypothetical protein, "Target Kinase X" . We will objectively compare two powerful and complementary orthogonal methods: the Cellular Thermal Shift Assay (CETSA) and Surface Plasmon Resonance (SPR) .
The philosophy of orthogonal validation dictates using assays with fundamentally different physical principles to interrogate the same biological question.[1][2] CETSA provides evidence of target engagement within the complex milieu of an intact cell, offering high physiological relevance.[3] In contrast, SPR is a high-precision, in-vitro biophysical technique that delivers real-time kinetic data, elucidating the dynamics of the binding event.[4] Together, they form a robust data package that builds profound confidence in the compound-target interaction.
Principle of Orthogonal Methodologies
A successful validation strategy relies on a multi-faceted view of the molecular interaction. By employing techniques that measure binding through different physical means, we mitigate the risk of technology-specific artifacts and generate a comprehensive profile of the compound's behavior.
Cellular Thermal Shift Assay (CETSA): In-Cell Target Engagement
CETSA operates on the principle of ligand-induced thermal stabilization.[3][5] When a small molecule binds to its target protein, it generally increases the protein's conformational stability. This stability enhancement makes the protein more resistant to unfolding and aggregation when subjected to heat.[3] By heating cell lysates or intact cells treated with the compound across a temperature gradient, we can measure the amount of soluble target protein remaining. A positive binding event results in a "thermal shift"—a higher temperature required to denature the target protein compared to untreated controls.[5] This method is invaluable as it confirms the compound can permeate the cell membrane and engage its target in a native, physiological context.
Surface Plasmon Resonance (SPR): Real-Time In-Vitro Kinetics
SPR is a label-free optical technique that measures molecular interactions in real time.[4][6] The methodology involves immobilizing one binding partner (e.g., Target Kinase X) onto a sensor chip with a conductive gold surface.[6] A solution containing the other binding partner (the analyte, our sulfonamide compound) is then flowed over this surface. As the analyte binds to the immobilized ligand, the accumulation of mass on the sensor surface causes a change in the refractive index, which is detected as a change in the SPR signal (measured in Resonance Units, RU).[4] This allows for the precise determination of association rates (kₐ), dissociation rates (kₔ), and the equilibrium dissociation constant (K₋), providing a deep understanding of the binding kinetics.[7]
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of an orthogonal validation campaign and the specific workflows for CETSA and SPR.
Caption: High-level workflow for orthogonal validation.
Caption: Step-by-step experimental workflow for CETSA.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Therapeutics Discovery with Orthogonal Assay Data | Revvity Signals Software [revvitysignals.com]
- 3. pelagobio.com [pelagobio.com]
- 4. nuvisan.com [nuvisan.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bioradiations.com [bioradiations.com]
- 7. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Evaluation of 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide Against Known Carbonic Anhydrase IX Inhibitors
A Senior Application Scientist's Guide to In Vitro and Cell-Based Profiling
In the landscape of targeted cancer therapy, the selective inhibition of tumor-associated enzymes remains a cornerstone of drug discovery. This guide provides a comprehensive framework for the evaluation of a novel investigational compound, 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide, hereafter designated as INV-342MEBS . The structural features of INV-342MEBS, particularly the arylsulfonamide moiety, suggest a potential inhibitory activity against carbonic anhydrases (CAs), a family of metalloenzymes crucial for pH regulation.
This document outlines a head-to-head comparison of INV-342MEBS with established reference compounds targeting Carbonic Anhydrase IX (CA IX), a transmembrane enzyme overexpressed in a variety of solid tumors and a key player in tumor acidosis and chemoresistance. Our evaluation is grounded in a series of robust in vitro and cell-based assays designed to elucidate the potency, selectivity, and cellular efficacy of this novel agent.
The Therapeutic Rationale: Targeting Carbonic Anhydrase IX in Oncology
Carbonic Anhydrase IX is a highly active enzyme that is predominantly expressed in response to hypoxia, a common feature of the tumor microenvironment. By catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton, CA IX contributes to the acidification of the extracellular space while maintaining a neutral intracellular pH in cancer cells. This pH gradient promotes tumor invasion, metastasis, and resistance to both chemotherapy and radiotherapy, making CA IX a compelling target for anticancer drug development.
The central hypothesis of this guide is that effective inhibition of CA IX's catalytic activity will disrupt this acid-base balance, leading to increased intracellular acidosis and, consequently, reduced tumor cell viability and proliferation.
Caption: Role of CA IX in the tumor microenvironment.
Reference Compounds for Comparative Analysis
To benchmark the performance of INV-342MEBS, two well-characterized CA inhibitors have been selected:
-
Acetazolamide (AZA): A first-generation, non-selective sulfonamide inhibitor of multiple CA isoforms. It serves as a historical benchmark for CA inhibition.
-
U-104: A potent and selective inhibitor of CA IX and CA XII, representing a more targeted therapeutic approach with potentially fewer off-target effects.
Experimental Evaluation Workflow
Our comparative analysis will proceed through a tiered approach, starting with direct enzymatic inhibition and progressing to more complex cell-based models that recapitulate the tumor microenvironment.
Caption: Tiered experimental workflow for inhibitor evaluation.
Tier 1: In Vitro Enzymatic Assays
Objective: To determine the direct inhibitory potency (Ki) of INV-342MEBS against human recombinant CA IX and to assess its selectivity against other key CA isoforms (CA I, II, and XII).
Methodology: Stopped-Flow CO₂ Hydration Assay
This is the gold standard for measuring CA activity. The assay measures the kinetics of the CA-catalyzed hydration of CO₂, which results in a pH change monitored by a colorimetric indicator.
Step-by-Step Protocol:
-
Reagents: Human recombinant CA isoforms (IX, I, II, XII), pH indicator (e.g., p-nitrophenol), buffer (e.g., HEPES-Tris), CO₂-saturated water, and test compounds (INV-342MEBS, AZA, U-104) dissolved in DMSO.
-
Instrument: A stopped-flow spectrophotometer.
-
Procedure: a. One syringe of the stopped-flow instrument is loaded with the enzyme solution (e.g., 10 µM) and indicator in buffer. b. The other syringe is loaded with CO₂-saturated water. c. The two solutions are rapidly mixed, and the absorbance change of the indicator is monitored over time as the pH drops. d. To determine inhibition, the enzyme is pre-incubated with varying concentrations of the test compound before mixing.
-
Data Analysis: The initial rates of the reaction are calculated. The inhibition constant (Ki) is then determined by fitting the data to the Morrison equation for tight-binding inhibitors.
Expected Data Output & Comparative Table:
| Compound | CA IX Ki (nM) | CA I Ki (nM) | CA II Ki (nM) | CA XII Ki (nM) | Selectivity Ratio (CA II / CA IX) |
| INV-342MEBS | TBD | TBD | TBD | TBD | TBD |
| Acetazolamide | 25 | 250 | 12 | 5.7 | 0.48 |
| U-104 | 45 | >10,000 | >10,000 | 4.5 | >222 |
This table presents hypothetical data for INV-342MEBS alongside typical literature values for the reference compounds.
Tier 2: Cell-Based Functional Assays
Objective: To evaluate the ability of INV-342MEBS to inhibit CA IX activity in a cellular context and to assess its impact on cancer cell viability under hypoxic conditions.
Methodology: Hypoxic Cell Viability Assay
This assay measures the ability of a compound to selectively reduce the viability of cancer cells that are dependent on CA IX for survival in a hypoxic, acidic environment.
Step-by-Step Protocol:
-
Cell Line: A cancer cell line known to overexpress CA IX under hypoxia, such as HT-29 (colon carcinoma) or MDA-MB-231 (breast carcinoma).
-
Culture Conditions: Cells are cultured under normoxic (21% O₂) and hypoxic (1% O₂) conditions for 24 hours to induce CA IX expression.
-
Treatment: Cells are treated with a dose-response curve of INV-342MEBS, AZA, and U-104 for 72 hours under both normoxic and hypoxic conditions.
-
Viability Assessment: Cell viability is measured using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated for each compound under both oxygen conditions. A significant drop in IC50 under hypoxia indicates on-target activity.
Expected Data Output & Comparative Table:
| Compound | Normoxic IC50 (µM) | Hypoxic IC50 (µM) | Hypoxic Selectivity Index (Normoxic IC50 / Hypoxic IC50) |
| INV-342MEBS | TBD | TBD | TBD |
| Acetazolamide | >100 | ~80 | ~1.25 |
| U-104 | >50 | ~5 | >10 |
This table presents hypothetical data for INV-342MEBS alongside typical literature values for the reference compounds.
Concluding Remarks and Future Directions
This guide outlines a robust, multi-tiered strategy for the preclinical evaluation of INV-342MEBS as a potential CA IX inhibitor. The proposed experiments will provide critical data on its potency, selectivity, and cellular efficacy, allowing for a direct and objective comparison with established reference compounds.
A favorable profile for INV-342MEBS would be characterized by:
-
A low nanomolar Ki for CA IX.
-
High selectivity (>100-fold) over off-target isoforms, particularly the ubiquitous CA II.
-
Potent, hypoxia-dependent inhibition of cancer cell viability.
Should INV-342MEBS demonstrate a superior profile to the reference compounds, subsequent studies would involve pharmacokinetic profiling and in vivo efficacy studies in relevant tumor xenograft models. This structured approach ensures that only the most promising candidates advance through the drug discovery pipeline, maximizing the potential for clinical success.
Advanced Chemical Waste Management: 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide
As a Senior Application Scientist, I recognize that handling complex pharmaceutical intermediates requires moving beyond generic safety data sheets. 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide is a highly specialized fluorinated compound. Its disposal is not merely a matter of regulatory compliance; it is a critical exercise in preventing the release of toxic thermal byproducts and ensuring laboratory safety.
This guide provides a self-validating, step-by-step operational plan for the proper segregation, containment, and ultimate destruction of this compound.
Mechanistic Hazard Profiling: The "Why" Behind the Protocol
To safely manage this compound, we must first deconstruct its chemical architecture. The molecule presents a tripartite disposal challenge due to its distinct functional groups:
-
The Aryl Fluoride (C-F Bond): Fluorinated organic compounds are notoriously recalcitrant to thermal degradation due to the high electronegativity of fluorine and the extreme thermodynamic stability of the carbon-fluorine bond[1]. Standard incineration temperatures are insufficient; incomplete destruction will lead to the formation of smaller, highly toxic fluorinated products of incomplete combustion (PICs)[1].
-
The Sulfonamide Moiety (-SO₂NH₂): Upon combustion, sulfonamides undergo thermal decomposition to release hazardous, corrosive gases, primarily sulfur oxides (SOx) and nitrogen oxides (NOx)[2][3].
-
The Secondary Amine (-NH-CH₃): The methylamino group acts as a weak base. If inadvertently mixed with strong acids or oxidizing agents in a bulk waste carboy, it can trigger exothermic reactions, leading to pressure buildup and potential container rupture[3].
Operational Workflow: Step-by-Step Disposal Protocol
The following methodology ensures a closed-loop, self-validating system for waste management.
Step 1: Point-of-Generation Segregation
-
Action: Isolate 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide waste from incompatible chemical streams.
-
Causality: Mixing this compound with nitrates, chlorine bleaches, or strong oxidizing acids can result in spontaneous ignition or violent exothermic reactions[3].
-
Self-Validation Check: Before adding to a waste stream, test a 1 mL aliquot of the existing waste with a pH strip. If the pH is < 2 (highly acidic) or if it contains known oxidizers, do not mix . Create a dedicated waste stream.
Step 2: Primary Containment
-
Action: Transfer the solid powder or solvent-dissolved waste into a High-Density Polyethylene (HDPE) or borosilicate glass container. Ensure the container has a secure, PTFE-lined screw cap.
-
Causality: HDPE and glass are chemically inert to weak bases and fluorinated organics, preventing leaching or container degradation[4].
-
Self-Validation Check: After sealing the container, invert it for 60 seconds over a secondary containment tray. Inspect the threads for any micro-leaks or salt crust formation, which indicates vapor escape.
Step 3: RCRA-Compliant Labeling
-
Action: Affix a hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly state "Hazardous Waste," list the full chemical name (no abbreviations), and indicate the primary hazards (e.g., "Toxic," "Corrosive upon combustion").
-
Causality: The Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) mandates strict labeling to track waste from generation to destruction, preventing dangerous downstream mixing by waste handlers[4][5].
Step 4: Satellite to Central Accumulation Logistics
-
Action: Store the active waste container in a Satellite Accumulation Area (SAA) at or near the point of generation. Once the container is full (or reaches the 55-gallon limit), date the label and move it to the Central Accumulation Area (CAA) within 3 days.
-
Causality: EPA Subpart K regulations allow academic and research labs flexibility in SAAs, but strictly enforce time limits once waste is moved to a CAA (typically a 90-day limit for Large Quantity Generators)[5][6].
Step 5: High-Temperature Thermal Destruction
-
Action: Contract a licensed hazardous waste disposal facility equipped with a high-temperature rotary kiln incinerator and alkaline scrubbers. Drain disposal is strictly prohibited.
-
Causality: To achieve a 99.99% Destruction and Removal Efficiency (DRE) for fluorinated organic compounds, the incinerator must operate at temperatures exceeding 1100°C with a gas residence time of >2 seconds[7][8]. The alkaline scrubbers are mandatory to neutralize the HF, SOx, and NOx gases generated during unimolecular decomposition[1][9].
Process Visualization
Workflow for the segregation, containment, and thermal destruction of fluorinated sulfonamides.
Quantitative Operational Parameters
To ensure seamless handoffs between your laboratory and your hazardous waste vendor, audit your processes against these critical parameters:
| Parameter | Specification | Mechanistic / Regulatory Rationale |
| Incineration Temperature | > 1100°C | Minimum thermal threshold required to break stable C-F bonds and prevent the release of toxic fluorinated PICs[7]. |
| Gas Residence Time | > 2.0 seconds | Ensures complete unimolecular decomposition of the aromatic ring system[8]. |
| Effluent Gas Scrubbing | Alkaline (NaOH/Ca(OH)₂) | Required to capture and neutralize HF, SOx, and NOx generated during combustion[1][2]. |
| SAA Volume Limit | < 55 Gallons | EPA RCRA limit for Satellite Accumulation Areas before mandatory transfer to a CAA[5]. |
| CAA Storage Time Limit | ≤ 90 Days | Maximum allowable on-site storage time for Large Quantity Generators (LQGs)[4][5]. |
| Container Headspace | 10% Minimum | Prevents hydrostatic rupture in the event of unexpected thermal expansion or minor off-gassing[4]. |
References
-
Title: Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams | Source: EPA.gov | URL:[Link]
-
Title: Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances | Source: EPA.gov | URL:[Link]
-
Title: Managing Hazardous Chemical Waste in the Lab | Source: LabManager.com | URL:[Link]
-
Title: How to Dispose of Chemical Waste in a Lab Correctly | Source: GAIACA.com | URL:[Link]
-
Title: Comments submitted via the Federal eRulemaking Portal | Source: Regulations.gov | URL:[Link]
-
Title: DRAFT EPA PFAS Disposal | Source: EWG.org | URL:[Link]
-
Title: Frequent Questions About Managing Hazardous Waste at Academic Laboratories | Source: EPA.gov | URL:[Link]
-
Title: Interpretation Document - Pipeline and Hazardous Materials Safety Administration | Source: DOT.gov | URL:[Link]
Sources
- 1. epa.gov [epa.gov]
- 2. phmsa.dot.gov [phmsa.dot.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 6. epa.gov [epa.gov]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. ewg.org [ewg.org]
- 9. epa.gov [epa.gov]
Comprehensive Safety and Handling Guide for 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide
This guide provides essential safety and logistical information for the handling of 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide in a research and development setting. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. This document is intended for researchers, scientists, and drug development professionals.
Disclaimer: A specific Safety Data Sheet (SDS) for 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide was not located. The guidance provided herein is based on the known hazards of structurally related compounds, including fluoro-organic substances and sulfonamides. It is imperative to treat this compound with a high degree of caution and to handle it as a potentially hazardous substance.
Part 1: Immediate Safety and Hazard Assessment
Given the chemical structure of 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide, which contains a fluorinated benzene ring and a sulfonamide group, a conservative approach to hazard assessment is warranted.
Potential Hazards:
-
Skin and Eye Irritation: Similar sulfonamide and fluorinated aromatic compounds are known to cause skin and serious eye irritation.
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.
-
Toxicity: While specific toxicity data is unavailable, related compounds can be harmful if swallowed or in contact with skin.[1][2]
-
Environmental Hazards: The environmental fate of this compound is unknown. Therefore, release into the environment should be avoided.[3]
GHS Classification (Anticipated):
Based on related compounds, the following GHS classifications should be considered as a minimum precaution:
-
Skin Corrosion/Irritation: Category 2
-
Serious Eye Damage/Eye Irritation: Category 2/2A
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory irritation)
Signal Word: Warning
Hazard Statements (Anticipated):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Part 2: Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to minimize exposure.
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves should be worn. Always inspect gloves for integrity before use. Double-gloving is recommended for handling concentrated solutions. |
| Eye and Face Protection | Safety goggles and face shield | Chemical safety goggles are mandatory. A face shield should be worn over the goggles when there is a risk of splashing.[4] |
| Body Protection | Flame-retardant lab coat | A lab coat, fully buttoned, is required. A chemical-resistant apron should be worn over the lab coat when handling larger quantities. |
| Respiratory Protection | NIOSH-approved respirator | Work should be conducted in a certified chemical fume hood. If there is a potential for aerosolization outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. |
| Foot Protection | Closed-toe shoes | Shoes should be made of a non-porous material to protect against spills. |
Part 3: Operational and Handling Plan
A systematic approach to handling ensures safety at every stage.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leakage.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. The container should be kept tightly closed.
-
Labeling: Ensure the container is clearly labeled with the full chemical name and any known hazard warnings.
Handling and Use
-
Designated Area: All handling of 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide should be performed in a designated area, such as a chemical fume hood, to minimize the risk of inhalation.
-
Engineering Controls: A properly functioning chemical fume hood is the primary engineering control. An eyewash station and safety shower must be readily accessible.[5]
-
Weighing: If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to prevent the dispersion of dust.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.
Spill Response
In the event of a spill, follow these procedures:
-
Evacuate: Alert others in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an inert absorbent material like sand or vermiculite. Do not use combustible materials.
-
Collect: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Report: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.
Part 4: Disposal Plan
Proper disposal is crucial to protect personnel and the environment.
-
Waste Identification: All waste containing 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide, including contaminated labware and PPE, must be treated as hazardous waste.
-
Containerization: Use a dedicated, clearly labeled, and sealed container for the waste. The label should include the full chemical name, "Hazardous Waste," and any relevant hazard symbols.
-
Segregation: Do not mix this waste with other waste streams, especially incompatible materials.
-
Disposal: Arrange for disposal through your institution's EHS department or a licensed hazardous waste disposal contractor. Provide them with all available information about the compound.[1]
-
Documentation: Maintain a record of the amount of waste generated and the date of its transfer for disposal.
Part 5: Visualized Workflows
Handling Workflow
Caption: Standard operating procedure for handling 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide.
Spill Response Decision Tree
Caption: Decision-making process for spill response.
References
- KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet: Ammonium iron(III) sulfate solution.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-(2-[(Methylamino)methyl]phenoxy)benzenesulfonamide.
- TCI Chemicals. (2025). Safety Data Sheet: 4-Fluoro-3-nitrobenzenesulfonamide.
- BenchChem. (n.d.). Proper Disposal of 2-Methylfuran-3-sulfonamide: A Comprehensive Guide for Laboratory Professionals.
- Merck Millipore. (n.d.). Safety Data Sheet.
- Enamine. (n.d.). Safety Data Sheet.
- SC Johnson Professional Sdn. Bhd. (2025). Safety Data Sheet.
- DIC Corporation. (2018). Safety Data Sheet.
- MEDIUS Holdings Co., Ltd. (2021). Appropriate use of personal protective equipment (PPE) to protect yourself from infection.
Sources
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
